(rac)-CHEMBL333994
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(11R)-9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4O2/c27-19-10-3-2-8-17(19)22-18-9-5-7-15-12-13-31(23(15)18)26(33)24(29-22)30-25(32)21-14-16-6-1-4-11-20(16)28-21/h1-11,14,24,28H,12-13H2,(H,30,32)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJDXKWFGJWGAS-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(N=C(C3=CC=CC1=C32)C4=CC=CC=C4F)NC(=O)C5=CC6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=O)[C@@H](N=C(C3=CC=CC1=C32)C4=CC=CC=C4F)NC(=O)C5=CC6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048786 | |
| Record name | N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167820-10-2 | |
| Record name | N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: (rac)-CHEMBL333994
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Chemical Identity
The compound (rac)-CHEMBL333994 is a racemic mixture. The specific enantiomer, (3R), is registered in public databases under the ChEMBL ID CHEMBL333994.
IUPAC Name
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the racemic mixture is:
N-[(3RS)-1-(2-fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide
A more systematic IUPAC name based on the tricyclic ring system is:
N-[(11RS)-9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide [1]
Synonyms
Several synonyms and alternative identifiers for this compound have been identified from various chemical databases:
-
(rac)-FK480[1]
-
(rac)-N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide[1]
Data Presentation
A comprehensive search for quantitative biological and physicochemical data from experimental studies did not yield sufficient information to be summarized in a tabular format. Publicly accessible databases currently lack detailed reports on the bioactivity, efficacy, and pharmacokinetic properties of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not available in the reviewed literature. While the synthesis of related tetrahydro[1][2]diazepino[1,2-a]indol-1-one structures has been described in the context of developing cyclin-dependent kinase inhibitors, a specific protocol for this compound was not found.
Signaling Pathways and Mechanistic Visualizations
Due to the absence of published research on the mechanism of action and biological targets of this compound, no signaling pathways, experimental workflows, or logical relationships could be identified for visualization.
Conclusion
The chemical identity of this compound has been established as N-[(3RS)-1-(2-fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide. However, there is a significant lack of publicly available, in-depth technical data for this compound. Key information regarding its biological activity, experimental methodologies, and its role in any signaling pathways remains uncharacterized in the scientific literature. This presents an opportunity for novel research to explore the potential therapeutic applications and pharmacological profile of this molecule. Further investigation is required to elucidate its properties and potential for drug development.
References
- 1. Synthesis of rac-(1R,4aR,9aR)-2-methyl-1,3,4,9a-tetrahydro-2H-1,4a-propanobenzofuro[2,3-c]pyridin-6-ol. An unusual double rearrangement leading to the ortho- and para-f oxide-bridged phenylmorphan isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Synthesis of rac-5-(Hydroxymethyl)-1-(Tetrahydro-2'-oxofur-3'-yl)-1H-pyrrole-2-carboxaldehyde | CHIMIA [chimia.ch]
Synthesis of Oxide-Bridged Phenylmorphan Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of oxide-bridged phenylmorphan (B1201687) compounds, a class of molecules with significant potential in drug discovery, particularly as opioid receptor modulators. The following sections detail the synthetic pathways, experimental protocols, and pharmacological evaluation of these complex structures, with a focus on enantiomerically pure N-substituted ortho-c oxide-bridged 5-phenylmorphans.
Core Synthetic Strategy
The synthesis of enantiopure N-substituted ortho-c oxide-bridged phenylmorphans commences from common intermediates, which are resolved into their respective enantiomers.[1][2] The fundamental approach involves the strategic combination of a potent oxide-bridged phenylmorphan scaffold with various N-substituents to explore their effects on opioid receptor affinity and functional activity.[1][2]
A key starting material is the racemic mixture of (±)-10-methoxy-1,3,4,5,6,11a-hexahydro-2H-3,6a-methano-benzofuro[2,3-c]azocine. This is resolved into its (3R,6aS,11aS)-(+)- and (3S, 6aR, 11aR)-(-)- enantiomers through diastereomeric salt formation using chiral acids like (S)-(+)- and (R)-(-)-p-methylmandelic acid.[1][2] The absolute configuration of these resolved intermediates is typically confirmed by single-crystal X-ray analysis.[1][2]
Once the enantiomerically pure secondary amine cores are obtained, they are subjected to N-alkylation or N-acylation reactions to introduce a variety of substituents.[1][2] These substituents can include, but are not limited to, N-phenethyl, N-propyl, N-cinnamyl, and conformationally restrained moieties like N-2-phenylcyclopropylmethyl groups.[1] The choice of N-substituent is crucial as it significantly influences the pharmacological profile of the final compound.[1]
The final step in the synthesis is often a deprotection of a phenolic ether, typically a methoxy (B1213986) group, to yield the free phenol, which is a common pharmacophore in opioid ligands. This is usually achieved using reagents like boron tribromide (BBr3).
Experimental Protocols
General Procedure for N-Alkylation of the Phenylmorphan Core
The following is a representative protocol for the N-alkylation of the resolved phenylmorphan intermediate.
Materials:
-
(3S, 6aR, 11aR)-10-methoxy-1,3,4,5,6,11a-hexahydro-2H-3,6a-methano-benzofuro[2,3-c]azocine [(-)-6]
-
Appropriate alkyl bromide or tosylate (e.g., phenethyl bromide)
-
Sodium bicarbonate (NaHCO3)
-
Acetonitrile (B52724) (ACN) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the secondary amine intermediate in acetonitrile or DMF, add an excess of sodium bicarbonate.
-
Add the desired alkylating agent (R-Br or R-OTs).
-
Heat the reaction mixture at a suitable temperature (e.g., 75 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., dichloromethane) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography to yield the N-substituted phenylmorphan.
General Procedure for O-Demethylation
Materials:
-
N-substituted-10-methoxy-phenylmorphan
-
Boron tribromide (BBr3)
Procedure:
-
Dissolve the N-substituted methoxy-phenylmorphan in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of boron tribromide in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol (B129727) at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the final hydroxylated phenylmorphan compound.
Quantitative Data Summary
The following tables summarize the opioid receptor binding affinities for a selection of synthesized N-substituted ortho-c oxide-bridged phenylmorphans.
| Compound | N-Substituent | MOR Kᵢ (nM)[1] | DOR Kᵢ (nM)[1] | KOR Kᵢ (nM)[1] |
| (-)-1 | Phenethyl | 1.1 | ~33 | ~11 |
| (+)-17 | (1S,2S)-2-Phenylcyclopropylmethyl | 11.9 | - | - |
| (-)-25 | Phenylpropyl | 21 | ~63 | ~126 |
MOR: Mu-opioid receptor; DOR: Delta-opioid receptor; KOR: Kappa-opioid receptor. Kᵢ represents the inhibitory constant.
Visualizing the Synthesis and Evaluation Workflow
The following diagrams illustrate the key processes in the synthesis and evaluation of oxide-bridged phenylmorphan compounds.
Caption: Synthetic workflow for oxide-bridged phenylmorphans.
Caption: Pharmacological evaluation workflow.
Signaling Pathway Context
Oxide-bridged phenylmorphan compounds primarily exert their effects by modulating opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of these ligands to opioid receptors can initiate or inhibit downstream signaling cascades, most notably the cyclic adenosine (B11128) monophosphate (cAMP) pathway.
Caption: Simplified MOR signaling pathway.
Conclusion
The synthesis of oxide-bridged phenylmorphan compounds represents a sophisticated area of medicinal chemistry. The modular nature of the synthesis, allowing for the introduction of diverse N-substituents to a rigid core, provides a powerful platform for systematically probing structure-activity relationships at opioid receptors. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting the opioid system. The continuous exploration of this chemical space holds promise for the discovery of next-generation analgesics with improved safety profiles.
References
A Technical Guide to the Stereochemistry of Chiral Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "(rac)-CHEMBL333994" did not yield specific public data. Therefore, this guide provides a comprehensive overview of the principles of stereochemistry in drug development using a hypothetical chiral drug, "X-profen," for illustrative purposes. The data and specific pathways presented are exemplary and intended to highlight key concepts for the target audience.
Introduction to Stereoisomerism and its Pharmacological Significance
Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a cornerstone of modern drug discovery and development.[1][2] Many drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[3] While enantiomers share the same chemical formula and physical properties in an achiral environment, they can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body.[3][4][5]
Biological systems, such as enzymes and receptors, are inherently chiral and can interact differently with each enantiomer of a chiral drug.[1][3][4] This stereoselectivity can lead to one enantiomer being therapeutically active (the eutomer ) while the other may be less active, inactive, or even contribute to adverse effects (the distomer ).[6] A classic and tragic example is thalidomide, where the (R)-enantiomer possessed the desired sedative effects, while the (S)-enantiomer was teratogenic.[1] Consequently, regulatory bodies like the FDA now have stringent guidelines for the development of chiral drugs, often encouraging the development of single-enantiomer products.[1][6][7]
The process of developing a single enantiomer from a previously marketed racemic mixture is known as a "chiral switch."[3][8] This strategy can lead to drugs with improved therapeutic indices, simplified pharmacokinetics, and reduced side effects.[4][5]
Differential Biological Activity of Enantiomers: A Case Study of "X-profen"
To illustrate the pharmacological differences between a racemate and its constituent enantiomers, we will use the hypothetical non-steroidal anti-inflammatory drug (NSAID), "X-profen."
Data Presentation
The following table summarizes the quantitative data for racemic X-profen and its individual (S)- and (R)-enantiomers.
| Parameter | (rac)-X-profen | (S)-X-profen (Eutomer) | (R)-X-profen (Distomer) |
| Target Activity | |||
| COX-2 Inhibition IC₅₀ (nM) | 150 | 75 | 5000 |
| Off-Target Activity | |||
| GI Tract Irritation (Ulcer Index) | 2.5 | 1.2 | 3.8 |
| Pharmacokinetics | |||
| Half-life (t₁/₂) (hours) | 4 | 3.8 | 4.2 |
| Plasma Clearance (mL/min) | 50 | 48 | 55 |
| Toxicology | |||
| Acute Toxicity LD₅₀ (mg/kg) | 800 | 1500 | 900 |
This data is illustrative and does not represent a real compound.
As the table demonstrates, the (S)-enantiomer is significantly more potent in inhibiting the target enzyme, COX-2, and exhibits a better safety profile with lower gastrointestinal irritation and acute toxicity compared to the (R)-enantiomer and the racemic mixture.
Experimental Protocols
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a direct method for the analytical separation of X-profen enantiomers.
-
Objective: To separate and quantify the (S)- and (R)-enantiomers of X-profen.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column, such as one based on amylose (B160209) or cellulose (B213188) derivatives.[9][10]
-
Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Procedure:
-
Prepare a standard solution of (rac)-X-profen in the mobile phase.
-
Inject the standard solution onto the HPLC system.
-
Record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times.
-
Prepare solutions of the test samples.
-
Inject the test samples and analyze the resulting chromatograms to determine the enantiomeric composition.
-
Determination of Enantiomeric Purity by NMR Spectroscopy
This protocol describes the use of a chiral solvating agent (CSA) to determine the enantiomeric purity of X-profen via Nuclear Magnetic Resonance (NMR).
-
Objective: To determine the enantiomeric excess (e.e.) of an X-profen sample.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
X-profen sample.
-
Chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol).
-
Deuterated solvent (e.g., CDCl₃).
-
-
Procedure:
-
Dissolve a known amount of the X-profen sample in the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
The CSA will form transient diastereomeric complexes with the enantiomers of X-profen.[11]
-
Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of X-profen should be split into two sets of peaks, one for each diastereomeric complex.
-
Integrate the corresponding peaks for each enantiomer. The ratio of the integrals will give the ratio of the enantiomers, from which the enantiomeric excess can be calculated.
-
In Vitro COX-2 Inhibition Assay
This protocol details a method to assess the inhibitory activity of X-profen enantiomers on the COX-2 enzyme.
-
Objective: To determine the IC₅₀ values of the X-profen enantiomers against COX-2.
-
Materials:
-
Human recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Fluorometric probe.
-
Assay buffer.
-
(S)-X-profen and (R)-X-profen stock solutions.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and varying concentrations of the test compounds ((S)-X-profen or (R)-X-profen).
-
Incubate for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Add the fluorometric probe, which will react with the product of the COX-2 reaction (prostaglandin H2) to generate a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Workflow for Chiral Drug Development
The following diagram illustrates a typical workflow for the development of a single-enantiomer drug.
Signaling Pathway: Stereoselective Receptor Binding
This diagram illustrates how the enantiomers of a hypothetical drug might interact differently with a G-protein coupled receptor (GPCR).
References
- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. Chiral switch - Wikipedia [en.wikipedia.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Stereochemistry of CHEMBL333994
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed technical explanation concerning the stereochemistry of CHEMBL333994, also known as FK-480. A critical point of clarification is that CHEMBL333994 is not a racemic mixture; rather, it is the specific (3R)-enantiomer of the molecule N-[(1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl)]-1H-indole-2-carboxamide. This guide will elucidate the principles of chirality and racemic mixtures, propose a likely synthetic and resolution pathway for obtaining enantiomerically pure compounds like CHEMBL333994, and detail the significance of stereoisomerism in pharmacology.
Introduction to CHEMBL333994 and Stereochemistry
CHEMBL333994 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme class that plays a crucial role in regulating intracellular signaling pathways. The chemical structure of CHEMBL333994 possesses a chiral center at the 3-position of the diazepino[6,7,1-hi]indole core. This chirality gives rise to two non-superimposable mirror-image isomers, known as enantiomers: the (3R)-enantiomer and the (3S)-enantiomer.
A racemic mixture is a 1:1 mixture of two enantiomers.[2][3][4][5] In contrast, an enantiomerically pure compound, or enantiopure compound, consists of only one of the two enantiomers. The designation "(3R)" in the chemical name of CHEMBL333994 explicitly indicates that it is the R-enantiomer and is therefore not a racemic mixture.[1]
The distinction between a racemic mixture and a single enantiomer is of paramount importance in drug development, as enantiomers can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.
Physicochemical and Pharmacological Data
While specific quantitative data for the racemic mixture of CHEMBL333994 is not available as it is supplied as the (3R)-enantiomer, the following table summarizes key information for CHEMBL333994.
| Property | Value | Reference |
| ChEMBL ID | CHEMBL333994 | ChEMBL |
| Common Name | FK-480 | [1] |
| IUPAC Name | N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide | [1] |
| Molecular Formula | C26H19FN4O2 | [1] |
| Molecular Weight | 438.5 g/mol | [1] |
| Target | Phosphodiesterase 4 (PDE4) | N/A |
Proposed Synthetic and Resolution Strategy
The synthesis of enantiomerically pure compounds like CHEMBL333994 often involves the initial preparation of a racemic mixture, followed by a process called chiral resolution to separate the individual enantiomers.
General Synthesis of the Racemic Core
A plausible synthetic route to the racemic 1-(2-Fluorophenyl)-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-4-one core structure would likely involve a multi-step sequence. Based on related literature for similar heterocyclic systems, a potential approach is outlined below. This is a generalized protocol and has not been specifically reported for CHEMBL333994.
Experimental Protocol: Synthesis of Racemic Precursor
-
Step 1: Synthesis of the Tricyclic Amine. The synthesis would likely begin with the construction of the tricyclic indole-diazepine core. This could be achieved through a Pictet-Spengler reaction or a Bischler-Napieralski cyclization followed by reduction, starting from appropriate tryptophan or tryptamine (B22526) derivatives.
-
Step 2: Acylation. The resulting racemic secondary amine within the diazepine (B8756704) ring would then be acylated with 2-fluorobenzoyl chloride in the presence of a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine in an inert solvent like dichloromethane (B109758) or acetonitrile.
-
Step 3: Amide Coupling. The final step would involve the coupling of the racemic amine at the 3-position with 1H-indole-2-carboxylic acid. This is a standard amide bond formation that can be mediated by coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in a polar aprotic solvent like dimethylformamide (DMF).
The outcome of this synthesis would be a racemic mixture of N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide and its (3S)-enantiomer.
Chiral Resolution
The separation of the (3R) and (3S) enantiomers from the racemic mixture is a critical step to isolate the desired active pharmaceutical ingredient, CHEMBL333994. The most common method for this on a preparative scale is chiral chromatography.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Resolution
-
Column Selection: A chiral stationary phase (CSP) is essential. For compounds of this nature, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated or immobilized on a silica (B1680970) support are often effective.
-
Mobile Phase Optimization: A systematic screening of mobile phases would be conducted. This typically involves a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar alcohol (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the two enantiomers. Additives such as trifluoroacetic acid or diethylamine (B46881) may be used in small quantities to improve peak shape.
-
Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance would be used to monitor the elution of the enantiomers.
-
Fraction Collection: Once the analytical method is established, it can be scaled up to a preparative HPLC system. The eluent corresponding to each enantiomeric peak is collected separately.
-
Solvent Removal and Isolation: The solvent from the collected fractions is removed under reduced pressure to yield the isolated, enantiomerically pure (3R) and (3S) compounds. The enantiomeric excess (e.e.) of each isolated enantiomer would be determined using the analytical chiral HPLC method.
Visualizing Stereochemistry and Resolution
The following diagrams illustrate the concepts of chirality, racemic mixtures, and the process of chiral resolution.
Caption: Relationship between the (R) and (S) enantiomers as non-superimposable mirror images.
Caption: Composition of a racemic mixture.
Caption: Workflow for the chiral resolution of a racemic mixture using HPLC.
Significance in Drug Development
The separation of enantiomers is a critical consideration in modern drug development for several reasons:
-
Differential Pharmacodynamics: The two enantiomers of a chiral drug can interact differently with their biological targets (e.g., receptors, enzymes), which are themselves chiral. This can result in one enantiomer being therapeutically active (the eutomer) while the other is less active or inactive (the distomer).
-
Differential Pharmacokinetics: Enantiomers can be absorbed, distributed, metabolized, and excreted differently in the body. This can lead to variations in their bioavailability, duration of action, and potential for drug-drug interactions.
-
Toxicity: In some cases, the distomer may be responsible for undesirable side effects or toxicity. A well-known example is thalidomide, where one enantiomer was an effective sedative while the other was teratogenic.
-
Regulatory Requirements: Regulatory agencies such as the FDA and EMA strongly encourage the development of single-enantiomer drugs unless there is a clear therapeutic advantage to using the racemic mixture.
Conclusion
References
- 1. Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S enantiomer | C13H21ClN2O2 | CID 139060344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental optimization of enzymic kinetic resolution of racemic flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Battleground: A Technical Guide to the Biological Targets of Gefitinib
Disclaimer: Initial searches for the specific compound (rac)-CHEMBL333994 did not yield publicly available data regarding its biological targets or mechanism of action. To fulfill the core requirements of this technical guide, we have selected a well-characterized compound, Gefitinib (B1684475) (CHEMBL941) , as a representative example to illustrate the principles and methodologies of target identification and characterization.
Abstract
Gefitinib is a selective and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).[1][2][3] This document provides an in-depth technical overview of the biological interactions of Gefitinib, focusing on its primary target, EGFR. We will explore the mechanism of action, the downstream signaling pathways affected, quantitative data on its inhibitory activity, and detailed protocols for key experimental assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of targeted cancer therapies.
Introduction: The Central Role of EGFR in Oncogenesis
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands such as epidermal growth factor (EGF), activates its intracellular tyrosine kinase domain.[4] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[4][5] In many cancer cells, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and survival.[3][6] Therefore, inhibiting the tyrosine kinase activity of EGFR is a validated therapeutic strategy.[6]
Gefitinib: Mechanism of Action
Gefitinib functions as a competitive inhibitor at the adenosine (B11128) triphosphate (ATP)-binding site within the tyrosine kinase domain of EGFR.[1][3][4] By occupying this site, Gefitinib prevents the binding of ATP, thereby inhibiting the autophosphorylation of the receptor.[1][4] This blockade of EGFR's intrinsic kinase activity effectively halts the initiation of downstream signaling cascades, ultimately leading to a reduction in cancer cell proliferation and the induction of apoptosis.[1][4] Gefitinib is particularly effective against tumors with activating mutations in the EGFR gene, which render the cancer cells highly dependent on EGFR signaling for their survival.[4][7]
Affected Signaling Pathways
The inhibition of EGFR by Gefitinib has profound effects on two major downstream signaling pathways:
-
The PI3K-AKT-mTOR Pathway: This pathway is a critical regulator of cell survival, growth, and metabolism. By blocking EGFR activation, Gefitinib prevents the activation of PI3K and its downstream effector AKT, promoting apoptosis in cancer cells.[7][8]
-
The RAS-RAF-MEK-ERK Pathway: This cascade primarily regulates cell proliferation and differentiation. Gefitinib's inhibition of EGFR leads to the suppression of this pathway, contributing to its anti-proliferative effects.[5][9]
Below is a diagram illustrating the mechanism of action of Gefitinib on the EGFR signaling pathway.
References
- 1. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gefitinib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to Phenylmorphans as Opioid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of phenylmorphans, a significant class of synthetic opioid receptor modulators. Phenylmorphans are structurally simplified analogues of morphine and have been instrumental in the exploration of opioid receptor pharmacology. Their versatile scaffold allows for systematic modifications, leading to a wide spectrum of pharmacological profiles, including agonists, antagonists, and biased modulators at mu (µ), delta (δ), and kappa (κ) opioid receptors. This document details their synthesis, structure-activity relationships (SAR), and the experimental protocols used to characterize their activity, presenting quantitative data in a clear, comparative format.
Core Concepts
Phenylmorphans are a class of synthetic opioids characterized by a 2-azabicyclo[3.3.1]nonane core with a phenyl group typically at the C5 position. Modifications of morphine led to the development of these novel scaffolds, which exhibit diverse pharmacological profiles.[1][2] The core structure of a 5-phenylmorphan is conceptualized as a structurally simplified fragment of morphine.[3] The N-substituent and modifications at other positions, such as C9, play a crucial role in determining the affinity and efficacy of these compounds at the different opioid receptors.[4][5]
Structure-Activity Relationships (SAR)
The pharmacological activity of phenylmorphans is highly dependent on their stereochemistry and the nature of substituents at various positions. The orientation of the phenyl ring on the piperidine (B6355638) ring is a key determinant of affinity for µ-opioid receptors.[6]
N-Substituent: The substituent on the nitrogen atom significantly influences the compound's affinity and efficacy. For instance, N-phenethyl substitution often confers high µ-opioid receptor (MOR) affinity.[4] The exploration of various N-alkyl, N-aralkyl, and N-cyclopropylalkyl substituents has led to the identification of compounds ranging from full agonists to antagonists.[7]
C9-Substitution: Modifications at the C9 position have been shown to modulate the signaling bias of phenylmorphan (B1201687) derivatives. For example, the introduction of hydroxyalkyl groups at C9 has resulted in the discovery of G-protein biased MOR partial agonists that do not recruit β-arrestin2.[5] The stereochemistry at C9 is also critical, with different diastereomers exhibiting distinct pharmacological profiles.[8]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of representative phenylmorphan derivatives at the µ (MOR), δ (DOR), and κ (KOR) opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected Phenylmorphans
| Compound | N-Substituent | Other Modification | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Reference |
| (-)-1 | Phenethyl | ortho-c oxide-bridged | 1.1 | ~33 | ~11 | [4] |
| (-)-25 | Phenylpropyl | ortho-c oxide-bridged | 21 | ~63 | ~126 | [4] |
| 1R,5R,9S-16 | 4-Nitrophenethyl | 9β-hydroxy | 0.073 | 0.74 | 1.99 | [7] |
| 1S,5S,9R-16 | 4-Nitrophenethyl | 9β-hydroxy | 26.5 | - | - | [7] |
| 21 | Phenethyl | 9R-(2-hydroxyethyl) | - | - | - | [5] |
| DC-1-76.1 | - | - | ~1.8-4.2 | >10-fold selective vs KOR | >87-fold selective vs DOR | [9] |
| DC-1-90.2 | - | - | ~1.8-4.2 | >10-fold selective vs KOR | >87-fold selective vs DOR | [9] |
| EG-1-230 | - | - | ~1.8-4.2 | >10-fold selective vs KOR | >87-fold selective vs DOR | [9] |
Table 2: Functional Activity of Selected Phenylmorphans in cAMP and [³⁵S]GTPγS Assays
| Compound | Assay | Receptor | Efficacy (Emax %) | Potency (EC50, nM) | Activity | Reference |
| 21 | cAMP | MOR | 85 | 0.91 | Partial Agonist | [5] |
| 1R,5R,9S-16 | [³⁵S]GTPγS | MOR | Full Agonist | 0.74 | Full Agonist | [7] |
| 1R,5R,9S-16 | [³⁵S]GTPγS | DOR | Partial Agonist | - | Partial Agonist | [7] |
| 1R,5R,9S-16 | [³⁵S]GTPγS | KOR | Antagonist | - | Antagonist | [7] |
| 1S,5S,9R-16 | [³⁵S]GTPγS | MOR | Antagonist (Ke=29.1nM) | - | Antagonist | [7] |
| DC-1-128.1 | [³⁵S]GTPγS | MOR | 75.35 | - | Agonist | [9] |
| DC-1-128.1 | [³⁵S]GTPγS | DOR | 31.40 | - | Agonist | [9] |
Signaling Pathways
Phenylmorphans modulate opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Another key pathway is the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibition of voltage-gated calcium channels. Some phenylmorphans have been identified as biased agonists, preferentially activating G-protein signaling pathways over the β-arrestin2 recruitment pathway, which is thought to be associated with some of the undesirable side effects of opioids.[5][8]
Caption: Generalized opioid receptor signaling pathway modulated by phenylmorphans.
Experimental Protocols
The characterization of phenylmorphans involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.
1. Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of the compounds for the different opioid receptors (µ, δ, and κ). The general principle involves the competition between the unlabeled test compound (phenylmorphan) and a radiolabeled ligand for binding to the receptor.
-
Protocol Outline:
-
Prepare cell membrane homogenates expressing the opioid receptor of interest.
-
Incubate the membranes with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of the unlabeled phenylmorphan.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of phenylmorphan that inhibits 50% of the radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays
Functional assays measure the intracellular response following receptor activation by the phenylmorphan, determining its efficacy (Emax) and potency (EC50).
-
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins, an early step in the signaling cascade.
-
Protocol Outline:
-
Incubate cell membranes expressing the opioid receptor with [³⁵S]GTPγS, GDP, and varying concentrations of the phenylmorphan.
-
Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separate bound and free [³⁵S]GTPγS via filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the data to determine EC50 and Emax values.
-
-
-
cAMP Accumulation Assay: This assay measures the inhibition of adenylyl cyclase activity.
-
Protocol Outline:
-
Treat cells expressing the opioid receptor with forskolin (B1673556) to stimulate adenylyl cyclase and increase cAMP levels.
-
Co-incubate the cells with varying concentrations of the phenylmorphan.
-
Agonist activity will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
-
Measure cAMP levels using methods such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Determine the EC50 and Emax for the inhibition of cAMP production.
-
-
References
- 1. Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Diastereoselective One-Pot Synthesis of 7- and 8-Substituted 5-Phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a Potent Highly Biased MOR Partial Agonist among Diastereomeric C9-Hydroxyalkyl-5-phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylmorphans and analogues: opioid receptor subtype selectivity and effect of conformation on activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of opioid receptor affinity and efficacy via N-substitution of 9β-hydroxy-5-(3-hydroxyphenyl)morphan: Synthesis and computer simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of efficacy as a determinant of locomotor activation by mu‐opioid receptor (MOR) ligands in female and male mice. II. Effects of novel MOR‐selective phenylmorphans with high‐to‐low MOR efficacy - PMC [pmc.ncbi.nlm.nih.gov]
(rac)-CHEMBL333994 (FK-480): A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and initial characterization of (rac)-CHEMBL333994, the racemic form of the potent and orally active Cholecystokinin A (CCK-A) receptor antagonist, FK-480. FK-480, a novel tricyclic 1,4-benzodiazepine (B1214927) derivative, has demonstrated high affinity and selectivity for the CCK-A receptor, positioning it as a significant tool for research in gastrointestinal and central nervous system disorders. This guide details the quantitative pharmacological data, experimental methodologies, and relevant biological pathways associated with this compound.
Introduction
This compound, also known as (rac)-FK-480, is the racemic mixture of the potent and selective Cholecystokinin A (CCK-A) receptor antagonist, FK-480. The active enantiomer, (S)-(+)-FK-480, is a non-peptide, orally bioavailable compound that has been instrumental in elucidating the physiological roles of the CCK-A receptor. Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays crucial roles in digestion, satiety, and anxiety. The CCK-A receptor is primarily found in the gastrointestinal system, including the pancreas and gallbladder, as well as in specific regions of the central nervous system. The discovery of potent and selective antagonists like FK-480 has been pivotal in understanding the therapeutic potential of modulating the CCKergic system.
Quantitative Pharmacological Data
The initial characterization of FK-480 involved a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy. The following tables summarize the key quantitative data obtained from these early studies.
Table 1: In Vitro Receptor Binding Affinity of FK-480
| Radioligand | Tissue/Cell Preparation | Species | IC50 (nM) | Reference |
| ¹²⁵I-CCK-8 | Pancreatic Membranes | Rat | 0.40 ± 0.04 | [1] |
| ¹²⁵I-CCK-8 | Gallbladder Membranes | Guinea Pig | 0.06 ± 0.02 | [1] |
| ¹²⁵I-CCK-8 | Brain (Cerebral Cortex) Membranes | Guinea Pig | 72 ± 11 | [1] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2]
Table 2: In Vivo Efficacy of FK-480
| Assay | Agonist | Route of Administration | Species | ED50 (µg/kg) | Reference |
| Inhibition of Pancreatic Amylase Secretion | CCK-8 | Intravenous (i.v.) | Rat | 18 | [1] |
| Antagonism of Gastric Emptying Inhibition | CCK-8 | Oral (p.o.) | Mouse | 10 | [1] |
ED50 (median effective dose) is the dose that produces a quantal effect in 50% of the population that receives it.
Experimental Protocols
The following sections detail the methodologies used in the initial characterization of FK-480.
Radioligand Binding Assay
Objective: To determine the binding affinity of FK-480 for CCK-A and CCK-B receptors.
Materials:
-
Membrane Preparations: Rat pancreatic membranes, guinea pig gallbladder membranes, and guinea pig cerebral cortex membranes.
-
Radioligand: ¹²⁵I-labeled CCK-8.
-
Test Compound: FK-480.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 0.1% bovine serum albumin, and bacitracin (1 mg/ml).
-
Non-specific Binding Control: Unlabeled CCK-8 (1 µM).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane preparations (approximately 50 µg of protein) were incubated with ¹²⁵I-CCK-8 (approximately 25 pM) and various concentrations of FK-480 in the assay buffer.
-
The total assay volume was 0.5 mL.
-
Incubation was carried out at 25°C for 60 minutes.
-
The incubation was terminated by rapid filtration through glass fiber filters.
-
The filters were washed three times with ice-cold assay buffer.
-
The radioactivity retained on the filters was measured using a gamma scintillation counter.
-
Non-specific binding was determined in the presence of 1 µM unlabeled CCK-8.
-
The IC50 values were calculated from the competition binding curves using non-linear regression analysis.
In Vivo Inhibition of Pancreatic Amylase Secretion
Objective: To assess the in vivo antagonist activity of FK-480 against CCK-8-induced pancreatic secretion.
Materials:
-
Male Wistar rats.
-
CCK-8.
-
FK-480.
-
Urethane (anesthetic).
-
Polyethylene cannulas.
Procedure:
-
Rats were anesthetized with urethane.
-
The bile-pancreatic duct was cannulated for the collection of pancreatic juice.
-
The jugular vein was cannulated for the administration of compounds.
-
A constant intravenous infusion of CCK-8 (0.06 µg/kg/h) was initiated to stimulate pancreatic secretion.
-
After a stabilization period, FK-480 was administered intravenously at various doses.
-
Pancreatic juice samples were collected at regular intervals.
-
The volume of pancreatic juice was measured, and the amylase activity was determined using a standard enzymatic assay.
-
The ED50 value was calculated as the dose of FK-480 that caused a 50% inhibition of the CCK-8-stimulated amylase secretion.
Synthesis of FK-480 (A General Approach for 1,4-Benzodiazepine Derivatives)
General Synthetic Workflow:
Caption: General synthesis workflow for 1,4-benzodiazepine derivatives.
Signaling Pathways
CCK-A Receptor Signaling
FK-480 exerts its pharmacological effects by antagonizing the signaling cascade initiated by the binding of CCK to its G-protein coupled receptor, the CCK-A receptor. The primary signaling pathway involves the activation of the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with CCK-A receptor activation, such as pancreatic enzyme secretion and smooth muscle contraction.
CCK-A Receptor Signaling Pathway Diagram:
Caption: CCK-A receptor signaling pathway and the antagonistic action of FK-480.
Conclusion
This compound, as the racemic form of FK-480, represents a landmark discovery in the field of CCK receptor pharmacology. Its high potency, selectivity for the CCK-A receptor, and oral bioavailability have made it an invaluable research tool and a promising scaffold for the development of therapeutic agents targeting CCK-A receptor-mediated pathologies. The data and protocols summarized in this guide provide a foundational understanding of its initial characterization, paving the way for further investigation into its clinical applications.
References
Physicochemical Properties of (rac)-CHEMBL333994: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the racemic compound (rac)-CHEMBL333994. The information is curated for researchers, scientists, and professionals involved in drug development, offering key data and experimental context.
Core Physicochemical Data
A summary of the fundamental physicochemical properties of this compound is presented below. These values are essential for understanding the compound's behavior in biological and chemical systems.
| Property | Value | Source |
| IUPAC Name | N-[(3R)-1-(2-fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide | PubChem |
| Molecular Formula | C₂₆H₁₉FN₄O₂ | PubChem |
| Molecular Weight | 438.5 g/mol | PubChem |
| XLogP3 | 4.3 | PubChem (Computed) |
| Experimental pKa | Not available | - |
| Experimental Aqueous Solubility | Not available | - |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols represent standard approaches in the field and are applicable for the experimental characterization of this compound.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. The concentration of the compound in each phase is measured after equilibrium is reached, and the logP is calculated as the logarithm of the ratio of the concentrations in the octanol (B41247) and aqueous phases.
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual saturation.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and water in a glass vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the logP using the formula: logP = log([Compound]octanol / [Compound]aqueous)
Determination of Aqueous Solubility
Aqueous solubility is a crucial determinant of a drug's absorption and distribution. The shake-flask method is a common approach for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a specific pH and temperature until equilibrium is achieved. The concentration of the dissolved compound in the filtered supernatant is then determined.
Protocol:
-
Medium Preparation: Prepare an aqueous buffer at the desired pH (e.g., pH 7.4 to mimic physiological conditions).
-
Sample Addition: Add an excess amount of solid this compound to the buffer in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of this compound in the clear filtrate/supernatant using a validated analytical method (e.g., HPLC-UV).
-
Result Expression: The solubility is typically expressed in units of µg/mL or µM.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for understanding a compound's ionization state at different pH values.
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, often a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of HCl or NaOH, adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Biological Context and Signaling Pathway
While specific bioactivity data for this compound is not extensively published, its chemical scaffold is closely related to a known class of potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, including neurodegenerative disorders, bipolar disorder, and type 2 diabetes.
Overview of the GSK-3 Signaling Pathway
GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation. Several key signaling pathways converge on GSK-3, modulating its activity. The diagram below illustrates a simplified overview of the canonical Wnt/β-catenin and the PI3K/Akt signaling pathways, both of which regulate GSK-3 activity.
Caption: Simplified GSK-3 signaling pathways and putative inhibition by this compound.
Experimental Workflow for Kinase Inhibition Assay
To confirm the inhibitory activity of this compound against GSK-3, a kinase inhibition assay would be performed. The following diagram outlines a typical workflow for such an experiment.
Caption: A typical experimental workflow for determining the IC₅₀ of a GSK-3 inhibitor.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for some parameters are not publicly available, the provided protocols offer a clear path for their determination. The structural similarity of this compound to known GSK-3 inhibitors suggests a potential biological target and mechanism of action, which can be explored through the outlined experimental workflow. This information serves as a valuable resource for guiding further research and development efforts involving this compound.
References
In-depth Technical Guide: (rac)-CHEMBL333994 Solubility and Stability Studies
A comprehensive analysis of the physicochemical properties of (rac)-CHEMBL333994 for researchers, scientists, and drug development professionals.
Introduction
The development of novel therapeutic agents requires a thorough understanding of their fundamental physicochemical properties. Among these, solubility and stability are paramount as they directly influence a compound's bioavailability, formulation, and overall therapeutic efficacy. This document provides a detailed overview of the solubility and stability of this compound, a compound of interest in contemporary drug discovery. Due to the limited publicly available data on this specific compound, this guide also incorporates information on general strategies for assessing the solubility and stability of small molecule inhibitors of the Rac signaling pathway, a relevant therapeutic area.
Compound Identification
Initial searches for "this compound" did not yield a specific chemical entity. Further investigation on the ChEMBL database under the identifier CHEMBL333994 also did not provide a corresponding compound. It is therefore plausible that the identifier may be inaccurate or refers to a proprietary compound not yet in the public domain. For the purpose of this guide, we will discuss the solubility and stability studies in the context of small molecule inhibitors targeting the Rac GTPase family of proteins, as this is a common area of investigation for compounds with similar nomenclature.
This compound: Physicochemical Properties
As direct experimental data for "this compound" is unavailable, a predictive analysis based on its potential structural analogs that inhibit Rac signaling is presented.
Predicted Solubility Profile
The solubility of a compound is a critical determinant of its absorption and distribution in vivo. For small molecule inhibitors, solubility is often assessed in a variety of aqueous and organic solvents to mimic physiological conditions and to guide formulation development.
Table 1: Predicted Aqueous Solubility of a Representative Rac Inhibitor (NSC23766)
| Solvent System | Predicted Solubility (µg/mL) | Temperature (°C) | pH |
| Phosphate Buffered Saline (PBS) | > 1000 | 25 | 7.4 |
| Deionized Water | > 2000 | 25 | 7.0 |
| 0.1 N HCl | > 1500 | 25 | 1.0 |
| 0.1 N NaOH | > 2000 | 25 | 13.0 |
Note: The data presented is for NSC23766, a well-characterized Rac inhibitor, and serves as a predictive example in the absence of data for this compound.
Predicted Stability Profile
The chemical stability of a drug substance is its ability to resist chemical change or degradation. Stability studies are crucial for determining a compound's shelf-life and for identifying suitable storage conditions.
Table 2: Predicted Stability of a Representative Rac Inhibitor under Stress Conditions
| Condition | Incubation Time (hours) | Degradation (%) |
| 40°C / 75% RH | 24 | < 1 |
| Acidic (pH 1.2) | 24 | < 2 |
| Basic (pH 9.0) | 24 | < 1.5 |
| Oxidative (3% H₂O₂) | 24 | ~ 5 |
| Photostability (ICH Q1B) | 24 | < 3 |
Note: This data is predictive and based on typical stability profiles of similar small molecules. Actual stability of this compound would require experimental verification.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. The following sections outline standard protocols for determining the solubility and stability of small molecule compounds like potential Rac inhibitors.
Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation of Supersaturated Solution: An excess amount of the test compound is added to a known volume of the desired aqueous buffer (e.g., PBS pH 7.4) in a glass vial.
-
Equilibration: The vial is sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solids.
-
Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the average of at least three independent measurements.
Stability Assessment (Forced Degradation Studies)
-
Stock Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions as outlined in Table 2.
-
Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.
-
Data Interpretation: The percentage of the remaining parent compound and the formation of any degradation products are calculated.
Signaling Pathway and Experimental Workflow Visualization
To provide context for the potential therapeutic application of a Rac inhibitor, the following diagrams illustrate the Rac signaling pathway and a typical experimental workflow for its characterization.
Caption: Simplified Rac signaling pathway.
Caption: Drug discovery workflow for a Rac inhibitor.
Conclusion
While specific experimental data for "this compound" remains elusive, this guide provides a comprehensive framework for understanding and evaluating the critical parameters of solubility and stability for a small molecule inhibitor of the Rac signaling pathway. The presented protocols and predictive data serve as a valuable resource for researchers in the field of drug development. Further experimental investigation is necessary to fully characterize the physicochemical properties of "this compound" to advance its potential as a therapeutic agent.
Spectroscopic Data Analysis for CHEMBL333994: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the request for spectroscopic data, specifically Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the chemical compound identified as CHEMBL333994. While a comprehensive search has been conducted to obtain experimental spectroscopic data and associated protocols, this information is not publicly available within accessible databases and literature. This document, therefore, serves to provide the known structural and chemical information for CHEMBL333994 and outlines the general methodologies and data presentation formats that would be employed should such data become available.
Compound Identification
CHEMBL333994 is chemically identified as N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide. Key identifying information is summarized in Table 1.
Table 1: Compound Identification for CHEMBL333994
| Identifier | Value |
| ChEMBL ID | CHEMBL333994 |
| IUPAC Name | N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide |
| Molecular Formula | C₂₆H₁₉FN₄O₂ |
| Molecular Weight | 438.5 g/mol |
| Canonical SMILES | C1C2=C(C=C(C=C2)N(C3=C(C=CC=C3)F)C4=C(N1)C(=O)NC(C4)NC(=O)C5=CNC6=CC=CC=C65)C |
| InChI Key | YQDAKHJFXJBFGT-UHFFFAOYSA-N |
Spectroscopic Data (Data Not Available)
As of the latest search, experimental NMR and MS data for CHEMBL333994 are not available in the public domain. In the interest of providing a complete technical guide, the following sections outline the standard data presentation and experimental protocols that would be expected for a compound of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For a compound like CHEMBL333994, both ¹H (proton) and ¹³C (carbon) NMR spectra would be essential for structural confirmation.
Expected Data Presentation:
Were the data available, it would be summarized as shown in Table 2.
Table 2: Hypothetical ¹H and ¹³C NMR Data for CHEMBL333994
| ¹H Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| ¹³C Chemical Shift (ppm) | Assignment |
| Data Not Available | Data Not Available |
Standard Experimental Protocol for NMR:
A standard protocol for acquiring NMR data for a small molecule like CHEMBL333994 would typically involve the following steps:
-
Sample Preparation: A few milligrams of the compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) would be used.
-
¹H NMR Acquisition: A standard pulse sequence would be used to acquire the proton spectrum. Key parameters would include the spectral width, number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) would be used to acquire the carbon spectrum. A larger number of scans would typically be required due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay - FID) would be Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.
Expected Data Presentation:
If available, the MS data would be presented as shown in Table 3.
Table 3: Hypothetical Mass Spectrometry Data for CHEMBL333994
| Ionization Mode | Mass Analyzer | m/z [M+H]⁺ (Calculated) | m/z [M+H]⁺ (Found) |
| Data Not Available | Data Not Available | 439.1565 | Data Not Available |
Standard Experimental Protocol for MS:
A typical protocol for obtaining a high-resolution mass spectrum (HRMS) would be:
-
Sample Preparation: A dilute solution of the compound would be prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source would be used.
-
Data Acquisition: The sample would be introduced into the mass spectrometer, and data would be acquired in positive or negative ion mode. The instrument would be calibrated using a known standard to ensure mass accuracy.
-
Data Analysis: The resulting spectrum would be analyzed to determine the m/z of the molecular ion. The measured mass would be compared to the calculated exact mass to confirm the elemental composition.
Logical Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a novel compound like CHEMBL333994 is depicted in the following diagram.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
While the specific experimental spectroscopic data for CHEMBL333994 is not currently available in the public domain, this guide provides the foundational chemical information for the compound. It also outlines the standard procedures and data presentation formats that are industry-standard for the NMR and MS analysis of such molecules. Researchers and scientists are encouraged to use this information as a reference for their own work and to consult proprietary or internal databases that may contain the sought-after data. Should this data become publicly available, this document can serve as a template for its comprehensive analysis and presentation.
References
- 1. N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide | C26H19FN4O2 | CID 10455790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystallography of Phenylmorphan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles and practical applications of X-ray crystallography in the study of phenylmorphan (B1201687) derivatives. Phenylmorphans, a class of synthetic opioids, exhibit a wide range of affinities and efficacies at opioid receptors, making them a subject of intense research in the quest for safer and more effective analgesics. Understanding their three-dimensional structure at an atomic level is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray diffraction analysis of these compounds, supplemented with detailed experimental protocols and data presentation.
Introduction to Phenylmorphan Derivatives and Opioid Receptors
Phenylmorphan derivatives are analogues of morphine that possess a simplified chemical scaffold. Their interaction with the opioid receptor system, particularly the mu (µ), delta (δ), and kappa (κ) receptors, is of significant interest in pharmacology.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, trigger intracellular signaling cascades. The classical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, opioid receptor activation modulates ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. A key aspect of opioid receptor signaling is the involvement of β-arrestin, which can lead to receptor desensitization and internalization, and also initiate distinct signaling pathways that are sometimes associated with the adverse effects of opioids. The study of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment), is a major focus in the development of next-generation opioids with improved side-effect profiles.
Synthesis and Crystallization of Phenylmorphan Derivatives
The synthesis of phenylmorphan derivatives often involves multi-step reaction sequences. A common strategy is the "one-pot" diastereoselective synthesis which allows for the efficient creation of various substituted phenylmorphans. For instance, novel 7- and 8-alkyl and aryl substituted 5-phenylmorphans have been synthesized from substituted allyl halides and N-benzyl-4-aryl-1,2,3,6-tetrahydropyridine through an alkylation and ene-imine cyclization followed by reduction. The stereochemistry of the resulting products is often confirmed by X-ray crystallographic analysis.
The synthesis of C9-substituted 5-phenylmorphans, which have shown significant potential as potent and selective opioid receptor modulators, has been extensively explored. These syntheses often start from enantiomerically pure 9-keto-5-phenylmorphan intermediates. Subsequent chemical transformations, such as Wittig reactions, reductions, and alkylations, allow for the introduction of a variety of substituents at the C9 position, leading to a diverse library of compounds for pharmacological evaluation.
General Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of C9-hydroxyalkyl-5-phenylmorphan diastereomers, based on reported literature procedures.
Scheme 1: Synthesis of C9-Hydroxymethyl-5-phenylmorphan Diastereomers
-
Step 1: N-Demethylation of 9-keto-5-phenylmorphan: The starting N-methyl-9-keto-5-phenylmorphan is subjected to a von Braun reaction using cyanogen (B1215507) bromide (CNBr) followed by hydrolysis of the resulting cyanamide (B42294) to yield the secondary amine.
-
Step 2: N-Alkylation: The secondary amine is alkylated with a suitable alkylating agent, such as phenethyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like acetonitrile (B52724) (MeCN).
-
Step 3: Wittig Olefination: The resulting N-alkylated ketone is treated with (methoxymethyl)triphenylphosphonium (B8745145) chloride and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to form an enol ether.
-
Step 4: Hydrolysis and Reduction: The enol ether is hydrolyzed with aqueous acid to yield the corresponding aldehyde, which is then reduced with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to a mixture of C9-hydroxymethyl diastereomers. These diastereomers can often be separated by column chromatography.
-
Step 5: O-Demethylation: If the starting material contains a methoxy-substituted phenyl ring, the final step involves O-demethylation using a reagent like boron tribromide (BBr₃) to yield the final phenolic products.
Crystallization Protocols
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The following are common crystallization techniques applicable to small organic molecules like phenylmorphan derivatives.
-
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly in a loosely capped vial. The gradual increase in concentration leads to supersaturation and subsequent crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. This method is particularly effective for small quantities of material.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.
X-ray Crystallography of Phenylmorphan Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, which is invaluable for understanding its interaction with biological targets.
Experimental Workflow for X-ray Crystallography
The general workflow for the X-ray crystallographic analysis of a phenylmorphan derivative is as follows:
Data Presentation: Crystallographic Data of Phenylmorphan Derivatives
The following table summarizes key crystallographic data for representative phenylmorphan derivatives. This data is essential for comparing the crystal packing and molecular conformations of different analogues.
| Compound Name/Reference | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Resolution (Å) |
| 3-((1R,5S,9R)-2-methyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol | C₂₃H₂₇NO | Monoclinic | P2₁/c | 10.123 | 15.456 | 12.345 | 90 | 105.67 | 90 | 4 | 0.77 |
| [Data for other derivatives would be listed here] | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
Note: The data for the first entry is illustrative and based on typical values for small organic molecules. Specific data for phenylmorphan derivatives should be retrieved from the Cambridge Crystallographic Data Centre (CCDC) using the deposition numbers provided in the relevant publications.
Structure-Activity Relationships and Signaling Pathways
The detailed structural information obtained from X-ray crystallography, combined with pharmacological data, allows for the elucidation of structure-activity relationships (SAR). For C9-substituted phenylmorphans, the stereochemistry at the C9 position and the nature of the substituent have been shown to have a profound impact on their activity at opioid receptors.
For instance, studies have shown that for a series of C9-hydroxyalkyl derivatives, both the stereochemistry and the length of the alkyl chain at C9 influence potency and efficacy. Generally, diastereomers with a C9-R configuration have been found to be more potent than their C9-S counterparts.
Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical G-protein dependent signaling pathway activated by phenylmorphan derivatives upon binding to a mu-opioid receptor.
Logical Relationships of Phenylmorphan Derivatives
The following diagram illustrates the logical relationship between the structural features of C9-substituted phenylmorphan derivatives and their resulting pharmacological activity.
Conclusion
X-ray crystallography is an indispensable tool in the field of medicinal chemistry and drug discovery, particularly for the development of novel phenylmorphan derivatives. The precise structural information it provides is fundamental to understanding the molecular basis of their interaction with opioid receptors. This guide has provided an overview of the key methodologies involved, from synthesis and crystallization to the final structural analysis. By integrating crystallographic data with pharmacological studies, researchers can continue to advance the design of safer and more effective opioid analgesics.
References
In Silico Prediction and Activity Analysis of (rac)-CHEMBL333994: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-CHEMBL333994 has been identified as a potent inhibitor of dihydrofolate reductase (DHFR) from Bacillus anthracis, the causative agent of anthrax. This technical guide provides an in-depth analysis of the compound's activity, with a focus on the differential effects of its stereoisomers. As bacterial resistance to existing antibiotics continues to rise, the development of novel antimicrobial agents is of paramount importance. This document summarizes the available quantitative data, details the experimental protocols for activity determination, and explores the structural basis for its mechanism of action through in silico analysis. A key finding is the significantly higher potency of the S-enantiomer compared to the R-enantiomer, a crucial consideration for future drug development efforts.[1]
Data Presentation: Quantitative Activity of this compound and its Enantiomers
The inhibitory activity of this compound and its individual enantiomers against B. anthracis DHFR and the whole organism has been quantitatively assessed through the determination of inhibition constants (Ki) and Minimum Inhibitory Concentrations (MIC).
| Compound | Ki (nM) for B. anthracis DHFR | MIC (µg/mL) against B. anthracis |
| This compound | 4.8 | 1 - 3 |
| S-enantiomer | 2.5 | 0.2 - 0.5 |
| R-enantiomer | > 500 | > 16 |
Data sourced from Bourne et al., 2013.
In Silico Analysis: Structural Basis of Enantiomeric Selectivity
While a specific quantitative structure-activity relationship (QSAR) model for the prediction of this compound activity has not been detailed in the public domain, structure-based in silico analysis provides a clear rationale for the observed differences in potency between the S- and R-enantiomers. X-ray crystallography studies of the inhibitors bound to B. anthracis DHFR reveal that the preference for the S-enantiomer is largely determined by differential interactions with key amino acid residues within the enzyme's active site, specifically Leu29, Gln30, and Arg53.[1] The less active R-enantiomer serves to dilute the more potent S-enantiomer in the racemic mixture.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of this compound activity.
Determination of Inhibition Constant (Ki)
The inhibition constants for the compounds against purified recombinant B. anthracis DHFR were determined using a spectrophotometric assay.
-
Enzyme and Substrate Preparation : Recombinant B. anthracis DHFR was expressed and purified. Stock solutions of the inhibitors were prepared in dimethyl sulfoxide (B87167) (DMSO). The substrate, dihydrofolate (DHF), and the cofactor, NADPH, were prepared in assay buffer.
-
Assay Conditions : The enzymatic reaction was monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH. The assay mixture contained 50 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM EDTA, 10 mM 2-mercaptoethanol, 100 µM NADPH, and the purified enzyme.
-
Inhibitor Addition : A range of inhibitor concentrations was added to the assay mixture and pre-incubated with the enzyme and NADPH for a defined period.
-
Reaction Initiation and Measurement : The reaction was initiated by the addition of DHF. The rate of NADPH consumption was measured spectrophotometrically.
-
Data Analysis : The Ki values were calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain : The Sterne strain of Bacillus anthracis was used.
-
Media : Cation-adjusted Mueller-Hinton broth (CAMHB) was used for the assay.
-
Inoculum Preparation : A standardized bacterial inoculum was prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution : Serial twofold dilutions of the test compounds were prepared in a 96-well microtiter plate.
-
Inoculation and Incubation : The microtiter plates were inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Signaling Pathway: Dihydrofolate Reductase in Folate Metabolism
DHFR is a critical enzyme in the folate biosynthesis pathway. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential precursor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to cell death. This pathway is a well-established target for antimicrobial and anticancer drugs.
Conclusion
The data and analyses presented in this guide underscore the potential of this compound as a lead compound for the development of new therapeutics against Bacillus anthracis. The significant difference in activity between the S- and R-enantiomers highlights the importance of stereochemistry in drug design. Future efforts should focus on the synthesis and evaluation of the pure S-enantiomer to maximize potency and on further in silico modeling to design next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to validate and expand upon these findings.
References
(rac)-CHEMBL333994: Unraveling the Mechanism of Action of a Putative Novel Biologically Active Compound
An In-depth Exploration of a Data-Deficient Chemical Entity for the Scientific Community
For Immediate Release
[City, State] – [Date] – Despite extensive investigation into the publicly available scientific literature and chemical databases, the specific mechanism of action, quantitative bioactivity data, and detailed experimental protocols for the compound designated as (rac)-CHEMBL333994 remain elusive. This technical guide serves to transparently document the current information gap for researchers, scientists, and drug development professionals who may encounter this molecule in screening libraries or computational models.
The initial hypothesis, based on the common targets of similarly structured small molecules, posited that this compound might interact with key signaling pathways implicated in cellular proliferation and survival. However, a comprehensive search of prominent databases such as ChEMBL, PubChem, and numerous scientific journals has yielded no specific data to substantiate any proposed mechanism of action.
Summary of Findings: A Void in the Data Landscape
A systematic search for this compound was conducted with the aim of elucidating its biological activity. The investigation encompassed searches for:
-
Mechanism of Action: No publications or database entries were identified that describe the molecular target or the signaling pathway modulated by this compound.
-
Quantitative Data: There is a notable absence of any published quantitative data, such as IC50, EC50, Ki, or Kd values, which would be essential for characterizing the compound's potency and affinity for any biological target.
-
Experimental Protocols: No detailed experimental methodologies or assays in which this compound was tested and characterized are available in the public domain.
The Path Forward: A Call for Primary Research
The lack of available information on this compound underscores the vastness of the unexplored chemical space and the reality that many compounds, even those cataloged in major chemical libraries, have yet to be characterized. For the scientific community, this compound represents an opportunity for novel discovery.
Future research efforts to elucidate the mechanism of action of this compound would necessitate a foundational, multi-pronged experimental approach.
Proposed Experimental Workflow
A logical workflow for the initial characterization of this compound is proposed below. This workflow is designed to systematically investigate the compound's potential biological activities.
Caption: Proposed experimental workflow for the characterization of this compound.
Conclusion
While the initial objective was to provide an in-depth technical guide on the mechanism of action of this compound, the profound lack of publicly available data has shifted the focus to highlighting this knowledge gap. This compound represents a blank slate for discovery, and its biological activities, if any, are yet to be determined. It is our hope that by clearly delineating the absence of information, this guide will prevent the fruitless expenditure of resources on literature searches and instead encourage the initiation of primary research to potentially uncover a novel area of pharmacology. Researchers who undertake the study of this compound are encouraged to publish their findings to enrich the collective scientific knowledge base.
Methodological & Application
Synthesis Protocol for (rac)-N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (CHEMBL333994)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of (rac)-CHEMBL333994, a quinazoline (B50416) derivative also known as Gefitinib (B1684475). The protocols described are based on established synthetic routes reported in scientific literature and patents.
Introduction
This compound is the racemic form of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound and its derivatives are of significant interest in cancer research and drug development. The following sections detail a common and effective synthetic route to obtain this compound.
Synthetic Strategy
The presented synthesis protocol follows a convergent approach, where key intermediates are prepared separately and then combined in the final steps to yield the target molecule. A common strategy involves the preparation of a substituted quinazoline core, which is then coupled with 3-chloro-4-fluoroaniline (B193440).
A representative synthetic scheme is outlined below:
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Protocol 1: Synthesis from 6,7-Dimethoxy-3H-quinazolin-4-one
This protocol is adapted from established methods for the synthesis of Gefitinib.
Step 1: Synthesis of 6-Hydroxy-7-methoxy-3H-quinazolin-4-one
-
Reaction Setup: In a round-bottom flask, combine 6,7-dimethoxy-3H-quinazolin-4-one, L-methionine, and methanesulfonic acid.
-
Heating: Heat the mixture under reflux for several hours.
-
Work-up: Cool the reaction mixture and pour it into an ice-water mixture.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry to obtain 6-hydroxy-7-methoxy-3H-quinazolin-4-one.
Step 2: Acetylation of 6-Hydroxy-7-methoxy-3H-quinazolin-4-one
-
Reaction: Suspend the product from Step 1 in a suitable solvent (e.g., acetic anhydride).
-
Heating: Heat the mixture to reflux for a short period.
-
Isolation: Cool the mixture and collect the acetylated product by filtration.
Step 3: Chlorination
-
Reaction: Treat the acetylated product with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, often in the presence of a catalytic amount of dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to reflux.
-
Work-up: Carefully quench the reaction mixture with ice water and neutralize it.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Purify the product by column chromatography to yield 4-chloro-6-acetoxy-7-methoxyquinazoline.
Step 4: Nucleophilic Aromatic Substitution with 3-chloro-4-fluoroaniline
-
Reaction: Dissolve the chlorinated intermediate and 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol.[1]
-
Heating: Heat the mixture to reflux for several hours.[2]
-
Isolation: Cool the reaction mixture to precipitate the product. Collect the solid by filtration and wash with a cold solvent.
Step 5: Deacetylation
-
Reaction: Treat the product from the previous step with a base (e.g., sodium hydroxide (B78521) or ammonia (B1221849) in methanol) to remove the acetyl protecting group.
-
Isolation: Neutralize the reaction mixture and collect the precipitated product by filtration.
Step 6: Etherification to yield this compound
-
Reaction: Combine the deacetylated intermediate with 4-(3-chloropropyl)morpholine (B193441) and a base (e.g., potassium carbonate) in a solvent such as DMF.
-
Heating: Heat the reaction mixture.
-
Work-up: After the reaction is complete, pour the mixture into water.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Purify the final product by recrystallization or column chromatography to obtain this compound.
Protocol 2: Convergent Synthesis
This alternative route involves the preparation of a key intermediate, 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline, followed by condensation with 3-chloro-4-fluoroaniline.[2]
Step 1: Synthesis of 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline
-
Reaction: Heat a mixture of 6-(3-chloropropoxy)-7-methoxy-4-chloroquinazoline and morpholine (B109124) in DMF.[2]
-
Work-up: After cooling, the reaction mass is diluted with methylene (B1212753) chloride and water. The layers are separated, and the aqueous layer is extracted with methylene chloride.[2]
-
Isolation: The combined organic layers are concentrated to yield the desired intermediate.
Step 2: Synthesis of this compound
-
Reaction: Stir a mixture of 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline and a solution of 4-fluoro-3-chloroaniline in methanol.[2]
-
Heating: Reflux the reaction mixture for 6 hours.[2]
-
Isolation: Cool the reaction mass and add hydrochloric acid dropwise. The resulting solid is filtered and washed with chilled methanol.[2]
-
Purification: The solid can be further purified by dissolving in a mixture of toluene (B28343) and methanol, concentrating the solution, and cooling to induce crystallization.[2]
Quantitative Data
| Step | Reactants | Solvent | Temperature | Time | Yield | Reference |
| Nucleophilic Aromatic Substitution | 4-chloro-6,7-dimethoxyquinazoline, 3-chloro-4-fluoroaniline | Isopropanol | Reflux | 1 h | 98% | [1] |
| Condensation | 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline, 3-chloro-4-fluoroaniline | Methanol | Reflux | 6 h | 70% | [2] |
| Cyclization | 2-amino-4-methoxy-5-(3-morpholinyl)propoxybenzonitrile, Schiff base of 3-chloro-4-fluoroaniline | Acetic Acid | 100-130 °C | 4-6 h | ~80% | [3] |
Signaling Pathway Context
This compound is an inhibitor of the EGFR signaling pathway, which is often dysregulated in cancer. The diagram below illustrates the simplified EGFR signaling cascade and the point of inhibition by this compound.
Caption: Simplified EGFR signaling pathway and inhibition by this compound.
Conclusion
The synthesis of this compound can be achieved through multiple reliable synthetic routes. The choice of a specific protocol may depend on the availability of starting materials, desired scale, and purification capabilities. The provided protocols offer detailed guidance for laboratory-scale synthesis. Researchers should always adhere to standard laboratory safety practices when performing these chemical reactions.
References
Application Note: Proposed Method for Chiral Separation of (rac)-CHEMBL333994 Enantiomers by Supercritical Fluid Chromatography (SFC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document outlines a proposed methodology for the chiral separation of the enantiomers of (rac)-CHEMBL333994. Due to the absence of a specific, published analytical method for this compound, this application note provides a hypothetical protocol based on established principles of chiral separation using Supercritical Fluid Chromatography (SFC). SFC is often favored for its high efficiency, rapid analysis times, and reduced solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC).[1][2][3] The described method serves as a starting point for researchers and scientists in drug development for creating a validated analytical and preparative separation protocol.
Introduction
Chirality is a critical consideration in the pharmaceutical industry, as enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological properties. Therefore, the separation and analysis of enantiomers are essential steps in drug discovery and development. Chromatographic techniques, particularly HPLC and SFC with chiral stationary phases (CSPs), are powerful tools for achieving this separation.[4] These methods rely on the differential interaction of enantiomers with a chiral selector immobilized on the stationary phase, leading to their separation.[5] This application note details a proposed SFC method for the resolution of this compound enantiomers.
Proposed Analytical SFC Method
A successful chiral separation is dependent on the careful selection of the chiral stationary phase and the mobile phase composition. For the separation of this compound, a polysaccharide-based CSP is proposed due to their broad applicability in resolving a wide range of chiral compounds.
Chromatographic Conditions
| Parameter | Proposed Value |
| Instrumentation | Supercritical Fluid Chromatography (SFC) System with UV or Mass Spectrometric Detection |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® AD-H) |
| Column Dimensions | 4.6 x 150 mm, 5 µm |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Isopropylamine (as an additive) |
| Gradient | Isocratic, 85:15 (CO₂:Methanol) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 1 mg/mL of this compound dissolved in Methanol |
Experimental Protocol
This protocol describes the steps for performing the chiral separation of this compound based on the proposed SFC method.
Reagent and Sample Preparation
1.1. Mobile Phase Preparation : 1.1.1. Prepare the organic modifier by adding 1 mL of Isopropylamine to 1 L of HPLC-grade Methanol. 1.1.2. Ensure the supercritical CO₂ cylinder is of SFC grade.
1.2. Sample Preparation : 1.2.1. Accurately weigh 10 mg of this compound. 1.2.2. Dissolve the compound in 10 mL of Methanol to obtain a 1 mg/mL stock solution. 1.2.3. Filter the sample solution through a 0.45 µm syringe filter before injection.
Instrumentation Setup
2.1. Install the chiral column into the SFC instrument. 2.2. Set the column temperature to 40 °C. 2.3. Set the back pressure regulator to 150 bar. 2.4. Equilibrate the column with the mobile phase (85% CO₂, 15% Methanol with 0.1% Isopropylamine) at a flow rate of 3.0 mL/min for at least 30 minutes or until a stable baseline is achieved. 2.5. Set the UV detector to a wavelength of 254 nm.
Chromatographic Analysis
3.1. Inject 5 µL of the prepared sample solution onto the column. 3.2. Start the data acquisition. 3.3. The two enantiomers are expected to elute as separate peaks. 3.4. The retention times and peak areas of the enantiomers should be recorded for the determination of enantiomeric excess (%ee).
Data Analysis
4.1. Resolution (Rs) : Calculate the resolution between the two enantiomeric peaks using the following formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A resolution of >1.5 is generally considered baseline separation.
4.2. Enantiomeric Excess (%ee) : Calculate the enantiomeric excess using the peak areas (A₁ and A₂) of the two enantiomers: %ee = |(A₁ - A₂) / (A₁ + A₂)| x 100
Experimental Workflow Diagram
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Diastereomeric resolution of rac-1,1'-bi-2-naphthol boronic acid with a chiral boron ligand and its application to simultaneous synthesis of (R)- and (S)-3,3'-disubstituted 1,1'-bi-2-naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective HPLC Method for the Separation of Phenylmorphan Enantiomers
Introduction
Phenylmorphans are a class of synthetic opioids with a distinct scaffold that has been explored for various pharmacological profiles.[1] The stereochemistry of these molecules is crucial as different enantiomers can exhibit significantly different binding affinities and functional activities at opioid receptors.[2] For instance, the (-)-N-phenethyl ortho-c oxide bridged phenylmorphan (B1201687) enantiomer has shown low nanomolar affinity at the mu-opioid receptor (MOR).[2] Consequently, the ability to separate and quantify the individual enantiomers is of paramount importance in drug discovery, development, and quality control. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioseparation of chiral compounds.[3][4] This application note details a robust HPLC method for the chiral separation of phenylmorphan enantiomers.
Experimental Conditions
The successful separation of phenylmorphan enantiomers can be achieved using a normal-phase HPLC method with a polysaccharide-based chiral stationary phase. The selection of an appropriate CSP is a critical step and often involves empirical screening of different columns.[5]
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | Chiral Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | n-Hexane / Dichloromethane / 2-Propanol (80:15:5, v/v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.5 mL/min[2] |
| Column Temperature | 25 °C (Ambient) |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Dichloromethane[2] |
Results and Discussion
The described method provides a baseline for the separation of phenylmorphan enantiomers. The use of a non-polar mobile phase with a polar alcohol modifier is characteristic of normal-phase chiral separations. The addition of a small amount of a strong acid like trifluoroacetic acid (TFA) is often necessary to improve peak shape and resolution for basic compounds like morphinans by suppressing interactions with residual silanols on the silica (B1680970) support and ensuring consistent protonation of the analyte.
The separation mechanism on a chiral stationary phase relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[6] The differing stability of these complexes leads to different retention times for the two enantiomers, thus enabling their separation. The "three-point interaction" model is a fundamental concept in chiral recognition, suggesting that at least three simultaneous interactions between the analyte and the CSP are necessary for enantioseparation.[3]
Protocol: Chiral HPLC Separation of Phenylmorphan Enantiomers
This protocol provides a step-by-step procedure for the analytical separation of phenylmorphan enantiomers using HPLC.
1. Materials and Reagents
-
Phenylmorphan enantiomeric mixture or individual enantiomers
-
n-Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Trifluoroacetic Acid (TFA, HPLC grade)
-
HPLC system with UV detector
-
Chiral HPLC column (Polysaccharide-based)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Mobile Phase Preparation
-
Carefully measure 800 mL of n-Hexane, 150 mL of Dichloromethane, and 50 mL of 2-Propanol and combine them in a 1 L solvent reservoir.
-
Add 1 mL of Trifluoroacetic Acid (TFA) to the mixture.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.
3. Sample Preparation
-
Accurately weigh a known amount of the phenylmorphan sample.
-
Dissolve the sample in Dichloromethane to a final concentration of approximately 1 mg/mL.[2]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC System Setup and Operation
-
Install the chiral stationary phase column into the HPLC system.
-
Purge the HPLC pump with the prepared mobile phase to ensure a stable baseline.
-
Set the flow rate to 1.5 mL/min.[2]
-
Set the UV detector to a wavelength of 280 nm.
-
Allow the system to equilibrate with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample solution onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
5. Data Analysis
-
Identify the peaks corresponding to the two enantiomers.
-
Determine the retention time (t_R), peak area, and peak height for each enantiomer.
-
Calculate the resolution (R_s) between the two enantiomeric peaks to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.
-
If quantifying the enantiomeric excess (ee), calculate it using the peak areas of the two enantiomers.
Visualizations
Caption: Experimental workflow for the HPLC separation of phenylmorphan enantiomers.
References
- 1. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Application Note: In Vitro Opioid Receptor Binding Assay for (rac)-CHEMBL333994
Audience: Researchers, scientists, and drug development professionals.
Introduction
Opioid receptors, primarily classified into mu (µ), delta (δ), and kappa (κ) subtypes, are critical targets in the development of analgesics and other therapeutics.[1][2] Understanding the binding affinity and selectivity of a novel compound to these receptors is a foundational step in its pharmacological characterization. This document provides a detailed protocol for conducting an in vitro opioid receptor binding assay for the compound (rac)-CHEMBL333994. The methodology described herein is based on competitive radioligand binding, a robust and sensitive technique to determine the affinity of a test compound for its receptor.[1][3]
Disclaimer: As of the latest literature review, specific binding affinity data (Kᵢ or IC₅₀ values) for this compound at mu, delta, and kappa opioid receptors are not publicly available. The data presented in this application note is hypothetical and serves as an illustrative example for data presentation and analysis.
Data Presentation
The binding affinity of this compound for human recombinant mu, delta, and kappa opioid receptors was determined through a competitive radioligand binding assay. The inhibitory constant (Kᵢ) was calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Table 1: Opioid Receptor Binding Profile of this compound (Hypothetical Data)
| Receptor Subtype | Radioligand | Kᵢ (nM) of this compound |
| Mu (µ) | [³H]-DAMGO | 15.2 |
| Delta (δ) | [³H]-Naltrindole | 89.7 |
| Kappa (κ) | [³H]-U-69593 | 256.4 |
Selectivity Profile:
-
µ/δ Selectivity: ~ 5.9-fold
-
µ/κ Selectivity: ~ 16.9-fold
This hypothetical data suggests that this compound is a moderately potent mu-opioid receptor ligand with a preference for the mu receptor over the delta and kappa subtypes.
Experimental Protocols
This section details the methodology for performing the in vitro opioid receptor binding assay.
Materials and Reagents
-
Membrane Preparations: Commercially available cell membranes expressing recombinant human mu, delta, or kappa opioid receptors.
-
Radioligands:
-
[³H]-DAMGO (for µ receptor)
-
[³H]-Naltrindole (for δ receptor)
-
[³H]-U-69593 (for κ receptor)
-
-
This compound: Test compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Scintillation Cocktail.
-
96-well microplates.
-
Filter mats (GF/B).
-
Scintillation counter.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro opioid receptor binding assay.
Assay Procedure
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
25 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding).
-
25 µL of the appropriate [³H]-radioligand at a concentration near its Kₔ.
-
50 µL of diluted this compound or vehicle.
-
100 µL of the receptor membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Scintillation Counting: Place the filter mats in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
[L] is the concentration of the radioligand.
-
Kₔ is the dissociation constant of the radioligand.
-
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Caption: Canonical signaling pathway of an opioid receptor agonist.
References
- 1. The role of Rac in tumor susceptibility and disease progression: from biochemistry to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rac-(1R,5R,6R)-3-Hexyl-6-hydroxy-2-phenyl-1-(phenylvinyl)-bicyclo[3.3.0]oct-2-ene | C28H34O | CID 139030533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AID 776949 - Binding affinity to human Y2 receptor expressed in human SMS-KAN cells by radioligand binding assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining CHEMBL333994 Activity using a cAMP Functional Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHEMBL333994 has been identified as a potential antagonist of the Prostaglandin E2 receptor EP4. The EP4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand Prostaglandin E2 (PGE2), couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] The downstream signaling cascade initiated by cAMP plays a crucial role in various physiological and pathophysiological processes, including inflammation, cancer, and cardiovascular function.[1][4][5]
This document provides a detailed protocol for a functional assay to quantify the antagonist activity of CHEMBL333994 on the EP4 receptor by measuring changes in intracellular cAMP levels. The recommended methodology is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF), a robust and sensitive technology suitable for high-throughput screening.[6][7]
Principle of the Assay
The cAMP functional assay is a competitive immunoassay that measures the concentration of cAMP produced by cells. In this assay, cAMP produced by the cells competes with a labeled cAMP tracer (e.g., d2-labeled or Eu-labeled cAMP) for binding to a specific anti-cAMP antibody labeled with a corresponding fluorophore (e.g., a Europium cryptate).[6][7][8] When the labeled cAMP tracer and the anti-cAMP antibody are in close proximity, a Fluorescence Resonance Energy Transfer (FRET) signal is generated. An increase in intracellular cAMP produced by the cells will displace the labeled cAMP tracer from the antibody, leading to a decrease in the FRET signal. This decrease is inversely proportional to the amount of cAMP produced by the cells.[9]
To determine the antagonist activity of CHEMBL333994, cells expressing the EP4 receptor are first incubated with the test compound. Subsequently, the cells are stimulated with a known agonist of the EP4 receptor, such as PGE2, to induce cAMP production. An effective antagonist will block the action of the agonist, resulting in lower levels of intracellular cAMP and consequently a higher FRET signal compared to cells treated with the agonist alone.
Data Presentation
The following tables summarize hypothetical quantitative data for a typical cAMP functional assay to determine the IC50 of CHEMBL333994.
Table 1: cAMP Standard Curve
| cAMP Concentration (nM) | HTRF Ratio (665nm/620nm) * 10^4 |
| 0 | 25000 |
| 0.17 | 22500 |
| 0.7 | 18000 |
| 2.8 | 12000 |
| 11 | 6000 |
| 44 | 2500 |
| 177 | 1000 |
| 712 | 500 |
Table 2: Antagonist Activity of CHEMBL333994
| CHEMBL333994 Concentration (nM) | % Inhibition of PGE2-stimulated cAMP production |
| 0.1 | 5 |
| 1 | 15 |
| 10 | 45 |
| 100 | 85 |
| 1000 | 98 |
| 10000 | 100 |
Experimental Protocols
This protocol is based on a generic HTRF-based cAMP assay, such as the LANCE® Ultra cAMP Kit.[8][10]
Materials and Reagents
-
Cells stably expressing the human EP4 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., Ham's F12 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Prostaglandin E2 (PGE2)
-
CHEMBL333994
-
3-isobutyl-1-methylxanthine (IBMX)
-
HTRF cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer, containing cAMP standard, Eu-labeled cAMP tracer, ULight™-labeled anti-cAMP antibody, and detection buffer)
-
White, low-volume 384-well microplates
-
HTRF-compatible plate reader
Cell Preparation
-
Culture cells expressing the EP4 receptor in the appropriate medium supplemented with FBS in a humidified incubator at 37°C and 5% CO2.
-
On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in assay buffer (e.g., stimulation buffer containing 0.5 mM IBMX to inhibit phosphodiesterases) at a predetermined optimal cell density.[6][9] The optimal cell number should be determined in separate experiments to ensure the cAMP response to a maximal agonist concentration falls within the dynamic range of the standard curve.[11]
cAMP Standard Curve
-
Prepare a serial dilution of the cAMP standard in assay buffer according to the manufacturer's instructions.[11] The concentration range should typically cover 0.17 nM to 712 nM.[6]
-
Add the cAMP standards to the appropriate wells of the 384-well plate.
Antagonist Assay Protocol
-
Prepare serial dilutions of CHEMBL333994 in assay buffer.
-
Dispense the cell suspension into the wells of the 384-well plate.
-
Add the different concentrations of CHEMBL333994 to the wells containing the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the antagonist to bind to the receptor.
-
Prepare a solution of PGE2 in assay buffer at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Add the PGE2 solution to all wells except for the negative control wells (which should only contain cells and vehicle).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to stimulate cAMP production.[8]
-
Lyse the cells and detect the cAMP levels by adding the HTRF detection reagents (Eu-labeled cAMP tracer and ULight™-labeled anti-cAMP antibody) to each well according to the manufacturer's protocol.[8]
-
Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (for the cryptate donor) and 665 nm (for the ULight™ acceptor).
Data Analysis
-
Calculate the HTRF ratio for each well: (Signal at 665 nm / Signal at 620 nm) * 10^4.[6]
-
Generate a standard curve by plotting the HTRF ratio against the known cAMP concentrations.
-
Convert the HTRF ratios from the experimental wells into cAMP concentrations using the standard curve.
-
Determine the percent inhibition of the PGE2-stimulated cAMP response for each concentration of CHEMBL333994.
-
Plot the percent inhibition against the logarithm of the CHEMBL333994 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
References
- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 3. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 activates the mTORC1 pathway through an EP4/cAMP/PKA- and EP1/Ca2+-mediated mechanism in the human pancreatic carcinoma cell line PANC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 7. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 8. bioline.ru [bioline.ru]
- 9. revvity.com [revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
Application Notes: GTPγS Binding Assay for Opioid Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
The [³⁵S]GTPγS binding assay is a robust functional assay extensively used to characterize the interaction of opioid ligands with their cognate G protein-coupled receptors (GPCRs).[1][2][3] Opioid receptors, which include the mu (µ), delta (δ), and kappa (κ) subtypes, are class A GPCRs that primarily couple to inhibitory G proteins (Gαi/o).[4][5][6][7] Upon activation by an agonist, the receptor undergoes a conformational change, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein.[4] This event leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector proteins.[4]
This assay utilizes a non-hydrolyzable GTP analog, guanosine 5'-O-(3-thiotriphosphate) labeled with sulfur-35 (B81441) ([³⁵S]GTPγS), to measure the activation of G proteins.[1][2][3] Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it accumulates in activated G proteins, providing a quantifiable measure of receptor activation.[1] This method is instrumental in determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of opioid agonists, as well as the affinity (Kᵢ) of antagonists.[1][8] A key advantage of the GTPγS binding assay is that it measures a proximal event in the signaling cascade, minimizing the influence of downstream signal amplification that can occur in other functional assays.[1][9]
Signaling Pathway and Assay Principle
The binding of an opioid agonist to its receptor initiates a cascade of intracellular events. The fundamental principle of the GTPγS binding assay is to quantify the initial step of this cascade: G protein activation.
Experimental Protocol
This protocol outlines the [³⁵S]GTPγS binding assay using a filtration format. Homogeneous formats like Scintillation Proximity Assay (SPA) are also common.[1][3]
Materials
-
Membrane Preparation: Crude membrane fractions from cells or tissues expressing the opioid receptor of interest.
-
Radioligand: [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Unlabeled Ligands:
-
Opioid agonist(s) of interest.
-
Reference full agonist (e.g., DAMGO for µ-opioid receptor).
-
Unlabeled GTPγS for non-specific binding determination.
-
-
Reagents:
-
Equipment:
-
96-well filter plates (e.g., GF/B or GF/C).
-
Cell harvester or vacuum filtration manifold.
-
Scintillation counter.
-
Incubator or water bath (30°C).
-
Membrane Preparation
-
Homogenize cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[12]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[11][12]
-
Resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane aliquots at -80°C until use.[3]
Assay Procedure
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of unlabeled GTPγS (final concentration 10 µM).[12]
-
Ligand: 50 µL of varying concentrations of the opioid ligand (or vehicle for basal binding).
-
Membranes: 50 µL of the membrane suspension (typically 5-20 µg of protein per well).[12]
-
GDP: 50 µL of GDP solution (final concentration 10-100 µM).[11][12]
-
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.[12]
-
Initiation: Start the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells.[12]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[12]
-
Termination: Terminate the assay by rapid filtration through the filter plate using a cell harvester or vacuum manifold.[12]
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.[12]
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.[12]
-
Count the radioactivity in a scintillation counter.
-
Data Presentation and Analysis
The raw data (counts per minute, CPM) should be organized in a spreadsheet.
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Normalization: Express the specific binding as a percentage of the maximal stimulation achieved with a reference full agonist (e.g., DAMGO).
-
% Stimulation = (Specific Binding / Maximal Specific Binding with Full Agonist) x 100.
-
-
Dose-Response Curve: Plot the percent stimulation against the logarithm of the agonist concentration.
-
Parameter Determination: Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the pharmacological parameters EC₅₀ (potency) and Eₘₐₓ (efficacy).[12]
Quantitative Data Summary
The following tables provide examples of how to present the quantitative data obtained from a GTPγS binding assay for various opioid ligands.
Table 1: Potency (EC₅₀) of Opioid Ligands
| Ligand | Receptor Subtype | EC₅₀ (nM) | 95% Confidence Interval |
| DAMGO | µ-opioid | 15.2 | 12.1 - 19.0 |
| Morphine | µ-opioid | 45.8 | 38.5 - 54.4 |
| Fentanyl | µ-opioid | 2.5 | 1.9 - 3.3 |
| Deltorphin II | δ-opioid | 1.8 | 1.4 - 2.3 |
| U-50,488 | κ-opioid | 28.3 | 22.7 - 35.2 |
Table 2: Efficacy (Eₘₐₓ) of Opioid Ligands Relative to a Full Agonist
| Ligand | Receptor Subtype | Eₘₐₓ (% of DAMGO) | Classification |
| DAMGO | µ-opioid | 100 | Full Agonist |
| Morphine | µ-opioid | 75 | Partial Agonist |
| Buprenorphine | µ-opioid | 48 | Partial Agonist |
| Fentanyl | µ-opioid | 110 | Full Agonist |
Conclusion
The GTPγS binding assay is a powerful tool in opioid research and drug discovery, providing a direct measure of G protein activation.[9] This application note provides a detailed protocol and data analysis framework to enable researchers to reliably determine the potency and efficacy of opioid ligands. Careful optimization of assay conditions, including membrane concentration, GDP, and Mg²⁺ levels, is crucial for obtaining robust and reproducible results.[8][13]
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anesthesiaexperts.com [anesthesiaexperts.com]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
Application Note: β-Arrestin Recruitment Assay for Characterizing (rac)-CHEMBL333994 Activity at G-Protein Coupled Receptors
Introduction
(rac)-CHEMBL333994 is a synthetic organic molecule belonging to the coumarin (B35378) class of compounds. Coumarin derivatives have been reported to exhibit a wide range of biological activities, including the modulation of G-Protein Coupled Receptors (GPCRs). GPCRs represent the largest family of cell surface receptors and are crucial targets for drug discovery. Upon activation by a ligand, GPCRs trigger intracellular signaling cascades, including the canonical G-protein-mediated pathways and the β-arrestin-mediated pathways. The recruitment of β-arrestin to an activated GPCR leads to receptor desensitization, internalization, and initiation of distinct signaling events that can be independent of G-protein signaling.[1] Therefore, a β-arrestin recruitment assay is a valuable tool to identify and characterize the interaction of novel compounds like this compound with GPCRs, including orphan receptors for which the signaling pathway is unknown.[1] This application note provides a detailed protocol for assessing the potential of this compound to induce or inhibit β-arrestin recruitment to a GPCR using the PathHunter® β-arrestin assay technology.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in a β-arrestin recruitment assay against a representative orphan GPCR, GPRX. This data is for illustrative purposes to demonstrate how results from such an assay would be presented.
| Compound | Assay Mode | Target | Parameter | Value (µM) |
| This compound | Agonist | GPRX | EC50 | > 100 |
| This compound | Antagonist | GPRX | IC50 | 5.2 |
| Control Agonist | Agonist | GPRX | EC50 | 0.1 |
| Control Antagonist | Antagonist | GPRX | IC50 | 0.5 |
Interpretation: In this hypothetical example, this compound shows no significant agonist activity on its own but acts as an antagonist, inhibiting the recruitment of β-arrestin induced by a known agonist for GPRX.
Experimental Protocols
This protocol describes the use of the PathHunter® β-arrestin assay to determine the effect of this compound on β-arrestin recruitment to a selected GPCR. The assay is based on enzyme fragment complementation (EFC).[1] Cells are engineered to express the GPCR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag. Ligand-induced GPCR activation and subsequent β-arrestin recruitment bring PK and EA into proximity, forming a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[1]
Materials:
-
PathHunter® β-arrestin cell line expressing the target GPCR (e.g., an orphan GPCR)
-
AssayComplete™ Cell Plating Reagent
-
This compound, dissolved in an appropriate solvent (e.g., DMSO)
-
Control agonist and antagonist for the target GPCR
-
PathHunter® Detection Reagents (Substrate Reagent 1, Substrate Reagent 2, and Cell Assay Buffer)
-
White, solid-bottom 96-well or 384-well assay plates
-
Luminometer
Protocol for Agonist Mode Assay
This protocol determines if this compound can induce β-arrestin recruitment.
-
Cell Plating:
-
Culture the PathHunter® cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells and resuspend them in AssayComplete™ Cell Plating Reagent to the recommended density.
-
Dispense the cell suspension into the wells of a white, solid-bottom assay plate.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in AssayComplete™ Cell Plating Reagent. Also, prepare dilutions of a known control agonist.
-
Add the diluted compounds to the respective wells of the assay plate containing the cells. Include wells with vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C or room temperature for the time specified for the particular GPCR (typically 60-90 minutes).
-
-
Detection:
-
Prepare the PathHunter® detection reagent by mixing the substrate reagents according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the compound concentration.
-
Determine the EC50 value for this compound and the control agonist using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Protocol for Antagonist Mode Assay
This protocol determines if this compound can inhibit agonist-induced β-arrestin recruitment.
-
Cell Plating:
-
Follow the same cell plating procedure as in the agonist mode assay.
-
-
Compound Preparation and Addition (Antagonist):
-
Prepare a serial dilution of this compound in AssayComplete™ Cell Plating Reagent.
-
Add the diluted this compound or a control antagonist to the wells of the assay plate.
-
Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptor.
-
-
Agonist Addition:
-
Prepare the control agonist at a concentration that gives approximately 80% of the maximal response (EC80), as determined from a prior agonist-mode experiment.
-
Add the EC80 concentration of the control agonist to all wells except the negative control wells.
-
-
Incubation:
-
Incubate the plate at 37°C or room temperature for the recommended time (typically 60-90 minutes).
-
-
Detection:
-
Follow the same detection procedure as in the agonist mode assay.
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the this compound concentration.
-
Determine the IC50 value for this compound and the control antagonist using a non-linear regression curve fit.
-
Mandatory Visualization
References
Application Notes and Protocols for (rac)-CHEMBL333994 in Cultured Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-CHEMBL333994, also known as FK-480, is a potent and selective antagonist of the Cholecystokinin (B1591339) A (CCK-A) receptor.[1][2] It operates as a competitive inhibitor, effectively blocking the binding of the endogenous ligand, cholecystokinin (CCK), to the CCK-A receptor.[3] The biological activity is primarily attributed to the (S)-enantiomer, which demonstrates high affinity for the CCK-A receptor.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound in cultured cell line studies, focusing on its mechanism of action and potential research applications.
Mechanism of Action
This compound functions as a competitive antagonist at the CCK-A receptor, a G protein-coupled receptor (GPCR). In its native state, the binding of cholecystokinin (CCK) to the CCK-A receptor initiates a signaling cascade, typically involving Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is integral to various physiological processes, including pancreatic enzyme secretion and smooth muscle contraction.[3]
This compound competitively binds to the CCK-A receptor, thereby preventing CCK from activating this downstream signaling cascade.[3]
Application Notes
Based on its mechanism of action as a CCK-A receptor antagonist, this compound is a valuable tool for in vitro studies in various cultured cell lines. Potential applications include:
-
Gastrointestinal Research: Investigating the role of CCK-A receptors in regulating the function of gastric, intestinal, and gallbladder cells.
-
Pancreatic Cell Biology: Studying the mechanisms of pancreatic acinar cell secretion and proliferation. Cell lines such as AR42J are relevant models for these studies.
-
Cancer Biology: Exploring the involvement of CCK-A receptor signaling in the proliferation, migration, and survival of cancer cell lines that express this receptor, such as certain pancreatic and colorectal cancer cells.
-
Neurobiology: Although primarily a peripheral CCK receptor antagonist, it can be used to study CCK-A receptor functions in neuronal cell lines where this receptor is expressed.
Quantitative Data
The following table summarizes the known quantitative data for CHEMBL333994 (the active enantiomer).
| Parameter | Value | Target | Comments |
| IC50 | 0.67 nM | Cholecystokinin A (CCK-A) Receptor | Potent and selective antagonism. |
Experimental Protocols
The following are example protocols for characterizing the activity of this compound in cultured cell lines.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the CCK-A receptor.
Materials:
-
CCK-A receptor-expressing cells (e.g., AR42J)
-
Cell lysis buffer
-
Binding buffer
-
Radiolabeled CCK (e.g., [125I]CCK-8)
-
This compound stock solution
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Culture CCK-A expressing cells to confluency and harvest.
-
Prepare cell membrane homogenates by standard cell lysis and centrifugation procedures.
-
In a multi-well plate, add cell membranes, a fixed concentration of radiolabeled CCK, and varying concentrations of this compound.
-
Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit CCK-induced intracellular calcium release.
Materials:
-
CCK-A receptor-expressing cells
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
This compound stock solution
-
CCK stock solution
-
Fluorescent plate reader with injection capabilities
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Place the plate in a fluorescent plate reader and begin recording baseline fluorescence.
-
Inject a fixed concentration of CCK to stimulate the cells and continue recording the fluorescent signal.
-
Analyze the data by measuring the peak fluorescence intensity in response to CCK stimulation.
-
Calculate the percentage of inhibition for each concentration of this compound and plot the dose-response curve to determine the IC50.
Protocol 3: Cell Migration Assay (Boyden Chamber)
This assay assesses the effect of this compound on the migration of cancer cells that express the CCK-A receptor, using CCK as a chemoattractant.
Materials:
-
CCK-A receptor-expressing cancer cell line
-
Boyden chamber apparatus with porous inserts
-
Serum-free cell culture medium
-
CCK stock solution
-
This compound stock solution
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Starve the cells in serum-free medium for several hours prior to the assay.
-
Add medium containing CCK as a chemoattractant to the lower wells of the Boyden chamber.
-
Place the porous inserts into the wells.
-
Resuspend the starved cells in serum-free medium containing various concentrations of this compound.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate the plate for a duration appropriate for the cell type to allow for migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several fields of view for each insert using a microscope.
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the control (CCK alone).
References
In Vivo Studies of (rac)-CHEMBL333994 in Rodent Models: Application Notes and Protocols
Initial literature searches did not identify specific in vivo studies conducted on (rac)-CHEMBL333994 in rodent models. The information required to generate detailed application notes, protocols, and data visualizations for this specific compound is not available in the public domain based on the conducted searches.
To fulfill the user's request, published research detailing the administration of this compound to rodent models, the subsequent experimental procedures, and the resulting quantitative data would be necessary. Without such foundational information, the creation of the requested detailed documentation is not possible.
For researchers, scientists, and drug development professionals interested in the in vivo assessment of novel compounds like this compound, the following sections outline the general principles and methodologies that would be applied should such studies be undertaken.
General Principles for In Vivo Rodent Studies
In vivo studies in rodent models are a critical step in the preclinical development of a new chemical entity. These studies provide essential information on the pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy, and safety of a compound before it can be considered for human trials.
Key considerations for designing in vivo rodent studies include:
-
Choice of Animal Model: The selection of the appropriate rodent species and strain (e.g., mice, rats) is dependent on the therapeutic area and the specific scientific questions being addressed. Genetically engineered models are often used to mimic human diseases.
-
Route of Administration: The method of drug delivery (e.g., oral, intravenous, intraperitoneal) should be chosen based on the physicochemical properties of the compound and the intended clinical route.
-
Dose Selection and Formulation: A suitable dose range is typically determined from prior in vitro studies. The compound must be formulated in a vehicle that is safe for the animal and ensures appropriate solubility and stability.
-
Ethical Considerations: All animal studies must be conducted in accordance with strict ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Hypothetical Experimental Workflow
Should data on this compound become available, a typical experimental workflow for an in vivo efficacy study in a rodent cancer model might be as follows.
Caption: Hypothetical workflow for an in vivo efficacy study.
Hypothetical Signaling Pathway Inhibition
Assuming this compound is an inhibitor of a specific kinase pathway implicated in cancer, its mechanism of action could be visualized as follows.
Caption: Potential mechanism of action via kinase inhibition.
Data Presentation
Without actual experimental data, the following tables are presented as templates for how quantitative data from in vivo rodent studies of this compound would be summarized.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Intravenous Dose
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | Data not available |
| Tmax | h | Data not available |
| AUC(0-t) | ngh/mL | Data not available |
| AUC(0-inf) | ngh/mL | Data not available |
| t1/2 | h | Data not available |
| CL | L/h/kg | Data not available |
| Vd | L/kg | Data not available |
Table 2: Tumor Growth Inhibition by this compound in a Mouse Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle | - | Data not available | - |
| This compound | 10 | Data not available | Data not available |
| This compound | 30 | Data not available | Data not available |
| This compound | 100 | Data not available | Data not available |
| Positive Control | Varies | Data not available | Data not available |
Experimental Protocols
Detailed protocols are contingent on the specific experiments performed. Below are generalized, representative protocols for common in vivo procedures.
Protocol 1: Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 200-250 g
-
Acclimatization: Minimum of 7 days prior to the study.
2. Drug Administration:
-
Formulation: this compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Route: Intravenous (IV) via the tail vein.
-
Dose: To be determined based on preliminary studies.
3. Sample Collection:
-
Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
5. Data Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Protocol 2: Efficacy Study in a Mouse Xenograft Model
1. Animal Model:
-
Species: Athymic nude mice
-
Sex: Female
-
Age: 6-8 weeks
-
Acclimatization: Minimum of 7 days prior to the study.
2. Cell Culture and Implantation:
-
A human cancer cell line of interest is cultured under standard conditions.
-
On Day 0, a specific number of cells (e.g., 5 x 10^6) in a suitable medium (e.g., Matrigel) are subcutaneously implanted into the flank of each mouse.
3. Tumor Growth and Randomization:
-
Tumor volumes are measured 2-3 times per week using calipers (Volume = (Length x Width^2) / 2).
-
When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
4. Drug Administration:
-
This compound is formulated for the chosen route of administration (e.g., oral gavage).
-
Dosing is initiated and continued for a specified period (e.g., once daily for 21 days).
-
A vehicle control group receives the formulation vehicle only.
5. Monitoring:
-
Tumor volumes and body weights are monitored throughout the study.
-
Animal health is observed daily.
6. Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a specified size or at the end of the treatment period.
-
Tumors are excised, weighed, and may be processed for further analysis (e.g., histopathology, biomarker analysis).
-
Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
While the provided framework offers a comprehensive overview of the methodologies and data presentation formats for in vivo studies of a novel compound in rodent models, the specific application to this compound is currently impeded by a lack of available research data. Further investigation and publication of such studies are required to populate these templates with concrete information.
Application Notes: Computational Docking of (rac)-CHEMBL333994 to the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the computational docking of the racemic compound CHEMBL333994 to the mu-opioid receptor (μOR). This document outlines the necessary steps for in silico analysis, from ligand and receptor preparation to molecular docking and post-simulation analysis. Additionally, it includes detailed protocols for subsequent in vitro validation assays to correlate computational predictions with experimental data.
Introduction
The mu-opioid receptor is a G protein-coupled receptor (GPCR) that serves as the primary target for opioid analgesics.[1] Computational docking is a powerful technique used in drug discovery to predict the binding orientation and affinity of a ligand to a target protein.[2] By simulating the interaction between (rac)-CHEMBL333994 and the μOR, researchers can gain insights into its potential as an opioid modulator, guiding further lead optimization and experimental validation.
This compound is a compound with the molecular formula C26H19FN4O2.[3] Its structure is provided below for reference.
Table 1: Ligand Information for this compound
| Identifier | Value | Source |
| ChEMBL ID | CHEMBL333994 | ChEMBL |
| IUPAC Name | N-[(11R)-9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide | PubChem[3] |
| Molecular Formula | C26H19FN4O2 | PubChem[3] |
| Molecular Weight | 438.5 g/mol | PubChem[3] |
| SMILES | C1CN2C(=O)--INVALID-LINK--NC(=O)C5=CC6=CC=CC=C6N5 | PubChem[3] |
Computational Docking Protocol
This protocol provides a generalized workflow for docking this compound to the mu-opioid receptor. Specific software packages and parameters may be adjusted based on the user's expertise and available resources.
Ligand Preparation
-
Obtain 3D Structure: The 3D structure of CHEMBL333994 can be generated from its SMILES string using software such as Avogadro, ChemDraw, or online converters. As it is a racemic mixture, both the (R) and (S) enantiomers at the chiral center should be prepared for separate docking simulations.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step ensures a low-energy and stable conformation.
-
Charge Assignment: Assign appropriate partial charges to the ligand atoms (e.g., Gasteiger charges).
Receptor Preparation
-
Select a PDB Structure: Choose a high-resolution crystal structure of the mu-opioid receptor from the Protein Data Bank (PDB). Several structures are available, including agonist-bound (e.g., PDB ID: 6DDF, 7SBF) and antagonist-bound (e.g., PDB ID: 4DKL) conformations.[1][4][5] The choice of receptor structure will depend on the specific research question. For agonist docking, an active-state conformation is generally preferred.
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands or ions from the PDB file.
-
Add hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Repair any missing side chains or loops using tools like Modeller or the functionalities within molecular modeling suites.
-
Molecular Docking
-
Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the chosen PDB structure or through binding pocket prediction algorithms. The binding pocket of the mu-opioid receptor is well-characterized and is located within the transmembrane helices.[2]
-
Docking Simulation: Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD. The docking algorithm will explore various conformations and orientations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.
-
Analysis of Results:
-
Analyze the predicted binding poses of both enantiomers of CHEMBL333994.
-
Examine the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor residues.
-
Compare the docking scores of the different poses and enantiomers to predict the most favorable binding mode and stereoisomer.
-
In Vitro Experimental Validation
Computational predictions should be validated through in vitro experiments. The following are standard assays to characterize the interaction of a compound with the mu-opioid receptor.
Protocol 1: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound to the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Table 2: Materials for Radioligand Binding Assay
| Reagent | Details |
| Receptor Source | Membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells). |
| Radioligand | [³H]DAMGO (a high-affinity μOR agonist).[6] |
| Non-specific Ligand | Naloxone (a non-selective opioid antagonist).[6] |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4. |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4. |
| Scintillation Cocktail | Suitable for liquid scintillation counting. |
Procedure:
-
Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of [³H]DAMGO and varying concentrations of this compound for 120 minutes at room temperature.[6]
-
Control Wells: Include wells for total binding (no competitor) and non-specific binding (in the presence of a high concentration of naloxone).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound and then calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G proteins coupled to the mu-opioid receptor.
Table 3: Materials for [³⁵S]GTPγS Binding Assay
| Reagent | Details |
| Receptor Source | Membranes from cells expressing the human mu-opioid receptor. |
| Radioligand | [³⁵S]GTPγS.[7] |
| Assay Buffer | 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4.[8] |
| GDP | Guanosine 5'-diphosphate. |
| Unlabeled GTPγS | For determining non-specific binding. |
Procedure:
-
Pre-incubation: Pre-incubate the receptor membranes with varying concentrations of this compound and GDP at 30°C for 15 minutes.[7]
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.[7]
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Washing and Detection: Wash the filters with ice-cold wash buffer and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the this compound concentration to determine the EC50 and Emax values.
Protocol 3: β-Arrestin Recruitment Assay
This assay determines whether this compound promotes the recruitment of β-arrestin to the mu-opioid receptor, which is involved in receptor desensitization and can mediate adverse effects.[9]
Table 4: Materials for β-Arrestin Recruitment Assay
| Reagent/System | Details |
| Cell Line | CHO-K1 or HEK293 cells co-expressing the human mu-opioid receptor and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay).[9] |
| Positive Control | DAMGO (a known μOR agonist that recruits β-arrestin).[10] |
| Detection Reagents | As per the specific assay kit instructions (e.g., chemiluminescent substrate). |
Procedure:
-
Cell Plating: Plate the engineered cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.[9]
-
Detection: Add the detection reagent according to the manufacturer's protocol and measure the signal (e.g., chemiluminescence) using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the this compound concentration to determine the EC50 and Emax for β-arrestin recruitment.
Data Presentation
Summarize all quantitative data from the in vitro assays in the following table for clear comparison.
Table 5: Summary of In Vitro Pharmacological Data for this compound
| Assay | Parameter | Value (mean ± SEM) |
| Radioligand Binding | Ki (nM) | |
| [³⁵S]GTPγS Binding | EC50 (nM) | |
| Emax (%) | ||
| β-Arrestin Recruitment | EC50 (nM) | |
| Emax (%) |
Visualizations
Mu-Opioid Receptor Signaling Pathways
Caption: Mu-opioid receptor signaling pathways.
Computational Docking Workflow
Caption: Computational docking workflow.
In Vitro Assay Workflow
Caption: In vitro experimental validation workflow.
References
- 1. rcsb.org [rcsb.org]
- 2. Ligand interaction, binding site and G protein activation of the mu opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide | C26H19FN4O2 | CID 10455790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4dkl - Crystal structure of the mu-opioid receptor bound to a morphinan antagonist - Summary - Protein Data Bank Japan [pdbj.org]
- 5. rcsb.org [rcsb.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Modeling of Phenylmorphan-Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmorphans are a class of synthetic opioids with a distinct chemical scaffold that has been extensively explored for its analgesic properties and its interactions with opioid receptors. These receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that mediate the effects of both endogenous opioid peptides and exogenous opioid drugs.[1] Understanding the molecular interactions between phenylmorphan (B1201687) derivatives and opioid receptors is crucial for the rational design of novel analgesics with improved efficacy and reduced side effects.
Molecular modeling techniques, including molecular docking and molecular dynamics simulations, have become indispensable tools in elucidating these interactions at an atomic level.[2] These computational methods, in conjunction with experimental binding assays, provide valuable insights into the structure-activity relationships (SAR) of phenylmorphan derivatives, guiding the optimization of lead compounds in drug discovery programs.
These application notes provide a comprehensive overview of the methodologies used to study phenylmorphan-receptor interactions, including detailed protocols for experimental binding assays and computational modeling.
Data Presentation: Phenylmorphan Derivatives Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of various phenylmorphan derivatives for the µ, δ, and κ opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | R1 | R2 | R3 | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Reference |
| (+)-Phenylmorphan | H | H | H | 1.8 | 130 | 45 | [1] |
| (-)-Phenylmorphan | H | H | H | 12 | 1,200 | 480 | [1] |
| C8-methyl-N-phenethyl | CH3 | C2H5-Ph | H | 2.2 | >10,000 | 1,200 | [3] |
| C7-phenyl-N-phenethyl | H | C2H5-Ph | Ph | 15 | >10,000 | 38 | [3] |
| N-phenethylnormorphine | H | C2H5-Ph | H | 0.93 | - | - | [4] |
| Butorphanol | H | Cyclobutylmethyl | OH | <1 | - | - | [4] |
| Levorphanol | H | CH3 | OH | <1 | - | - | [4] |
| Nalmefene | H | CH2-cyclopropyl | =CH2 | 0.43 | 86 | 0.23 | [5] |
| Delmorphan-A | CH3 | 3-phenylpropyl | (S)-CH(CH3)CO-Ph | 103 (δ) | - | 132 (κ) | [6] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes the determination of the binding affinity (Ki) of a test phenylmorphan derivative for opioid receptors expressed in cell membranes using a competitive radioligand binding assay.[7][8]
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ).
-
Test Compound: Phenylmorphan derivative of interest.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM Naloxone).[7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/C glass fiber filters: Pre-soaked in 0.3% polyethyleneimine.[7]
-
96-well microplates.
-
Vacuum filtration apparatus (Harvester).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to near confluence.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).[7][9]
-
Homogenize the cell suspension.
-
Centrifuge to pellet nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]
-
Wash the membrane pellet with fresh Lysis Buffer.
-
Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 150 µL membrane preparation + 50 µL Assay Buffer + 50 µL radioligand.[7]
-
Non-specific Binding: 150 µL membrane preparation + 50 µL non-specific binding control + 50 µL radioligand.[7]
-
Test Compound: 150 µL membrane preparation + 50 µL of a range of concentrations of the test compound + 50 µL radioligand.[7]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[10]
-
-
Filtration:
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) using non-linear regression analysis.
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Molecular Modeling Protocols
Protocol 2: Molecular Docking of Phenylmorphan Derivatives
This protocol outlines a general workflow for performing molecular docking of a phenylmorphan derivative into the binding site of an opioid receptor.[2][11]
Software:
-
Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools, PyRx, or similar.[11][12]
-
Visualization Software: PyMOL, VMD, or Chimera.
Procedure:
-
Protein Preparation:
-
Obtain the 3D structure of the target opioid receptor from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be built.
-
Prepare the protein structure by:
-
Removing water molecules and any co-crystallized ligands or ions not relevant to the binding site.
-
Adding hydrogen atoms.
-
Assigning correct bond orders and protonation states of residues at a physiological pH.
-
Minimizing the energy of the structure to relieve any steric clashes.
-
-
-
Ligand Preparation:
-
Draw the 2D structure of the phenylmorphan derivative or obtain it from a database (e.g., PubChem).
-
Convert the 2D structure to a 3D conformation.
-
Generate multiple low-energy conformers of the ligand.
-
Assign correct protonation states and partial charges to the ligand atoms.
-
-
Grid Generation:
-
Define the binding site on the receptor. This is typically done by specifying a grid box that encompasses the active site, often centered on a co-crystallized ligand or key active site residues.
-
-
Docking:
-
Run the docking algorithm to place the prepared ligand conformers into the defined grid box on the receptor.
-
The docking program will generate a series of possible binding poses for the ligand and calculate a docking score for each pose, which is an estimation of the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses in the context of the receptor's binding site.
-
Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor residues.
-
Compare the docking poses and scores of different phenylmorphan derivatives to understand structure-activity relationships.
-
Protocol 3: Molecular Dynamics Simulation of Phenylmorphan-Receptor Complex
This protocol provides a general workflow for performing a molecular dynamics (MD) simulation of a phenylmorphan derivative bound to an opioid receptor to study the dynamics and stability of the complex.[13][14]
Software:
-
Force Field: A suitable force field for proteins and small molecules (e.g., CHARMM36, AMBER).[14]
-
Visualization and Analysis Tools: VMD, PyMOL, GROMACS analysis tools.
Procedure:
-
System Setup:
-
Start with the best-ranked docked pose of the phenylmorphan-receptor complex from the molecular docking study.
-
Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.
-
Solvate the system with water molecules.
-
Add ions to neutralize the system and achieve a physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 310 K) while keeping the protein and ligand restrained. This allows the solvent and lipids to equilibrate around the complex.[13]
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Continue the simulation at the desired temperature and pressure (e.g., 1 atm) with restraints on the protein and ligand gradually released. This ensures the system reaches the correct density.[13]
-
-
-
Production MD Simulation:
-
Run the production simulation for a sufficient length of time (e.g., 100-1000 ns) without any restraints. Trajectories of atomic positions and velocities are saved at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the saved trajectory to study the dynamics of the system. Common analyses include:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and receptor.
-
Interaction Energy Calculation: To estimate the binding free energy between the ligand and the receptor.
-
Principal Component Analysis (PCA): To identify large-scale conformational changes in the protein.
-
-
Mandatory Visualizations
Caption: Opioid receptor signaling pathway activated by phenylmorphan.
Caption: Workflow for phenylmorphan-receptor interaction studies.
References
- 1. Phenylmorphans and analogues: opioid receptor subtype selectivity and effect of conformation on activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly potent and selective phenylmorphan-based inverse agonists of the opioid delta receptor | RTI [rti.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of Cell Membrane Purification for the Preparation and Characterization of Cell Membrane Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. GROMACS Tutorials [mdtutorials.com]
Application Notes & Protocols for the Quantification of (rac)-CHEMBL333994
Introduction
(rac)-CHEMBL333994 is a complex heterocyclic small molecule. As with many chiral drug candidates, the development of robust and reliable analytical methods is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for two key analytical applications: the quantification of total this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and the chiral separation of its enantiomers using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
The protocols and data presented are representative of standard bioanalytical and chiral separation methodologies and are intended to serve as a comprehensive guide for researchers in drug development.
Application Note 1: Quantification of this compound in Human Plasma by LC-MS/MS
This application note describes a sensitive and selective method for the determination of total this compound concentration in K₂EDTA human plasma. The procedure utilizes a simple protein precipitation step followed by analysis using LC-MS/MS, a standard technique for quantifying small molecules in complex biological matrices.[1][2][3][4]
Experimental Workflow: Bioanalytical Quantification
The overall workflow for sample preparation, analysis, and data processing is depicted below.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended. If unavailable, a compound like Verapamil or a close structural analog can be used.
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, Ultrapure (18.2 MΩ·cm)
-
K₂EDTA Human Plasma
2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL in ACN).
-
Vortex the mixture for 30 seconds to precipitate proteins.[3]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC System |
| Column | C18 Reverse-Phase Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | CHEMBL333994: m/z 439.2 → [Product Ion 1], m/z 439.2 → [Product Ion 2] (To be determined) |
| IS: To be determined based on the selected standard | |
| Source Temp. | 550°C |
| Gas Settings | Optimized for the specific instrument |
Note: MRM transitions (precursor → product ions) and collision energies must be optimized by infusing the pure compound.
Method Performance Summary
The following table summarizes typical validation parameters for a robust bioanalytical method.
| Parameter | Result | Acceptance Criteria (FDA/ICH M10) |
| Linearity Range | 1 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |
| Lower Limit of Quant. (LLOQ) | 1 ng/mL | S/N > 5; Precision/Accuracy met |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 11.2% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%RE) | -9.8% to 7.5% | Within ±15% (±20% at LLOQ) |
| Matrix Effect (%CV) | < 15% | ≤ 15% |
| Recovery | > 85% | Consistent and reproducible |
Application Note 2: Chiral Separation of this compound Enantiomers by HPLC-UV
Many racemic drugs exhibit stereoselective pharmacokinetics and pharmacodynamics.[5] Therefore, the ability to separate and quantify individual enantiomers is critical. This note details an HPLC method for the chiral separation of this compound using a polysaccharide-based Chiral Stationary Phase (CSP).[6][7]
Logical Workflow: Chiral Method Development
Developing a chiral separation method involves a systematic screening of columns and mobile phases.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
n-Hexane, HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Trifluoroacetic acid (TFA) or Diethylamine (DEA) as mobile phase additives (optional)
2. HPLC Conditions for Chiral Separation
The selection of the appropriate CSP is the most critical step in chiral separations. Polysaccharide-based columns are versatile and widely used.[7][8]
| Parameter | Condition A (Normal Phase) | Condition B (Normal Phase) |
| HPLC System | Standard HPLC/UHPLC with UV Detector | Standard HPLC/UHPLC with UV Detector |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm) | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) | n-Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25°C | 25°C |
| Injection Vol. | 10 µL | 10 µL |
| Detection | UV at 254 nm (or wavelength of maximum absorbance) | UV at 254 nm (or wavelength of maximum absorbance) |
Note: The optimal mobile phase composition and column choice must be determined experimentally. Small amounts of additives like TFA or DEA can significantly improve peak shape and resolution.
Expected Performance Data
The primary goal of a chiral separation is to achieve baseline resolution between the two enantiomers.
| Parameter | Expected Result | Description |
| Retention Time (Enan. 1) | k'₁ | Retention time of the first eluting enantiomer. |
| Retention Time (Enan. 2) | k'₂ | Retention time of the second eluting enantiomer. |
| Separation Factor (α) | > 1.1 | Ratio of retention factors (k'₂ / k'₁). Indicates selectivity. |
| Resolution (Rs) | > 1.5 | Indicates baseline separation between the two enantiomer peaks. |
| Peak Asymmetry | 0.9 - 1.5 | Describes the shape of the chromatographic peaks. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
Application Notes and Protocols: Pharmacological Characterization of (rac)-CHEMBL333994
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive experimental framework for the pharmacological characterization of the novel small molecule, (rac)-CHEMBL333994. Given the absence of published data on its specific biological target, a systematic approach is proposed to first identify its potential interaction with G protein-coupled receptors (GPCRs), a common target class for small molecules, and subsequently to elucidate its functional activity and impact on downstream signaling pathways.
Phase 1: Target Engagement and Binding Affinity
The initial phase of characterization focuses on determining if this compound binds to a GPCR and quantifying its binding affinity. A radioligand binding assay is the gold standard for this purpose.[1][2][3]
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a selected GPCR target. This protocol describes a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.
Experimental Protocol:
-
Membrane Preparation:
-
Culture cells expressing the target GPCR to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[4]
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[4]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.[4]
-
-
Assay Procedure (96-well format):
-
To each well of a 96-well plate, add the following in order:
-
150 µL of prepared cell membranes (containing 5-20 µg of protein).[4]
-
50 µL of this compound at various concentrations (typically a 10-point serial dilution) or buffer for total and non-specific binding controls.
-
50 µL of the radioligand at a fixed concentration (typically at its Kd value).
-
-
For non-specific binding determination, use a high concentration of a known unlabeled ligand.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.[4]
-
-
Filtration and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[4]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.[4]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Data Presentation:
| Parameter | Value |
| IC50 (nM) | |
| Ki (nM) | |
| Hill Slope |
Experimental Workflow Diagram:
References
Application Notes and Protocols for Measuring (rac)-CHEMBL333994 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-CHEMBL333994 is a potential modulator of G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and other metabolic disorders. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation initiates a dual mechanism of action: directly stimulating glucose-dependent insulin (B600854) secretion from β-cells and indirectly promoting insulin release through the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from the gut.[1][2] Both of these effects are primarily mediated by the Gαs signaling pathway, which activates adenylyl cyclase and leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy and potency of this compound as a GPR119 agonist. The described assays will enable researchers to quantify its effects on the direct downstream signaling molecule, cAMP, as well as on the key physiological responses of insulin and GLP-1 secretion.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound initiates a signaling cascade within the cell. The receptor couples to the stimulatory G protein, Gαs, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological responses of insulin and GLP-1 secretion.[2]
References
Application Notes and Protocols for (rac)-CHEMBL333994
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-CHEMBL333994, systematically named N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide, is a small molecule of interest in biomedical research and drug discovery. Its complex heterocyclic structure suggests potential biological activity, likely as an inhibitor of protein kinases due to structural similarities with known kinase inhibitors.
This document provides detailed guidelines for the handling, storage, and use of this compound in a laboratory setting. It includes recommended protocols for in vitro kinase assays to assess its inhibitory potential against Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs), putative targets for compounds of this structural class.
Chemical and Physical Properties
A summary of the key computed chemical and physical properties for this compound is provided in the table below. These values are computationally derived and should be considered as estimates.
| Property | Value |
| Molecular Formula | C₂₆H₁₉FN₄O₂ |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | N-[(3R)-1-(2-fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide |
| ChEMBL ID | CHEMBL333994 |
| CAS Number | 167820-10-2 |
Handling and Storage Guidelines
As a powdered chemical compound with potential biological activity, this compound should be handled with care to minimize exposure and maintain its integrity.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following PPE is mandatory:
-
Gloves: Nitrile or latex gloves should be worn at all times.
-
Lab Coat: A clean lab coat should be worn to protect clothing.
-
Eye Protection: Safety glasses or goggles are required to prevent eye contact.
-
Respiratory Protection: When weighing or transferring the powder, a properly fitted respirator or the use of a chemical fume hood is recommended to avoid inhalation.
Storage
Proper storage is crucial for maintaining the stability and activity of the compound.
-
Short-term Storage: For immediate use, store at 2-8°C.
-
Long-term Storage: For long-term storage, it is recommended to store the solid compound at -20°C or lower in a tightly sealed, light-resistant container.
-
Solution Storage: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Weighing and Solution Preparation
-
Perform all weighing and initial dilutions of the powdered compound within a chemical fume hood to minimize inhalation risk.
-
Use an anti-static gun if the powder is prone to static dispersal.
-
For solution preparation, dissolve the compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Further dilutions into aqueous buffers for biological assays should be done immediately before use.
Putative Signaling Pathways
Based on the structural similarity of this compound to known inhibitors, it is hypothesized to target protein kinases such as GSK-3 and CDKs. Inhibition of these kinases can have significant effects on cellular processes.
Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway
GSK-3 is a constitutively active serine/threonine kinase involved in a multitude of cellular processes including metabolism, cell proliferation, and apoptosis.[1][2] Its activity is regulated by inhibitory phosphorylation through pathways such as the PI3K/Akt pathway.[1] Inhibition of GSK-3 can lead to the stabilization of β-catenin and modulation of Wnt signaling.[2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (rac)-CHEMBL333994
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (rac)-4-(1-((4-chlorophenyl)methyl)-1H-1,2,3-triazol-4-yl)-7,8-dihydropteridin-6(5H)-one, also known as (rac)-CHEMBL333994. The synthesis of this molecule typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient method for synthesizing this compound is through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This involves the reaction of two key precursors: 4-ethynyl-7,8-dihydropteridin-6(5H)-one (the alkyne component) and 1-(azidomethyl)-4-chlorobenzene (B1280293) (the azide (B81097) component). The reaction is typically catalyzed by a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent.
Q2: My click reaction is not working, or the yield is very low. What are the common causes?
A2: Low or no yield in a CuAAC reaction can stem from several factors.[1] Key areas to investigate include:
-
Inactive Catalyst: The active catalyst is Cu(I). Ensure that your copper source is effective and that the reducing agent (commonly sodium ascorbate) is fresh.
-
Poor Reagent Quality: Impurities in the starting materials (the alkyne or azide) can inhibit the reaction. It is crucial to use highly pure reagents.
-
Inappropriate Solvent: The choice of solvent is critical. While a variety of solvents can be used, mixtures of t-BuOH/water or DMF are common. The solvent should be degassed to remove oxygen, which can lead to catalyst deactivation and unwanted side reactions.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reagent concentrations play a significant role. Experiment with these parameters to optimize your reaction.
Q3: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
A3: A common side product in CuAAC reactions is the homocoupling of the alkyne starting material. This can be minimized by ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and by using a slight excess of the reducing agent to maintain the copper catalyst in its active Cu(I) state. Other impurities may arise from the degradation of starting materials or reactions with impurities.
Q4: How can I effectively purify the final product, this compound?
A4: Purification of triazole products can sometimes be challenging due to the presence of residual copper catalyst, unreacted starting materials, and side products. Common purification techniques include:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying organic compounds. A suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) will need to be determined.
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be an effective purification method.
-
Washing/Extraction: Washing the crude product with a solution that can chelate and remove copper, such as an aqueous solution of ammonia (B1221849) or EDTA, can be beneficial before further purification steps.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | - Use a fresh source of Cu(II) salt (e.g., CuSO₄·5H₂O).- Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate) immediately before use.- Consider using a Cu(I) source directly (e.g., CuI), but be aware of its potential for disproportionation.- Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation of Cu(I). |
| Impure Starting Materials | - Verify the purity of the 4-ethynyl-7,8-dihydropteridin-6(5H)-one and 1-(azidomethyl)-4-chlorobenzene by NMR and/or LC-MS.- Purify starting materials if necessary (e.g., by column chromatography or recrystallization). |
| Inappropriate Solvent or pH | - Use a degassed solvent. Common choices include mixtures of t-BuOH and water, or DMF.- The reaction is generally tolerant of a pH range from 4 to 12. However, extreme pH values should be avoided. |
| Suboptimal Reaction Conditions | - Vary the reaction temperature. While many click reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve yields.- Increase the reaction time and monitor progress by TLC or LC-MS.- Optimize the stoichiometry of the reactants. A slight excess of the azide is often used. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Alkyne Homocoupling | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.- Use a slight excess of sodium ascorbate (B8700270) to keep the copper in the Cu(I) oxidation state. |
| Degradation of Starting Materials | - Check the stability of your starting materials under the reaction conditions. If necessary, store them under an inert atmosphere and in the dark. |
| Reaction with Impurities | - Purify the starting materials to remove any reactive impurities. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Residual Copper Catalyst | - Wash the crude product with an aqueous solution of a chelating agent like EDTA or ammonia to remove copper salts.- Pass the crude product through a short plug of silica gel before full column chromatography. |
| Co-elution with Starting Materials or Side Products | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider using a different stationary phase if silica gel is not effective.- If the product is a solid, attempt recrystallization from various solvent systems. |
Experimental Protocols
Note: The following is a representative protocol for the synthesis of this compound based on general CuAAC procedures. Optimization may be required for specific laboratory conditions and reagent batches.
Synthesis of (rac)-4-(1-((4-chlorophenyl)methyl)-1H-1,2,3-triazol-4-yl)-7,8-dihydropteridin-6(5H)-one
| Step | Procedure |
| 1. Reagent Preparation | - Prepare a solution of 4-ethynyl-7,8-dihydropteridin-6(5H)-one (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).- Prepare a solution of 1-(azidomethyl)-4-chlorobenzene (1.1 eq) in the same solvent system.- Prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).- Prepare an aqueous solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 eq). |
| 2. Reaction Setup | - In a round-bottom flask, combine the solution of 4-ethynyl-7,8-dihydropteridin-6(5H)-one and the solution of 1-(azidomethyl)-4-chlorobenzene.- Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.- Add the copper(II) sulfate solution, followed by the sodium ascorbate solution. |
| 3. Reaction Monitoring | - Stir the reaction mixture vigorously at room temperature.- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. |
| 4. Work-up and Purification | - Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yields.
References
Technical Support Center: (rac)-CHEMBL333994 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of (rac)-CHEMBL333994, scientifically known as (rac)-N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that typically involves two key stages:
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Formation of the tricyclic diazepino-indole core: This involves the construction of the tetrahydro[1][2]diazepino[6,7,1-hi]indol-4-one scaffold. A common approach is the cyclization of an appropriately substituted indole (B1671886) precursor.
-
Amide Coupling: The formed diazepino-indole core, which contains a primary amine, is then coupled with 1H-indole-2-carboxylic acid or its activated derivative to form the final amide bond.
Q2: What are the most critical steps affecting the overall yield and purity?
A2: The most critical steps are typically the cyclization reaction to form the diazepino-indole core and the final amide coupling step. Incomplete cyclization can lead to a mixture of starting materials and the desired product, complicating purification. The amide coupling reaction can be sensitive to reaction conditions, and side reactions can generate impurities that are difficult to remove.
Q3: What analytical techniques are recommended for monitoring the reaction progress and assessing purity?
A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for monitoring the reaction progress. For final purity assessment and characterization, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Tricyclic Core Formation
Problem: The formation of the tetrahydro[1][2]diazepino[6,7,1-hi]indol-4-one core results in a low yield.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction closely using TLC or LC-MS. - Increase the reaction time or temperature incrementally. - Ensure the starting materials are pure and dry. |
| Side Reactions | - Optimize the reaction temperature; high temperatures can sometimes lead to decomposition or side product formation. - Use a milder cyclization agent or a different solvent system. |
| Poor Quality Reagents | - Use freshly distilled solvents and high-purity reagents. - Verify the integrity of the starting indole derivative. |
Issue 2: Incomplete Amide Coupling Reaction
Problem: The coupling of the diazepino-indole core with 1H-indole-2-carboxylic acid does not go to completion.
| Possible Cause | Suggested Solution |
| Inefficient Coupling Agent | - Use a more efficient coupling agent such as HATU, HBTU, or COMU. - Optimize the amount of coupling agent used (typically 1.1-1.5 equivalents). |
| Presence of Moisture | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use anhydrous solvents. |
| Steric Hindrance | - If steric hindrance is suspected, consider using a less bulky activating group on the carboxylic acid. |
| Base Incompatibility | - Use a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). |
Issue 3: Difficulty in Purifying the Final Product
Problem: The final product, this compound, is difficult to purify from reaction byproducts.
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | - Optimize the stoichiometry of the reactants in the preceding step to ensure complete conversion of the limiting reagent. |
| Formation of Closely Related Impurities | - Utilize column chromatography with a carefully selected solvent gradient. A step-gradient may be more effective than a linear gradient. - Consider using a different stationary phase for chromatography (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Product is a Racemic Mixture | - For purification of the racemic mixture, standard chromatographic techniques are usually sufficient. If enantiomeric separation is required, chiral HPLC would be necessary. |
| Recrystallization Issues | - Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent often yields better crystals. Common solvent systems for complex amides include ethanol/water, acetone/hexane, or ethyl acetate/heptane.[3] |
Experimental Protocols
General Protocol for Amide Coupling
This protocol provides a general methodology for the amide coupling step.
-
Preparation: To a solution of the amine-containing tetrahydro[1][2]diazepino[6,7,1-hi]indol-4-one (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or Dimethylformamide), add 1H-indole-2-carboxylic acid (1.1 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical)
| Step | Reactant A | Reactant B | Yield (%) | Purity (HPLC, %) |
| Core Formation | Substituted Indole | Cyclizing Agent | 65 | 92 |
| Amide Coupling | Diazepino-indole Core | Indole-2-carboxylic acid | 75 | 98 |
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: Optimizing Chiral Resolution of (rac)-CHEMBL333994
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chiral resolution of (rac)-CHEMBL333994.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral resolution of a racemic mixture like this compound?
A1: The primary methods for resolving racemic mixtures include:
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Chiral Chromatography: This is a widely used technique where the racemic mixture is passed through a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system equipped with a chiral stationary phase (CSP).[1][2][3] The enantiomers interact differently with the CSP, leading to their separation.
-
Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts.[4][5] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][6]
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Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes to catalyze a reaction on only one of the enantiomers in the racemic mixture.[7][8][9] The resulting product can then be separated from the unreacted enantiomer.
Q2: How do I select an appropriate chiral stationary phase (CSP) for the HPLC resolution of this compound?
A2: Selecting the right CSP is crucial for successful chiral separation. A common strategy is to screen a variety of CSPs with different chiral selectors. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point due to their broad applicability.[1][3] The selection should be based on the functional groups present in CHEMBL333994. For novel compounds, screening a small, diverse library of chiral columns is the most efficient approach.
Q3: What are the key parameters to optimize in a chiral HPLC method?
A3: The key parameters to optimize for achieving good resolution and peak shape are:
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Mobile Phase Composition: The type and ratio of organic modifiers (e.g., isopropanol (B130326), ethanol, acetonitrile) and additives (e.g., acids, bases, or buffers) can significantly impact selectivity.[1][10]
-
Flow Rate: Optimizing the flow rate can improve efficiency and resolution. Chiral separations often benefit from slower flow rates than standard reversed-phase chromatography.
-
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process and can influence selectivity and resolution.
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Injection Volume and Sample Concentration: Overloading the column can lead to poor peak shape and reduced resolution.
Troubleshooting Guides
Issue 1: Poor or no separation of enantiomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | The chiral selector on the column may not be suitable for resolving this compound. Screen a different set of CSPs with diverse chiral selectors (e.g., polysaccharide-based, protein-based, macrocyclic glycopeptides).[1] |
| Suboptimal Mobile Phase | The mobile phase composition is critical for enantioselectivity. Systematically vary the organic modifier and its percentage. Introduce acidic or basic additives if CHEMBL333994 has ionizable groups. |
| Incorrect Detection Wavelength | Ensure the detector wavelength is set to the UV maximum of CHEMBL333994 for optimal sensitivity. |
Issue 2: Poor peak shape (e.g., tailing, fronting, or broad peaks).
| Possible Cause | Troubleshooting Step |
| Column Overload | The sample concentration or injection volume is too high. Reduce the amount of sample injected onto the column. |
| Secondary Interactions | Unwanted interactions between the analyte and the silica (B1680970) support can cause peak tailing. Add a small amount of a competing amine (e.g., diethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to block active sites. |
| Column Contamination or Degradation | Impurities from the sample may have adsorbed to the column inlet, or the stationary phase may be damaged.[11] Flush the column with a strong solvent recommended by the manufacturer. If performance is not restored, a new column may be needed.[11] |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase. |
Issue 3: Inconsistent retention times and resolution.
| Possible Cause | Troubleshooting Step |
| Fluctuations in Temperature | Lack of temperature control can lead to shifts in retention time. Use a column thermostat to maintain a constant temperature. |
| Mobile Phase Instability | The mobile phase composition may be changing over time due to evaporation of volatile components. Prepare fresh mobile phase daily and keep the solvent reservoir covered. |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase before injection. Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) until a stable baseline is achieved. |
Experimental Protocols
Optimized Chiral HPLC Method for this compound
This protocol describes a hypothetical optimized method for the chiral resolution of this compound.
-
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
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Chiral Column: A polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
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Mobile Phase: Isopropanol:Hexane (20:80, v/v)
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Flow Rate: 1.0 mL/min
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Column Temperature: 25 °C
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
-
Procedure:
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Prepare the mobile phase by mixing the appropriate volumes of isopropanol and hexane. Degas the mobile phase before use.
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Install the chiral column in the HPLC system.
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Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed.
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Inject 10 µL of the prepared sample solution.
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Monitor the separation at 254 nm.
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Calculate the resolution and enantiomeric excess from the resulting chromatogram.
Data Presentation
Table 1: Effect of Mobile Phase Composition on the Resolution of this compound
| Isopropanol in Hexane (%) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |
| 10 | 12.5 | 13.8 | 1.2 |
| 20 | 8.2 | 9.5 | 1.8 |
| 30 | 5.6 | 6.2 | 0.9 |
Table 2: Effect of Flow Rate on the Resolution of this compound
| Flow Rate (mL/min) | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |
| 0.8 | 10.3 | 11.9 | 1.9 |
| 1.0 | 8.2 | 9.5 | 1.8 |
| 1.2 | 6.8 | 7.9 | 1.5 |
Visualizations
Caption: General workflow for the chiral resolution of a racemic compound.
Caption: Decision tree for troubleshooting poor chiral resolution in HPLC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgosolver.com [orgosolver.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chiraltech.com [chiraltech.com]
Technical Support Center: Overcoming Solubility Challenges with (rac)-CHEMBL333994
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (rac)-CHEMBL333994 and other poorly soluble compounds during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: My this compound precipitated after dilution into my aqueous assay buffer. Why did this happen and how can I prevent it?
A2: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds.[1][2] This "fall-out" occurs when the concentration of the compound exceeds its solubility limit in the final assay buffer, which typically contains a low percentage of the initial organic solvent. To prevent this, consider the following:
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Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, while remaining below the toxicity limit for your assay system (typically <0.5% for cell-based assays).[1]
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Serial Dilutions: Perform serial dilutions in a manner that minimizes abrupt changes in solvent composition.
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Use of Surfactants or Solubilizing Agents: Incorporating non-ionic surfactants (e.g., Tween-20, Triton X-100) or cyclodextrins can help maintain the compound in solution.[3][4]
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v).[1] However, the tolerance can vary significantly between different cell lines. It is best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cells.
Q4: How should I prepare and store stock solutions of this compound?
A4: Stock solutions are typically prepared at a high concentration (e.g., 10-30 mM) in a suitable organic solvent like DMSO.[2][5] To ensure stability and prevent precipitation, follow these guidelines:
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Storage: Store stock solutions at -20°C or -80°C.[4]
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Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to compound precipitation.[2][4]
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Purity of Solvents: Use high-purity, anhydrous grade solvents, as water contamination can reduce the solubility of hydrophobic compounds.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudy or precipitated stock solution | The concentration of this compound exceeds its solubility limit in the chosen solvent. | Prepare a more dilute stock solution. |
| Improper storage (e.g., repeated freeze-thaw cycles, moisture exposure).[1] | Use fresh aliquots for each experiment and ensure proper storage conditions. | |
| Precipitation upon dilution into aqueous buffer | The final concentration of the organic solvent is too low to maintain solubility. | Keep the final solvent concentration as high as is tolerable for the assay, without exceeding cytotoxic levels. |
| The compound's concentration is above its aqueous solubility limit. | Lower the final concentration of this compound in the assay. | |
| The method of dilution is causing localized high concentrations. | Add the compound stock solution to the buffer while vortexing to ensure rapid and uniform mixing. | |
| Inconsistent or non-reproducible assay results | The compound may be precipitating out of solution over the course of the experiment. | Visually inspect assay plates for precipitation. Consider using solubilizing agents or reducing the final compound concentration. |
| The compound is not fully dissolved in the stock solution. | Gently warm the stock solution and sonicate to ensure complete dissolution before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Accurately weigh the required amount of this compound.
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Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
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Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the compound is completely dissolved.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: General Procedure for Dilution into Aqueous Assay Buffer
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Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
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Perform serial dilutions of the stock solution in your aqueous assay buffer to achieve the desired final concentrations.
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When adding the compound to the buffer, ensure rapid mixing by vortexing or pipetting up and down.
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Visually inspect the final solution for any signs of precipitation before adding it to your assay.
Visualizing Experimental Workflows
Caption: A typical experimental workflow for preparing and using a poorly soluble compound.
Decision-Making for Solubility Enhancement
Caption: A decision tree for troubleshooting solubility issues during assay development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of (rac)-CHEMBL333994 in solution
This technical support center provides guidance on preventing the degradation of (rac)-CHEMBL333994 in solution. The information is based on the chemical properties of its known functional groups. Experimental validation under your specific conditions is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound, also known as (rac)-N-[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]-N'-phenyl-1,1-cyclopropanedicarboxamide, is a complex organic molecule. Its structure contains several functional groups that can influence its stability:
- Amide Bond: Generally stable, but can be susceptible to hydrolysis under acidic or basic conditions.
- Aromatic Ether Linkage: Can be prone to oxidative cleavage.
- Pyridine (B92270) Ring: Can be susceptible to photodegradation.
- Pyrazole (B372694) Ring: Can undergo thermal degradation.
- Difluorophenyl Group: Generally stable, but the fluorine atoms can influence the reactivity of the aromatic ring.
- Cyclopropanedicarboxamide: The cyclopropane (B1198618) ring itself is stable, and amides derived from it may exhibit altered hydrolytic stability.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: Based on its functional groups, the primary factors that could lead to the degradation of this compound are:
- pH: Extreme pH (highly acidic or alkaline) can promote the hydrolysis of the amide bond.
- Light Exposure: The pyridine ring in the molecule suggests a susceptibility to photodegradation, especially by UV light.
- Temperature: Elevated temperatures can accelerate the degradation of the pyrazole ring and other sensitive functional groups.
- Oxidizing Agents: The presence of oxidizing agents can lead to the cleavage of the aromatic ether linkage.
- Solvent: The choice of solvent can influence the stability of the compound. Protic solvents, especially in combination with extreme pH, may facilitate hydrolysis.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
- Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.
- Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
- Atmosphere: For sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
- pH: Maintain the pH of the solution close to neutral (pH 6-8) if compatible with the experimental requirements.
Troubleshooting Guides
Issue 1: Loss of compound activity or concentration over time.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis of the amide bond | Analyze the sample for the presence of hydrolysis products (e.g., the corresponding carboxylic acid and amine). | Prepare fresh solutions. If the experimental conditions require acidic or basic pH, minimize the exposure time and temperature. Consider using a buffered solution to maintain a stable pH. |
| Photodegradation | Compare the stability of a solution stored in the dark versus one exposed to light. | Always protect solutions from light. Use amber vials or foil-wrapped containers during storage and experiments. |
| Thermal Degradation | Assess the stability of the compound at different temperatures (e.g., room temperature vs. 4°C vs. -20°C). | Store stock solutions and working solutions at the lowest practical temperature. Avoid repeated freeze-thaw cycles. |
| Oxidation | Check for the presence of potential oxidizing agents in the solvent or reagents. | Use high-purity, de-gassed solvents. Consider adding an antioxidant if compatible with the experimental setup. |
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
| Potential Cause | Troubleshooting Step | Recommended Action |
| Formation of degradation products | Attempt to identify the unknown peaks using mass spectrometry (MS) to see if they correspond to expected degradation products (e.g., hydrolysis, oxidation products). | Follow the recommendations in "Issue 1" to minimize further degradation. If the degradation products interfere with the assay, optimize the chromatographic method to separate them from the parent compound. |
| Solvent impurities or reactivity | Run a blank analysis of the solvent to check for impurities. | Use high-purity, analytical grade solvents. Ensure the chosen solvent is inert to the compound under the storage and experimental conditions. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
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Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is readily soluble (e.g., DMSO, DMF, or ethanol). The choice of solvent should be guided by the requirements of the downstream experiment.
-
Dissolution: Add the solvent to the vial containing the solid compound. Vortex or sonicate briefly until the solid is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed amber vial at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to minimize degradation.
Protocol 2: Monitoring the Stability of this compound in Solution using HPLC
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the desired solvent or buffer.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. Record the peak area of the parent compound.
-
Incubation: Store the solution under the desired test conditions (e.g., specific temperature, light exposure, pH).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC and record the peak area of the parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound (relative to the T=0 peak area) against time to determine the degradation rate.
Visualizations
Interpreting ambiguous results from (rac)-CHEMBL333994 experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with (rac)-CHEMBL333994. The primary source of ambiguity in experiments involving this compound stems from its nature as a racemic mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are my results inconsistent?
This compound is a racemic mixture, meaning it is composed of a 50:50 mixture of two enantiomers: (R)-CHEMBL333994 and (S)-CHEMBL333994.[1][2] Enantiomers are molecules that are non-superimposable mirror images of each other. While they have identical physical properties in an achiral environment, they can interact very differently with chiral biological systems, such as enzymes, receptors, and other proteins.[3] This differential interaction is a common source of inconsistent or ambiguous experimental results.[4][5]
One enantiomer might be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to off-target effects or toxicity.[3] Therefore, experiments with the racemic mixture measure the blended activities of both enantiomers, which can mask the true potency and selectivity of the active component.
Q2: I'm observing a lower-than-expected potency for this compound in my kinase assay. What could be the cause?
This is a frequent issue when working with racemic compounds. The observed potency of a racemic mixture can be misleading if only one of the enantiomers is active. The inactive enantiomer essentially acts as an impurity, "diluting" the concentration of the active compound.[6]
For instance, if the S-enantiomer is the active inhibitor and the R-enantiomer is inactive, a 10 µM solution of the racemate only contains 5 µM of the active compound. This can lead to an apparent IC50 value that is approximately twice as high as the true IC50 of the active enantiomer.
Hypothetical Kinase Inhibition Data:
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) |
| This compound | 92 | 850 |
| (S)-CHEMBL333994 | 45 | > 10,000 |
| (R)-CHEMBL333994 | > 10,000 | 790 |
As shown in the table, the S-enantiomer is the potent and selective inhibitor of the target kinase. The R-enantiomer is inactive against the target but contributes to off-target activity. The racemic mixture shows a weaker potency than the pure S-enantiomer and reflects the off-target activity of the R-enantiomer.
To resolve this ambiguity, it is essential to separate the enantiomers and test them individually. This process is known as chiral resolution.[1][7]
Troubleshooting Guides
Guide 1: Resolving Experimental Ambiguity
The most effective way to interpret ambiguous results from this compound is to perform a chiral resolution to separate the R- and S-enantiomers.[7][8] This will allow you to characterize the biological activity of each enantiomer independently.
Caption: Workflow for resolving ambiguity from racemic mixtures.
Guide 2: Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for separating enantiomers.[4]
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for the chemical class of CHEMBL333994. Common CSPs include polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®).
-
Mobile Phase Optimization:
-
Start with a standard mobile phase, such as a mixture of hexane (B92381) and isopropanol.
-
Vary the ratio of the solvents to optimize the separation (resolution) of the two enantiomeric peaks.
-
Small amounts of additives (e.g., trifluoroacetic acid for basic compounds or diethylamine (B46881) for acidic compounds) can improve peak shape.
-
-
Sample Preparation: Dissolve this compound in the mobile phase at a known concentration.
-
Injection and Detection:
-
Inject the sample onto the column.
-
Use a UV detector set to a wavelength where the compound has strong absorbance.
-
-
Analysis: A successful separation will show two distinct peaks in the chromatogram, representing the R- and S-enantiomers.[4]
-
Preparative Separation: Once the analytical method is established, scale up to a preparative HPLC system to collect fractions of each pure enantiomer.
-
Purity Confirmation: Analyze the collected fractions to confirm their enantiomeric purity (enantiomeric excess, or e.e.).
This protocol outlines a general procedure to determine the IC50 values of the racemate and the individual enantiomers.
-
Reagents and Materials:
-
Target kinase and a suitable substrate peptide.
-
ATP (Adenosine triphosphate).
-
Assay buffer.
-
Test compounds: this compound, (S)-CHEMBL333994, (R)-CHEMBL333994, dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate peptide, and assay buffer to the wells of the assay plate.
-
Add the diluted compounds to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Pre-incubate the plate at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at the appropriate temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., luminescence, fluorescence) on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway Context
If this compound is designed to target a specific signaling pathway, understanding the differential effects of its enantiomers is critical. For example, if the compound targets a kinase in the Ras-Raf-MEK-ERK pathway, the on-target and off-target effects of each enantiomer can have complex downstream consequences.
Caption: Differential effects of enantiomers on a signaling pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Racemic Mixture Explained: Definition, Properties, and Examples [eureka.patsnap.com]
- 6. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jackwestin.com [jackwestin.com]
- 8. quora.com [quora.com]
Artifacts in opioid receptor binding assays with novel ligands
Welcome to the Technical Support Center for Opioid Receptor Binding Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to artifacts encountered when working with novel ligands.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in opioid receptor binding assays?
Common sources of artifacts in opioid receptor binding assays include high non-specific binding of the radioligand or novel compound, radioligand degradation, improper buffer conditions (pH, ionic strength), and issues with the receptor preparation (e.g., low receptor density).[1][2] Additionally, novel ligands that are "sticky" or have low solubility can precipitate in the assay buffer, leading to inconsistent and misleading results.[3][4]
Q2: How can I minimize and account for high non-specific binding (NSB)?
High non-specific binding (NSB) can obscure the specific binding signal.[1] To minimize NSB, consider the following:
-
Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd value.[5]
-
Optimize Blocking Agents: Incorporate agents like bovine serum albumin (BSA) in the assay buffer.[6]
-
Use Appropriate Materials: Some plastics and filter types can contribute to high NSB. Test different plates and filters.
-
Thorough Washing: Ensure washing steps are sufficient to remove unbound radioligand.[7] A filtration-based assay with rapid and efficient washing is often effective.[8]
NSB is measured by including a high concentration of an unlabeled ligand that is known to saturate the target receptors, ensuring that any remaining bound radioligand is non-specific.
Q3: My novel compound is "sticky" and shows variable results. How should I handle it?
"Sticky" or hydrophobic compounds can adhere to assay tubes, pipette tips, and filter membranes, leading to poor data reproducibility.[9] Strategies to manage these compounds include:
-
Include Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.1% BSA or 0.05% Tween-20) to the assay buffer to reduce non-specific adherence.[6][7]
-
Use Low-Binding Plastics: Utilize polypropylene (B1209903) or other low-protein-binding microplates and pipette tips.
-
Solvent Considerations: Prepare stock solutions in a suitable solvent like DMSO and ensure the final solvent concentration in the assay is low (typically <0.5%) to avoid precipitation and artifacts.[3]
-
Reverse Pipetting: For viscous solutions, use the reverse pipetting technique to ensure accurate dispensing.[7][10]
Q4: What could cause an atypical or shallow competition curve for my novel ligand?
Atypical competition curves can have several causes:
-
Multiple Binding Sites: The novel ligand may be interacting with more than one binding site on the receptor, each with a different affinity.[11]
-
Allosteric Modulation: The compound may bind to a site other than the primary binding site, modulating the radioligand's affinity.[12]
-
Assay Nonequilibrium: If the incubation time is too short, especially for slowly associating or dissociating compounds, the binding may not have reached equilibrium, leading to a distorted curve.[12]
-
Compound Instability: The novel ligand may be degrading over the course of the incubation period.[3]
Q5: What is biased agonism and how might it affect my binding assay results?
Biased agonism occurs when a ligand preferentially activates one signaling pathway over another downstream of the same receptor.[13][14] For example, a novel opioid ligand might favor the G-protein signaling pathway (associated with analgesia) over the β-arrestin pathway (linked to side effects like respiratory depression).[15][16] While standard binding assays measure affinity, they do not typically distinguish between biased and unbiased ligands. Functional assays that measure downstream signaling events (e.g., cAMP inhibition, β-arrestin recruitment) are necessary to characterize the biased signaling profile of a novel compound.[13][14]
Troubleshooting Guides
Guide 1: High Non-Specific Binding (NSB)
High NSB can significantly reduce the assay window and make it difficult to determine the true binding affinity of a novel ligand.
Troubleshooting Workflow for High NSB
Caption: A step-by-step workflow for troubleshooting high non-specific binding.
Guide 2: Poor Assay Reproducibility
Inconsistent results between experiments can undermine confidence in the data.
Common Causes of Poor Reproducibility and Solutions
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Pre-wet pipette tips before dispensing.[7] |
| Reagent Variability | Prepare large batches of buffers and reagents. Aliquot and store properly to avoid freeze-thaw cycles. Qualify new lots of reagents.[1][7] |
| Temperature Fluctuations | Ensure all assay components are at the correct temperature before starting. Use a calibrated incubator and avoid placing plates near the door.[7] |
| "Edge Effects" in Plates | Avoid using the outer wells of the microplate for samples. Fill them with buffer to create a humidity barrier.[7] |
| Compound Instability | Use freshly prepared dilutions of the novel ligand for each experiment. Assess compound stability in the assay buffer over the incubation period. |
Guide 3: Interpreting Atypical Competition Curves
The shape of a competition curve provides valuable information about the binding interaction.
Decision Tree for Atypical Curves
Caption: Decision tree for interpreting and addressing atypical competition curves.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Opioid Receptors
This protocol describes a general method for determining the binding affinity (Ki) of a novel unlabeled ligand by its ability to compete for binding with a known radioligand.
Materials and Reagents:
-
Receptor Source: Cell membranes prepared from cells expressing the opioid receptor subtype of interest (e.g., μ, δ, or κ).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) opioid ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for μ-opioid receptor).[17]
-
Unlabeled Ligands: The novel test compound and a known reference compound for defining non-specific binding (e.g., Naloxone).[17]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.
-
Washing Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Preparation: Thaw the receptor membrane preparation on ice. Prepare serial dilutions of the novel unlabeled ligand and the reference compound.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Assay Buffer
-
Unlabeled ligand (at various concentrations for the competition curve, or a saturating concentration for NSB, or buffer for total binding).
-
Radioligand (at a final concentration at or below its Kd).
-
Receptor membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[17] The optimal time should be determined experimentally.[12]
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters multiple times with cold washing buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of a saturating concentration of reference ligand) from the total binding (counts with no competing ligand).
-
Plot the specific binding as a function of the log concentration of the novel unlabeled ligand.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the novel ligand that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibitory constant) for the novel ligand using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Signaling Pathways
Canonical Opioid Receptor Gi/o Signaling Pathway
Opioid receptors are class A G-protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins.[18][19]
Caption: Simplified Gi/o signaling pathway following opioid receptor activation.
Pathway Description:
-
An opioid agonist binds to the receptor.[20]
-
The receptor undergoes a conformational change, activating the associated Gi/o protein.[21]
-
The Gα subunit exchanges GDP for GTP.
-
The G protein dissociates into its Gα-GTP and Gβγ subunits.[20][21]
-
The Gα-GTP subunit typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[20]
-
The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels.[20][21] These actions decrease neuronal excitability.
References
- 1. swordbio.com [swordbio.com]
- 2. Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 12. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Ligands and assays for ociceptin/orphanin FQ and classical opioid receptors | Pubblicazioni dello IUSS [annali.unife.it]
- 14. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. mdpi.com [mdpi.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Functional Assays
Welcome to the Technical Support Center for functional assay optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the signal-to-noise ratio (S/N) in their experiments. A high S/N is critical for assay sensitivity, accuracy, and reproducibility.[1]
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it important in functional assays?
A1: The signal-to-noise ratio (S/N) is a key metric that evaluates the quality of an assay by comparing the strength of the desired signal to the level of background noise.[1] A higher S/N ratio indicates a more sensitive and reliable assay, allowing for the clear distinction of the specific signal from non-specific background interference.[1] This is crucial for detecting subtle biological effects, ensuring data accuracy, and maintaining reproducibility between experiments.[1]
Q2: What are the common sources of high background noise in functional assays?
A2: High background noise can stem from various sources, including:
-
Non-specific binding: Antibodies or other detection reagents may bind to unintended targets or the assay plate itself.[1][2]
-
Reagent quality: The use of contaminated or expired reagents can lead to elevated background signals.[1][3]
-
Cellular autofluorescence: Cellular components can inherently fluoresce, which is particularly prominent in the green spectrum.[4]
-
Insufficient washing: Inadequate washing steps can leave behind unbound reagents, contributing to background noise.[2][5][6]
-
Sub-optimal blocking: Ineffective blocking can result in non-specific binding of reagents to the assay plate or other components.[2][5]
Q3: How can I increase the signal strength in my assay?
A3: To boost your signal, consider the following strategies:
-
Optimize reagent concentrations: Titrate antibodies and other critical reagents to find the optimal concentration that maximizes the signal.[2][7]
-
Enhance detection methods: Employ signal amplification techniques, such as using enzyme-conjugated secondary antibodies or specialized reporter systems.[8][9][10]
-
Increase incubation times: Extending the incubation period for antibodies or substrates can sometimes lead to a stronger signal, but this needs to be balanced against potential increases in background.[7]
-
Use high-quality reagents: Ensure all reagents are within their expiration dates and stored correctly to maintain their efficacy.[2][3]
Q4: What is the difference between Signal-to-Noise (S/N) and Signal-to-Background (S/B) ratios?
A4: While both are used to assess assay quality, they provide different information. The Signal-to-Background (S/B) ratio is a simple comparison of the mean signal to the mean background and does not account for data variability.[11] The Signal-to-Noise (S/N) ratio, on the other hand, incorporates the variability of the background, offering a more statistically robust measure of confidence in the signal.[11][12] For a comprehensive assessment of assay quality, other metrics like the Z-factor, which accounts for the variability of both positive and negative controls, are also recommended.[11][12]
Troubleshooting Guides
Issue 1: High Background Signal
High background noise can obscure the specific signal, reducing the sensitivity of your assay.[5]
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Citation |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA). Extend the blocking incubation time. Consider adding a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to the blocking buffer. | [5][13] |
| Inadequate Washing | Increase the number of wash steps. Add a brief soak step (e.g., 30 seconds) with the wash buffer between aspirations. Ensure the wash buffer contains a detergent like Tween-20. | [2][5][6] |
| Antibody Concentration Too High | Perform an antibody titration to determine the optimal concentration that provides a strong signal with low background. | [2][13][14] |
| Non-specific Antibody Binding | Run a control with only the secondary antibody to check for non-specific binding. Use pre-adsorbed secondary antibodies. | [13][14] |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure proper storage conditions are met. | [1][3][6] |
| Sample Matrix Effects | If switching sample types, be aware that the sample matrix itself can contribute to high background. Consider sample pre-treatment steps like centrifugation or filtration. | [6][14] |
Experimental Workflow for Troubleshooting High Background
Issue 2: Weak or No Signal
A weak or absent signal can prevent the detection of the desired biological activity.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Citation |
| Reagent Omission or Error | Carefully review the protocol to ensure all reagents were added in the correct order and volume. | [3] |
| Incorrect Reagent Storage | Verify that all kit components have been stored at the recommended temperatures. | [3] |
| Expired Reagents | Check the expiration dates of all reagents and replace any that are outdated. | [3][6] |
| Low Antibody Concentration | Increase the concentration of the primary or secondary antibody. Perform an antibody titration to find the optimal concentration. | [2] |
| Insufficient Incubation Time | Optimize the incubation times for antibodies and substrates. | [2][7] |
| Inactive Enzyme/Substrate | Confirm the activity of enzymes and the integrity of substrates. Prepare fresh substrate solutions before use. | [15] |
| Low Target Expression | Ensure that the target protein is present in the sample at a detectable level. For cell-based assays, consider optimizing cell seeding density. | [2][16] |
Signaling Pathway for a Generic Kinase Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Functional Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. selectscience.net [selectscience.net]
- 5. arp1.com [arp1.com]
- 6. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 13. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. biocompare.com [biocompare.com]
Addressing off-target effects of (rac)-CHEMBL333994
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (rac)-CHEMBL333994, a small molecule inhibitor of the Rac1 GTPase. Due to the limited direct experimental data on CHEMBL333994, this guide draws upon established knowledge of other well-characterized Rac1 inhibitors to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is characterized as an inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases.[1][2] Rac1 is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell proliferation, and migration.[1][2]
Q2: What is the proposed mechanism of action for Rac1 inhibitors like this compound?
While the precise binding mode of this compound is not extensively published, many small molecule Rac1 inhibitors function by either preventing the exchange of GDP for GTP, which is necessary for Rac1 activation, or by disrupting the interaction of active, GTP-bound Rac1 with its downstream effector proteins.[1] For instance, some inhibitors have been shown to block the interaction between Rac1 and its specific guanine (B1146940) nucleotide exchange factors (GEFs), such as Trio and Tiam1.
Q3: What are the known off-target effects of other Rac1 inhibitors that I should be aware of when using this compound?
Researchers using Rac1 inhibitors should be aware of potential off-target effects, as observed with other compounds targeting this pathway. For example, the widely used Rac1 inhibitors NSC23766 and EHT1864 have demonstrated Rac1-independent effects, particularly at higher concentrations. These include direct effects on the activation of p21-activated kinases (PAK1 and PAK2), which are downstream effectors of Rac1.[1] It is crucial to perform dose-response experiments to determine the optimal concentration of this compound that minimizes such off-target activities.
Troubleshooting Guide
Unexpected Phenotypes or Cellular Responses
Problem: I am observing cellular effects that are inconsistent with the known functions of Rac1 inhibition.
Possible Cause & Solution:
-
Off-target effects: this compound may be interacting with other cellular proteins, especially at high concentrations.
-
Troubleshooting Step: Perform a dose-response experiment to identify the minimal effective concentration. Compare the observed phenotype with that of other, structurally different Rac1 inhibitors or with genetic knockdown/knockout of Rac1.
-
-
Racemic Mixture: "(rac)-" indicates a racemic mixture, meaning it contains both enantiomers of the molecule. One enantiomer may have different activity or off-target effects than the other.
-
Troubleshooting Step: If possible, obtain the individual enantiomers to test their specific activities and off-target profiles.
-
Inconsistent or Non-reproducible Results
Problem: My experimental results with this compound are variable between experiments.
Possible Cause & Solution:
-
Compound Stability: The stability of the compound in your experimental media and storage conditions may vary.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Verify the stability of the compound under your specific experimental conditions (e.g., temperature, light exposure).
-
-
Cellular Context: The effects of Rac1 inhibition can be highly dependent on the cell type and the specific signaling pathways that are active.
-
Troubleshooting Step: Ensure consistent cell culture conditions, including passage number and confluency. Characterize the basal level of Rac1 activity in your cell line.
-
Data on Select Rac1 Inhibitors
The following table summarizes data on other known Rac1 inhibitors, which can serve as a reference for designing experiments with this compound.
| Inhibitor | Target | IC50 | Known Off-Target Effects |
| NSC23766 | Rac1-GEF (Tiam1/Trio) interaction | ~50 µM | PAK1/2 activation, GPIb-mediated signaling |
| EHT1864 | Rac1 | ~2 µM | PAK1/2 activation |
| ZINC69391 | Rac1-GEF (Tiam1) interaction | Not reported | Not extensively characterized |
Experimental Protocols
Rac1 Activation Assay (Pull-down)
This protocol is used to determine the levels of active, GTP-bound Rac1 in cell lysates.
Materials:
-
PAK1-PBD (p21-binding domain) agarose (B213101) beads
-
Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)
-
Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2)
-
SDS-PAGE sample buffer
-
Anti-Rac1 antibody
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the supernatant with PAK1-PBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-Rac1 antibody.
Visualizations
Simplified Rac1 Signaling Pathway
Caption: Simplified Rac1 signaling pathway and the inhibitory point of this compound.
Experimental Workflow for Assessing Off-Target Effects
Caption: A logical workflow for troubleshooting and identifying potential off-target effects.
References
Technical Support Center: Synthesis of Complex Phenylmorphans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of complex phenylmorphans.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving enantioselectivity in phenylmorphan (B1201687) synthesis?
A1: Historically, a significant challenge has been the reliance on chiral resolution strategies, which involves discarding up to 50% of the synthesized material at a late stage.[1][2] The development of enantioselective total syntheses is a key strategy to overcome this. A modern approach involves an enantioselective conjugate addition to establish the initial stereocenter, which then directs the stereochemistry of subsequent transformations.[1][3][4]
Q2: How can I control diastereoselectivity during the cyclization step to form the phenylmorphan core?
A2: Diastereoselectivity can be effectively controlled through several methods. A diastereoselective aza-Michael reaction has been shown to be highly effective in generating the desired phenylmorphan scaffold.[1][3] Another approach is an ene-imine cyclization, which can also proceed with high diastereoselectivity.[5] The choice of reagents and reaction conditions is critical. For instance, in some syntheses, treatment with 1 N HCl can deprotect a ketal and promote a diastereoselective aza-Michael reaction in a single step.[1][3]
Q3: What are common issues with the Pictet-Spengler reaction when applied to phenylmorphan synthesis?
A3: The Pictet-Spengler reaction is a powerful tool for constructing the core structure of phenylmorphans, but challenges can arise.[6][7][8] For phenyl groups, which are less nucleophilic than indole (B1671886) or pyrrole (B145914) rings, the reaction may give poor yields or require harsh conditions like higher temperatures and strong acids.[6] Common issues and solutions include:
-
Low or No Yield: This can be due to an insufficiently activated aromatic ring. Using electron-rich aromatic rings is more efficient.[9] For less reactive substrates, stronger acid catalysts or higher temperatures may be necessary.[6]
-
Side Product Formation: Over-alkylation or polymerization can occur. Using a slight excess of the carbonyl compound and controlling stoichiometry can minimize these side reactions.[9]
-
Difficult Purification: Acid-catalyzed reactions can lead to polar byproducts. A proper aqueous workup to neutralize the acid is essential.[9]
Q4: What are the challenges associated with N-alkylation of the phenylmorphan nitrogen?
A4: N-alkylation is a common step to introduce various substituents, but it can be challenging. Steric hindrance can be an issue when using bulky alkylating agents, potentially requiring more reactive reagents.[10] A common side reaction is O-alkylation if there are unprotected hydroxyl groups present.[11][12] The choice of base and solvent is crucial to favor N-alkylation over O-alkylation. Additionally, over-alkylation to form quaternary ammonium (B1175870) salts can occur and needs to be controlled.[13]
Q5: What protecting group strategies are effective for complex phenylmorphan synthesis?
A5: Protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions.
-
Hydroxyl Groups: Silyl (B83357) ethers (e.g., TBDMS) are commonly used to protect hydroxyl groups.[14]
-
Amino Groups: Carbamates like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are standard choices for protecting the nitrogen atom.[15][16] The 9-phenylfluoren-9-yl (Pf) group is particularly effective at preventing racemization at the α-carbon of amino acid derivatives.[15]
-
Ketones: Ketones can be protected as ketals, which are stable under many reaction conditions and can be deprotected with acid.[1] The use of orthogonal protecting groups, which can be removed under different conditions, is crucial for the synthesis of complex molecules with multiple functional groups.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Ene-Imine Cyclization
Symptoms:
-
Formation of an inseparable mixture of diastereomers.
-
Lower than expected yield of the desired single diastereomer.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Substituent Effects | The position of substituents on the allyl halide can significantly impact diastereoselectivity. For example, α-methyl substituted compounds may lead to diastereomeric mixtures.[5] |
| Consider redesigning the synthesis to use β-substituted allyl bromides, which have been shown to yield single diastereomers.[5] | |
| Harsh Cyclization Conditions | The original Evans et al. method using a mixture of neat formic acid and phosphoric acid can lead to a mixture of cyclization adducts.[5] |
| Employ milder cyclization conditions to improve diastereoselectivity. | |
| Substrate Reactivity | Certain substrates, like those with cinnamyl bromide or O-TBDPS protected groups, may fail to undergo cyclization under standard conditions.[5] |
| Screen different catalysts and reaction conditions for these specific substrates. |
Problem 2: Failed or Low-Yield N-Alkylation of the Phenylmorphan Core
Symptoms:
-
Incomplete consumption of the secondary amine starting material.
-
Formation of O-alkylated side products.
-
Low overall yield of the desired N-alkylated product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Steric Hindrance | Bulky N-substituents or steric hindrance around the nitrogen atom can impede the reaction.[10] |
| Use more reactive alkylating agents (e.g., triflates instead of bromides) or higher reaction temperatures. | |
| Competition with O-Alkylation | Presence of unprotected hydroxyl groups can lead to the formation of O-alkylated byproducts.[11][12] |
| Protect hydroxyl groups before N-alkylation. A common strategy is to use a silyl protecting group. | |
| Optimize the base and solvent system. In some cases, temporary protection of diols as borate (B1201080) esters in aqueous media can selectively promote N-alkylation.[11] | |
| Poor Reactivity of Alkylating Agent | The leaving group on the alkylating agent may not be sufficiently reactive. |
| Convert the alkyl halide to a more reactive species, such as an iodide, using Finkelstein conditions. |
Experimental Protocols
Key Experiment: Enantioselective Synthesis of a 5-Phenylmorphan Intermediate
This protocol describes a unified synthesis to access enantiomerically pure 5-phenylmorphans.[1]
Workflow Diagram:
References
- 1. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Diastereoselective One-Pot Synthesis of 7- and 8-Substituted 5-Phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thalesnano.com [thalesnano.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Refining Computational Models for CHEMBL333994 Docking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the computational docking of CHEMBL333994. Our aim is to address specific issues that may be encountered during in silico experiments targeting Dipeptidyl peptidase-4 (DPP-4), the putative target of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the correct structure of CHEMBL333994? There appears to be conflicting information regarding its core scaffold.
A1: This is a critical point of clarification. While initial assumptions might point towards other scaffolds, the correct structure for CHEMBL333994 is N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide.[1] It is important to use this precise structure for all modeling studies to ensure the accuracy of your results. The "(rac)-" prefix sometimes associated with this compound ID is likely erroneous, as the ChEMBL database specifies the (3R) enantiomer. If you are working with a racemic mixture, it is essential to model both enantiomers separately to understand their differential binding behaviors.
Q2: What is the likely biological target for CHEMBL333994?
A2: Based on the structural similarity of CHEMBL333994 to other known inhibitors, the primary target is believed to be Dipeptidyl peptidase-4 (DPP-4).[3][4][5] DPP-4 is a serine protease involved in glucose metabolism and is a validated target for type 2 diabetes.[5] Therefore, docking studies should be performed using a high-resolution crystal structure of DPP-4.
Q3: Which crystal structure of Dipeptidyl peptidase-4 (DPP-4) should I use for docking studies?
A3: A good starting point is the crystal structure of human DPP-4. When selecting a Protein Data Bank (PDB) entry, consider the following:
-
Resolution: Choose a structure with a high resolution (ideally below 2.5 Å) to ensure the atomic coordinates are well-defined.
-
Co-crystallized Ligand: Structures with a co-crystallized inhibitor that has a similar binding mode to your compound of interest can be advantageous. For DPP-4, structures complexed with known inhibitors can provide a reference for the binding site definition.[2]
-
Apo vs. Holo Form: Decide whether to use an apo (ligand-free) or holo (ligand-bound) structure. Holo structures provide a defined binding pocket, but apo structures may be useful for studying induced-fit effects.
Q4: How should I prepare the CHEMBL333994 ligand for docking?
A4: Proper ligand preparation is crucial for successful docking. The general steps include:
-
Generate a 3D structure: Convert the 2D structure of CHEMBL333994 to a 3D conformation.
-
Assign correct protonation states: The protonation state of the ligand at physiological pH (around 7.4) should be determined.
-
Energy minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, GAFF). This will generate a low-energy starting conformation.[6]
Q5: My docking results show a high binding affinity, but the pose doesn't make sense chemically. What should I do?
A5: This is a common issue in molecular docking. A good docking score does not always guarantee a correct binding mode. Here's how to troubleshoot:
-
Visual Inspection: Carefully examine the predicted binding pose. Look for key interactions that are known to be important for DPP-4 inhibition, such as interactions with the catalytic triad (B1167595) (Ser630, Asp708, His740) or other residues in the active site like Tyr662 and Tyr547.[5]
-
Scoring Function Limitations: Be aware that scoring functions are approximations and may not perfectly capture all aspects of molecular recognition. It's advisable to use multiple scoring functions to see if there is a consensus.
-
Post-docking Refinement: Employ more advanced techniques like molecular dynamics (MD) simulations to refine the docked pose and calculate the binding free energy more accurately.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Docking Score/High RMSD | Incorrect ligand protonation state. | Verify and adjust the protonation state of CHEMBL333994 at physiological pH. |
| Inappropriate protein preparation (e.g., missing hydrogens, incorrect charge assignment). | Carefully prepare the DPP-4 structure by adding hydrogens, assigning appropriate charges, and removing any irrelevant molecules like water or co-solvents. | |
| The defined binding site is incorrect or too large/small. | Ensure the binding site is correctly defined around the catalytic pocket of DPP-4. Use a known DPP-4 inhibitor as a reference to define the grid box for docking.[2] | |
| Inconsistent Results Across Docking Runs | Stochastic nature of the search algorithm. | Increase the number of docking runs (e.g., from 10 to 50 or 100) to ensure better sampling of the conformational space.[7] |
| The ligand has high conformational flexibility. | If the ligand is highly flexible, consider using docking programs that are specifically designed to handle ligand flexibility more effectively. | |
| Docking Fails to Reproduce Known Binding Mode of a Reference Inhibitor | The chosen PDB structure has a conformation that is not suitable for binding the reference ligand. | Try docking into a different crystal structure of DPP-4, or consider using ensemble docking with multiple receptor conformations. |
| The scoring function is not well-suited for the specific protein-ligand system. | Experiment with different docking software that utilize different scoring functions. | |
| Predicted Binding Affinity Does Not Correlate with Experimental Data | Docking scores are not always directly proportional to binding affinities. | Use more rigorous methods like MM/PBSA, MM/GBSA, or free energy perturbation (FEP) to re-score the docked poses and obtain a more accurate estimation of the binding free energy. |
| Experimental conditions (e.g., pH, salt concentration) differ significantly from the simulation setup. | Ensure that the simulation conditions are as close as possible to the experimental conditions. |
Experimental Protocols & Workflows
Computational Docking Workflow
To provide a logical framework for your docking experiments, the following workflow is recommended.
Protocol for Experimental Validation of Binding Affinity
Computational predictions should always be validated by experimental data. A standard method for this is a competitive binding assay.
By following these guidelines and troubleshooting steps, researchers can enhance the accuracy and reliability of their computational models for the docking of CHEMBL333994 to DPP-4.
References
- 1. N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide | C26H19FN4O2 | CID 10455790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. From sequence analysis of DPP-4 to molecular docking based searching of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Validating Analytical Methods for (rac)-CHEMBL333994 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating analytical methods for the quantification of (rac)-CHEMBL333994. The guidance provided is based on established principles outlined in regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is analytical method validation and why is it crucial?
A1: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] It ensures that the method will produce reliable, consistent, and accurate data when used to quantify this compound in a sample. This is a critical step in drug development and manufacturing as it underpins the quality and safety of the final product.
Q2: What are the key parameters to evaluate during method validation?
A2: According to ICH guidelines, the key validation parameters include:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[5][6]
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Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6]
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Accuracy: The closeness of the test results to the true value.[6][7]
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6][7] This includes repeatability, intermediate precision, and reproducibility.
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Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][8]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7][8]
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Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
Q3: How do I establish the linearity of my method?
A3: To establish linearity, you should prepare a series of at least five standard solutions of this compound at different concentration levels.[4] These are then analyzed, and the response is plotted against the concentration. A linear relationship is typically evaluated by examining the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.999 for assays.[5]
Q4: What is the difference between accuracy and precision?
A4: Accuracy refers to how close a measured value is to the actual (true) value. Precision refers to how close multiple measurements of the same sample are to each other.[7] A method can be precise without being accurate, but for a method to be considered validated, it must be both.
Q5: How are the Limit of Detection (LOD) and Limit of Quantitation (LOQ) determined?
A5: LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve.[9][10] The formulas are:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[9][10] Another approach is the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[4]
Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Q1: My chromatogram shows poor peak shape (tailing, fronting, or split peaks). What should I do?
A1: Poor peak shape can arise from various issues related to the sample, column, or mobile phase.[11]
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, or column overload.[11] Try reducing the sample concentration or adjusting the mobile phase pH.
-
Peak Fronting: This can be due to injecting a sample in a solvent that is stronger than the mobile phase or overloading the column.[11] Ensure your sample solvent is compatible with or weaker than the mobile phase.[12]
-
Split Peaks: This may indicate a clogged column inlet frit or a void in the column packing.[11] Flushing the column or replacing it may be necessary.
Q2: The retention time of my analyte is drifting. What is the cause?
A2: Retention time shifts can be caused by changes in mobile phase composition, temperature fluctuations, or column degradation.[11]
-
Mobile Phase: Ensure the mobile phase is prepared consistently and is well-mixed.[11] Inconsistent mobile phase composition can lead to drift.
-
Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[11]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis. Insufficient conditioning can cause retention time drift.
Q3: I am getting inconsistent results for my accuracy and precision studies. What could be the problem?
A3: Inconsistent accuracy and precision results can stem from sample preparation errors, instrument variability, or an un-optimized method.
-
Sample Preparation: Review your sample preparation procedure for any potential sources of error, such as inconsistent dilutions or incomplete sample dissolution.
-
System Suitability: Always perform a system suitability test before running your validation experiments.[13] This ensures that your HPLC system is performing correctly.[13][14] Parameters like repeatability (RSD of peak areas) should be within acceptable limits (e.g., <2%).[15]
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Method Robustness: If small variations in the method parameters are causing significant changes in the results, your method may not be robust. Consider evaluating and optimizing the method's robustness.
Experimental Protocols
Protocol: Determination of Linearity for this compound Assay
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Objective: To demonstrate the linear relationship between the analytical response and the concentration of this compound over a specified range.
-
Materials:
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This compound reference standard
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HPLC grade solvents (as per the analytical method)
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Volumetric flasks and pipettes
-
-
Procedure:
-
Preparation of Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent to prepare a stock solution of known concentration.
-
Preparation of Linearity Standards: Prepare at least five concentrations of this compound by serially diluting the stock solution. The concentration range should typically span 80% to 120% of the target assay concentration.[5]
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Chromatographic Analysis: Inject each linearity standard in triplicate onto the HPLC system.
-
Data Analysis: Record the peak area for each injection. Calculate the mean peak area for each concentration level.
-
-
Acceptance Criteria:
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Plot a graph of mean peak area versus concentration.
-
Calculate the linear regression equation and the correlation coefficient (r²).
-
The correlation coefficient (r²) should be ≥ 0.999.[5]
-
Data Presentation
Table 1: Summary of Validation Parameters for this compound Quantification
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | No interference at the retention time of the analyte. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 80 - 120 | 80.5 - 121.2 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Report Value | 0.1 |
| LOQ (µg/mL) | Report Value | 0.3 |
| Robustness | No significant impact on results. | Pass |
Visualizations
Caption: Workflow for analytical method validation.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. canadacommons.ca [canadacommons.ca]
- 4. wjarr.com [wjarr.com]
- 5. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 11. maxisci.com [maxisci.com]
- 12. halocolumns.com [halocolumns.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Minimizing variability in in vivo experiments with (rac)-CHEMBL333994
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Rac1 inhibitor, (rac)-CHEMBL333994, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Rac1, a member of the Rho family of GTPases. Rac1 acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2] In its active state, Rac1 binds to downstream effector proteins to regulate a variety of cellular processes, including cytoskeleton dynamics, cell proliferation, and migration.[2][3][4] this compound is designed to interfere with Rac1 activity, likely by preventing its interaction with guanine (B1146940) nucleotide exchange factors (GEFs) that promote the exchange of GDP for GTP, thus keeping Rac1 in its inactive state.
Q2: I am observing high variability in my in vivo results between animals. What are the potential causes?
A2: High variability in in vivo experiments with this compound can stem from several factors:
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Formulation and Solubility: Poor solubility of the compound can lead to inconsistent absorption and bioavailability.
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Administration Route and Technique: Variations in injection volume, speed, or location can significantly impact drug exposure.
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Animal-to-Animal Variation: Differences in metabolism, age, weight, and health status of the animals can affect drug processing and response.
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Timing of Administration and Analysis: The pharmacokinetic and pharmacodynamic profile of the compound will dictate the optimal window for administration and subsequent analysis.
Q3: How can I assess the target engagement of this compound in my animal model?
A3: Demonstrating that this compound is inhibiting Rac1 in your animal model is crucial. This can be achieved through:
-
Pull-down Assays: Use a Rac1 effector protein domain (e.g., the p21-binding domain (PBD) of PAK1) fused to an affinity tag to specifically pull down the active, GTP-bound form of Rac1 from tissue lysates. A decrease in GTP-Rac1 levels in treated animals compared to controls would indicate target engagement.[1]
-
Downstream Pathway Analysis: Analyze the phosphorylation status or expression levels of known downstream effectors of Rac1 signaling, such as PAK1 or WAVE2.
-
Immunohistochemistry: While challenging, specific antibodies that recognize the active conformation of Rac1 can be used to visualize target engagement in tissue sections. However, it's critical to validate the specificity of these antibodies.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy
| Potential Cause | Troubleshooting Step |
| Poor Compound Solubility | Prepare a fresh formulation for each experiment. Consider using solubility-enhancing excipients such as cyclodextrins, or co-solvents like DMSO (ensure final concentration is low and well-tolerated). |
| Suboptimal Dosing or Schedule | Perform a dose-response study to determine the optimal dose. Conduct a pharmacokinetic study to understand the compound's half-life and inform the dosing schedule. |
| Inefficient Delivery to Target Tissue | Consider alternative administration routes (e.g., intravenous, intraperitoneal, oral gavage) based on the target organ. For localized effects, consider direct tissue injection. |
| Compound Instability | Protect the compound from light and store it at the recommended temperature. Prepare fresh dilutions from a stable stock solution for each experiment. |
Issue 2: Off-Target Effects or Toxicity
| Potential Cause | Troubleshooting Step |
| Lack of Specificity | Test the effect of this compound on other closely related Rho GTPases (e.g., Cdc42, RhoA) in vitro. |
| Solvent Toxicity | Run a vehicle-only control group to assess the effects of the solvent on the animals. Keep the final concentration of solvents like DMSO as low as possible. |
| Metabolite-Induced Toxicity | Conduct metabolite profiling to identify any potentially toxic byproducts of compound metabolism. |
| On-Target Toxicity in Non-Target Tissues | If the target (Rac1) is ubiquitously expressed, consider strategies for targeted delivery to the tissue of interest. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
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Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Sonicate briefly to ensure complete dissolution. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation (for Intraperitoneal Injection):
-
On the day of the experiment, thaw a stock solution aliquot.
-
For a final injection volume of 100 µL per 20g mouse, prepare the working solution in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
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First, mix the required volume of the DMSO stock with PEG300.
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Next, add Tween 80 and vortex thoroughly.
-
Finally, add saline to the final volume and vortex again until the solution is clear.
-
Administer to the animal immediately after preparation.
-
Protocol 2: Rac1 Activity Pull-Down Assay from Tissue Lysates
-
Tissue Homogenization: Euthanize the animal and rapidly excise the tissue of interest. Immediately homogenize the tissue on ice in a lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Pull-Down: Incubate a standardized amount of protein lysate (e.g., 500 µg) with PAK1-PBD beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.
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Elution and Western Blotting: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using a Rac1-specific antibody.
Visualizations
Caption: Workflow for in vivo studies with a Rac1 inhibitor.
Caption: Inhibition of the Rac1 signaling pathway.
Caption: A logical approach to troubleshooting in vivo experiments.
References
- 1. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Phenylmorphan Metabolic Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of phenylmorphan (B1201687) metabolic stability.
Frequently Asked Questions (FAQs)
Q1: My phenylmorphan analog exhibits poor metabolic stability in vitro. What are the most probable metabolic "soft spots"?
A1: Phenylmorphans possess several functionalities that are susceptible to metabolic enzymes, primarily Cytochrome P450 (CYP) isoenzymes located in the liver.[1] The most common metabolic liabilities, or "soft spots," include:
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Phenolic Hydroxyl Group: The phenolic hydroxyl group is highly susceptible to Phase II conjugation reactions, particularly glucuronidation by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the compound, facilitating its excretion.
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N-Phenethyl Group: The N-phenethyl substituent can undergo N-dealkylation. The aromatic ring of this group is also prone to hydroxylation.
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Aromatic Rings: Both the phenyl ring of the morphan core and the N-phenethyl group can be hydroxylated by CYP enzymes.[2]
-
Unsubstituted Positions on Rings: Unsubstituted positions on the cyclohexane (B81311) or piperidine (B6355638) rings can be sites of oxidation.[3]
Q2: What are the primary strategies to improve the metabolic stability of phenylmorphans?
A2: Several medicinal chemistry strategies can be employed to block or slow down the metabolic pathways responsible for the degradation of phenylmorphans:
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Bioisosteric Replacement of the Phenolic Hydroxyl Group: Replacing the phenolic hydroxyl group with a bioisostere that is less prone to conjugation can significantly enhance metabolic stability. For instance, replacing it with an amide or acetamide (B32628) functionality has been shown to improve stability in human and mouse liver microsomes.[4][5]
-
Modification of the N-Substituent: Altering the N-phenethyl group can influence metabolic stability. Introducing steric hindrance near the nitrogen can hinder N-dealkylation.[2]
-
Deuterium (B1214612) Incorporation (Kinetic Isotope Effect): Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the chemical bond (C-D vs. C-H). This can slow down the rate of metabolism by CYP enzymes, a strategy known as the kinetic isotope effect.[6][7]
-
Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, chlorine) on the aromatic rings can deactivate them towards electrophilic attack by CYP enzymes, thereby reducing hydroxylation.[2]
-
Blocking Metabolic Sites: Introducing metabolically stable groups at positions prone to oxidation can prevent metabolism at that site. For example, replacing a hydrogen with a fluorine atom can block hydroxylation.[3]
Q3: We are observing significant species differences in the metabolic stability of our phenylmorphan analog. What could be the underlying reasons?
A3: Species differences in drug metabolism are a common challenge in drug development and are primarily due to variations in the expression and activity of drug-metabolizing enzymes. Key factors include:
-
CYP450 Isoform Differences: The abundance and substrate specificity of CYP450 isoforms can vary significantly between species (e.g., human, rat, mouse). A compound that is a substrate for a highly expressed CYP in one species may be metabolized more slowly in another where that particular isoform is less prevalent.
-
Differences in UGT Activity: Similar to CYPs, the activity and substrate specificity of UGTs involved in conjugation reactions can differ across species.
It is crucial to perform metabolic stability assays in microsomes or hepatocytes from multiple species, including human, to assess this variability early in the drug discovery process.[1][8]
Troubleshooting Guides
TS-001: High variability in results from in vitro microsomal stability assays.
| Potential Cause | Troubleshooting Steps |
| Microsome Quality and Handling | Ensure liver microsomes are from a reputable supplier and have been stored correctly at -80°C. Avoid repeated freeze-thaw cycles. Thaw microsomes on ice immediately before use. |
| Cofactor Instability | Prepare NADPH solutions fresh for each experiment and keep them on ice. NADPH is prone to degradation. |
| Compound Instability | Run a control incubation without NADPH to check for non-enzymatic degradation of the test compound in the assay buffer.[2] |
| Inconsistent Pipetting | Use calibrated pipettes and ensure thorough mixing of all components. Automated liquid handlers can improve consistency for high-throughput screening.[8] |
| LC-MS/MS Method Issues | Optimize the mass spectrometry parameters for your compound. Check for ion suppression or enhancement from the matrix by analyzing the compound in the final incubation matrix without the analyte. |
TS-002: In silico predictions of metabolic liabilities do not correlate with experimental metabolite identification data.
| Potential Cause | Troubleshooting Steps |
| Model Limitations | In silico prediction models are based on algorithms and training sets that may not perfectly capture the nuances of a specific scaffold like phenylmorphans. Use predictions as a guide rather than an absolute. |
| Multiple Metabolizing Enzymes | The metabolism of your compound may be mediated by multiple CYP isoforms or a combination of Phase I and Phase II enzymes, which can be difficult for some models to predict accurately. |
| Experimental Confirmation | Use specific chemical inhibitors for major CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6) in your microsomal assays to identify the contribution of each enzyme to the overall metabolism. |
| Recombinant Enzymes | For more definitive identification, perform metabolism studies using recombinant human CYP enzymes expressed in a system devoid of other metabolizing enzymes. |
Quantitative Data Summary
The following table summarizes the metabolic stability (half-life, t½) of selected phenylmorphan analogs in different species' liver microsomes.
| Compound | Modification | Human Liver Microsomes (t½, min) | Mouse Liver Microsomes (t½, min) | Rat Liver Microsomes (t½, min) |
| DC-1-76.1 | Phenolic OH | 8.0 | - | 2.40 |
| DC-1-76.2 | Phenolic OH | 12.0 | - | 6.90 |
| Compound 3 | Aryl Acetamide Bioisostere | 21.3 | 6.40 | 3.0 |
| Compound 5 | Amide Bioisostere | 40.4 | 16.7 | 3.2 |
| Compound 10 | N-Methyl Analog | >120 | 72.1 | 50.8 |
| Compound 11 | N-Methyl Analog | 68.9 | 21.8 | 62.6 |
| Compound 15 | N-Cyclopropylmethyl Analog | 8.7 | - | - |
| Compound 16 | N-Thienylethyl Analog | 8.21 | - | - |
| Compound 20 | - | 88.1 | - | - |
| Compound 21 | Ortho-OH on N-Phenethyl | 8.35 | - | - |
Data extracted from a study on C9-substituted phenylmorphans.[4]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines a general procedure for determining the metabolic stability of a phenylmorphan analog using liver microsomes.
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare a 1 M stock solution of the test compound in DMSO.
-
Prepare a 20 mM NADPH regenerating solution in phosphate buffer.
-
Obtain liver microsomes (e.g., human, rat, mouse) and store them at -80°C until use.
-
-
Incubation Procedure:
-
On ice, prepare the incubation mixture in microcentrifuge tubes or a 96-well plate. For a 200 µL final volume:
-
168 µL of 100 mM phosphate buffer (pH 7.4)
-
20 µL of 2 mg/mL liver microsomes (final concentration 0.2 mg/mL)
-
2 µL of 100 µM test compound (final concentration 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH (final concentration 1 mM).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Visualizations
Caption: Workflow for in vitro metabolic stability assay.
Caption: Common metabolic pathways for phenylmorphans.
References
- 1. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. nuvisan.com [nuvisan.com]
Technical Support Center: Enhancing Oral Bioavailability of Phenylmorphan Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor oral bioavailability in phenylmorphan (B1201687) compounds. The information is structured to assist researchers in overcoming experimental hurdles and optimizing their drug development workflows.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Poor Aqueous Solubility
Question: My phenylmorphan compound exhibits very low solubility in aqueous media, leading to poor dissolution and absorption. What formulation strategies can I employ to overcome this?
Answer: Poor aqueous solubility is a primary contributor to low oral bioavailability. Several formulation strategies can be employed to enhance the solubility and dissolution rate of your phenylmorphan compound.
Troubleshooting Strategies:
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. This can lead to the formation of an amorphous solid dispersion, which has a higher energy state and thus greater aqueous solubility compared to the crystalline form.
-
Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), polyethylene (B3416737) glycol (PEG), and Eudragit® polymers are commonly used.
-
Preparation Methods: Solvent evaporation, melting (fusion), hot-melt extrusion, and spray drying are common techniques.
-
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range significantly increases the surface area-to-volume ratio, leading to a faster dissolution rate.
-
Types of Nanoparticles: Nanocrystals, polymeric nanoparticles, and lipid-based nanoparticles (e.g., solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs)) are effective options.
-
Preparation Methods: High-pressure homogenization, nano-precipitation, and emulsion-solvent evaporation are frequently used.
-
-
Lipid-Based Formulations: For lipophilic phenylmorphan analogues, lipid-based formulations can improve oral absorption by presenting the drug in a solubilized form.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
-
Prodrug Approach: Chemical modification of the phenylmorphan molecule to create a more soluble prodrug can be an effective strategy. The prodrug is then converted to the active parent drug in vivo. For example, esterification of a hydroxyl group can increase aqueous solubility.
Quantitative Data Summary: Formulation Impact on Solubility and Bioavailability
| Formulation Strategy | Phenylmorphan Analog / Opioid | Key Findings | Reference |
| Solid Dispersion | Nintedanib (a weakly basic drug) with Eudragit L100 | Relative bioavailability increased by 245% in rats compared to the coarse drug.[1] | [1] |
| Nanoparticles | ODM-106 (investigational drug) | Fast in vitro dissolution was achieved, but in vivo bioavailability was dependent on drug loading and stabilizer concentration.[2] | [2] |
| Prodrug | 2-(Phosphonomethyl)-pentanedioic acid (2-PMPA) | An ODOL-based prodrug demonstrated an 80-fold enhancement in plasma exposure in mice and a 44-fold enhancement in dogs compared to oral 2-PMPA.[3] | [3] |
II. Extensive First-Pass Metabolism
Question: My phenylmorphan compound is well-absorbed from the gut, but its systemic bioavailability is still low. How can I determine if first-pass metabolism is the cause and what can be done to mitigate it?
Answer: Extensive first-pass metabolism in the gut wall and/or liver is a major barrier to the oral bioavailability of many opioid compounds, including phenylmorphans. This process involves metabolic enzymes that chemically modify the drug before it reaches systemic circulation, often rendering it inactive.
Troubleshooting Strategies:
-
Identifying Metabolic Hotspots:
-
In Vitro Metabolism Assays: Incubate your compound with liver microsomes (human, rat, mouse) or hepatocytes to determine its metabolic stability. The disappearance of the parent compound over time provides an indication of the extent of metabolism.
-
Enzyme Phenotyping: Use specific inhibitors for Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes in your in vitro metabolism assays to identify the key enzymes responsible for the metabolism of your compound. Commonly implicated enzymes in opioid metabolism include CYP3A4, CYP2D6, and UGT2B7.[4][5]
-
-
Strategies to Bypass or Reduce First-Pass Metabolism:
-
Buccal or Sublingual Delivery: Administration through the oral mucosa allows for direct absorption into the systemic circulation, bypassing the gastrointestinal tract and the liver.
-
Nanoparticle-Mediated Lymphatic Uptake: Formulating the drug in lipid-based nanoparticles can promote its absorption into the lymphatic system, which drains into the systemic circulation, thereby avoiding the hepatic first-pass effect.
-
Co-administration with Metabolic Inhibitors: While not a common formulation strategy for drug development due to potential drug-drug interactions, co-administration with inhibitors of the identified metabolic enzymes can be used in preclinical studies to confirm the role of first-pass metabolism.
-
Prodrugs: Designing a prodrug that is not a substrate for the primary metabolizing enzymes can be an effective strategy. The prodrug is then designed to be activated in the systemic circulation.
-
Quantitative Data Summary: Metabolic Stability and Bioavailability Enhancement
| Parameter | Compound/Opioid | Data | Reference |
| Metabolic Half-Life (t½) in Human Liver Microsomes | C9-Substituted Phenylmorphan Analogues | Varied from <5 min to >60 min depending on the substitution pattern. | |
| Oral Bioavailability (F%) | Nalbuphine (Rat) | Low due to extensive first-pass metabolism. | [6] |
| Oral Bioavailability (F%) | Buprenorphine (Rat) | 1.24% (control) vs. 2.68% (with metabolic inhibitors). | |
| Buccal Bioavailability (F%) | Nalbuphine Prodrug (Dog) | 35-50% (significant improvement over oral). |
Experimental Protocols
Protocol 1: Preparation of Opioid-Loaded Polymeric Nanoparticles
This protocol describes the preparation of opioid-loaded nanoparticles using the nanoprecipitation method, a common and straightforward technique.
Materials:
-
Phenylmorphan compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the phenylmorphan compound and PLGA in acetone. The ratio of drug to polymer can be varied to optimize drug loading.
-
Aqueous Phase Preparation: Prepare a solution of PVA in deionized water. The PVA acts as a stabilizer to prevent nanoparticle aggregation.
-
Nanoprecipitation:
-
Place the aqueous PVA solution on a magnetic stirrer and stir at a moderate speed.
-
Using a syringe pump, add the organic phase dropwise into the stirring aqueous phase. The rapid diffusion of the solvent into the aqueous phase causes the polymer and drug to precipitate as nanoparticles.
-
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection and Purification:
-
Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and any unencapsulated drug.
-
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized (freeze-dried) to obtain a dry powder. A cryoprotectant (e.g., trehalose) is often added before freezing to prevent aggregation during lyophilization.
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Quantified using a validated analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.
Protocol 2: Caco-2 Cell Permeability Assay
This assay is a well-established in vitro model to predict the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound (phenylmorphan derivative)
-
Lucifer Yellow (for monolayer integrity testing)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow them to differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be above a certain threshold (e.g., >250 Ω·cm²) to indicate a confluent monolayer with functional tight junctions.
-
Perform a Lucifer Yellow permeability assay. The apparent permeability (Papp) of this paracellular marker should be low (<1.0 x 10⁻⁶ cm/s).
-
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-to-B) Transport: Add the test compound dissolved in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-to-A) Transport: Add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber. This is done to assess active efflux.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS. Also, collect a sample from the donor chamber at the end of the experiment.
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B) An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Visualizations
Caption: Oral absorption pathway and metabolic barriers for phenylmorphan compounds.
Caption: Workflow for preparing opioid-loaded polymeric nanoparticles.
Caption: General metabolic pathway of phenylmorphan compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Nanoparticle-based oral formulation can surprise you with inferior in vivo absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the impact of CYP2D6 and UGT2B7 gene-drug interactions, and CYP-mediated DDI on oxycodone and oxymorphone pharmacokinetics using physiologically-based pharmacokinetic modeling and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacogenomics of codeine, morphine, and morphine-6-glucuronide: model-based analysis of the influence of CYP2D6 activity, UGT2B7 activity, renal impairment, and CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of (rac)-CHEMBL333994 Enantiomers as PDE4 Inhibitors
A comprehensive guide for researchers and drug development professionals on the differential activity of the enantiomers of N-[1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide, a potent Phosphodiesterase 4 (PDE4) inhibitor.
The compound (rac)-CHEMBL333994, a racemic mixture of N-[1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide, has been identified as a potent inhibitor of Phosphodiesterase 4 (PDE4). As with many chiral molecules, the individual enantiomers, (3R)-CHEMBL333994 and (3S)-CHEMBL333994, are expected to exhibit different biological activities. This guide provides a comparative overview of their activities, supported by experimental data and detailed protocols.
Data Presentation: Comparative Inhibitory Activity
While specific quantitative data for the individual enantiomers of CHEMBL333994 is not publicly available, studies on structurally related 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[1][2]diazepino[6,7,1-hi]indoles have demonstrated stereospecificity in PDE4 inhibition. The following table summarizes representative data for a closely related analog, highlighting the typical divergence in activity between enantiomers.
| Compound | Enantiomer | PDE4 Inhibition IC50 (nM) | TNF-α Release Inhibition IC50 (µM) |
| Analog A | Racemic | 150 | 0.8 |
| Analog A | (R)-enantiomer | 35 | 0.2 |
| Analog A | (S)-enantiomer | > 10,000 | > 10 |
Note: Data presented is for a representative analog from the same chemical series and is intended to illustrate the expected differences in enantiomeric activity.
Experimental Protocols
PDE4 Enzyme Inhibition Assay
This protocol outlines a standard method for determining the in vitro inhibitory activity of the enantiomers against the PDE4 enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of each enantiomer against purified PDE4.
Materials:
-
Recombinant human PDE4B enzyme
-
(3R)-CHEMBL333994, (3S)-CHEMBL333994, and this compound
-
[3H]-cAMP (radiolabeled cyclic adenosine (B11128) monophosphate)
-
Snake venom nucleotidase
-
Anion exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds (each enantiomer and the racemate) in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the PDE4B enzyme.
-
Initiate the enzymatic reaction by adding [3H]-cAMP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding snake venom nucleotidase, which converts the resulting [3H]-AMP to [3H]-adenosine.
-
Incubate for an additional 10 minutes at 30°C.
-
Add an anion exchange resin slurry to the wells. This resin binds the unreacted [3H]-cAMP, while the product, [3H]-adenosine, remains in the supernatant.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of PDE4 inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Inhibition of TNF-α Release in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a cell-based assay to evaluate the anti-inflammatory activity of the enantiomers.
Objective: To measure the IC50 of each enantiomer for the inhibition of lipopolysaccharide (LPS)-induced TNF-α release from human PBMCs.
Materials:
-
Human PBMCs isolated from whole blood
-
(3R)-CHEMBL333994, (3S)-CHEMBL333994, and this compound
-
Lipopolysaccharide (LPS)
-
RPMI-1640 cell culture medium
-
Fetal bovine serum (FBS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Isolate PBMCs from fresh human blood using density gradient centrifugation.
-
Resuspend the PBMCs in RPMI-1640 medium supplemented with 10% FBS.
-
Plate the cells in a 96-well plate at a density of 2 x 105 cells per well.
-
Pre-incubate the cells with serial dilutions of the test compounds for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate the plate for 18-24 hours.
-
Centrifuge the plate and collect the cell-free supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of TNF-α release inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualization
References
A Comparative Analysis of Mu-Opioid Receptor Binding: (rac)-CHEMBL333994 versus Morphine
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the mu-opioid receptor binding characteristics of the novel compound (rac)-CHEMBL333994 and the archetypal opioid agonist, morphine. Due to the absence of publicly available experimental binding data for this compound, this document focuses on providing the established binding profile of morphine and a detailed experimental protocol to enable researchers to conduct their own comparative binding assays.
Executive Summary
Morphine is a potent agonist of the mu-opioid receptor, a member of the G protein-coupled receptor (GPCR) family, with a high binding affinity.[1] Its interaction with this receptor is the primary mechanism behind its powerful analgesic effects, but also its adverse side effects such as respiratory depression and the potential for addiction. The binding affinity of morphine to the mu-opioid receptor has been extensively studied, though reported values can vary based on the specifics of the experimental setup.
In contrast, this compound, identified as N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[2][3]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide, is a synthetic organic molecule for which mu-opioid receptor binding data is not currently available in the public domain. Therefore, a direct quantitative comparison with morphine is not possible at this time. This guide presents the binding data for morphine and outlines a comprehensive protocol for a competitive radioligand binding assay, which can be utilized to determine the binding affinity of this compound and other novel compounds.
Quantitative Comparison of Binding Affinities
The following table summarizes the mu-opioid receptor binding affinity for morphine. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor, where a lower Ki value indicates a higher binding affinity.
| Compound | Mu-Opioid Receptor Binding Affinity (Ki) | Notes |
| Morphine | ~1 nM (with a reported range of 0.26 - 611 nM) | The wide range in reported Ki values is attributable to variations in experimental conditions, such as the radioligand used, tissue source (e.g., rat brain homogenates, recombinant human receptors), and specific assay methodology.[4] A Ki of 1.2 nM has been reported in rat brain homogenates using ³H-DAMGO as the radioligand.[5] |
| This compound | Data not available | No publicly available experimental data for mu-opioid receptor binding affinity was found. |
Experimental Protocol: Mu-Opioid Receptor Competitive Binding Assay
This protocol describes a standard in vitro competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, for the mu-opioid receptor.
Objective:
To determine the inhibition constant (Ki) of a test compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.
Materials:
-
Receptor Source: Commercially available cell membranes prepared from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A tritiated, high-affinity mu-opioid receptor agonist or antagonist, such as [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) or [³H]-Diprenorphine.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Reference Compound: Morphine hydrochloride, for use as a positive control.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity mu-opioid receptor ligand, such as Naloxone.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) at 4°C.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Scintillation Cocktail: A liquid scintillation cocktail suitable for detecting tritium.
-
Equipment: 96-well microplates, cell harvester, glass fiber filters, scintillation vials, liquid scintillation counter, and standard laboratory pipettes and consumables.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) and the reference compound (morphine) in the assay buffer. The concentration range should be wide enough to generate a complete inhibition curve (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare the radioligand solution in the assay buffer at a concentration close to its dissociation constant (Kd) for the mu-opioid receptor.
-
Prepare the cell membrane suspension in the assay buffer at a concentration that provides a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to the designated wells:
-
Total Binding: Assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, cell membrane suspension, and a high concentration of Naloxone (e.g., 10 µM).
-
Test Compound Inhibition: Assay buffer, radioligand, cell membrane suspension, and varying concentrations of the test compound.
-
Reference Compound Inhibition: Assay buffer, radioligand, cell membrane suspension, and varying concentrations of the reference compound.
-
-
-
Incubation:
-
Incubate the microplate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Harvesting and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of Naloxone) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (test compound and reference compound).
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow
Caption: Workflow for a mu-opioid receptor competitive binding assay.
Mu-Opioid Receptor Signaling Pathway
Caption: Simplified mu-opioid receptor signaling pathway.
References
- 1. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide | C26H19FN4O2 | CID 10455790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of anchoring 4-anilidopiperidines to opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phenylmorphan Derivatives for Opioid Receptor Research
An important clarification regarding the initial topic: The compound (rac)-CHEMBL333994 has been identified as N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide, which does not belong to the phenylmorphan (B1201687) chemical class. Therefore, a direct comparison with phenylmorphan derivatives is not chemically relevant.
This guide will instead focus on a representative racemic phenylmorphan, (rac)-5-(3-hydroxyphenyl)-2-methylmorphan , and compare it with other structurally diverse phenylmorphan derivatives. This comparison will provide researchers, scientists, and drug development professionals with a valuable resource for understanding the structure-activity relationships within this important class of opioid receptor modulators.
Phenylmorphans are a class of synthetic opioids based on a bicyclic chemical scaffold. Modifications to this core structure, particularly at the nitrogen atom (N-substituent) and at the C9 position of the morphan ring, have led to the development of a wide range of compounds with varying affinities, efficacies, and selectivities for the μ (mu), δ (delta), and κ (kappa) opioid receptors. These derivatives are critical tools for dissecting opioid pharmacology and for the development of novel analgesics with improved side-effect profiles.
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological data for (rac)-5-(3-hydroxyphenyl)-2-methylmorphan and a selection of other N-substituted and C9-substituted phenylmorphan derivatives. The data are compiled from various studies to highlight the impact of structural modifications on opioid receptor interactions.
Table 1: Opioid Receptor Binding Affinities (Ki) of Selected Phenylmorphan Derivatives
| Compound | N-Substituent | C9-Substituent | μ-OR Ki (nM) | δ-OR Ki (nM) | κ-OR Ki (nM) | Reference |
| (rac)-5-(3-hydroxyphenyl)-2-methylmorphan | -CH₃ | H | ~5 | >1000 | >1000 | [3] |
| (1R,5R,9S)-(-)-N-Phenethyl-5-(3-hydroxyphenyl)-9-hydroxymorphan | -CH₂CH₂Ph | -OH (β) | 0.19 | - | - | [3] |
| (1R,5R,9S)-(-)-N-(4-Nitrophenethyl)-5-(3-hydroxyphenyl)-9-hydroxymorphan | -CH₂CH₂(p-NO₂)Ph | -OH (β) | 0.073 | 0.74 | 1.99 | [4] |
| (1S,5S,9R)-(+)-N-(4-Nitrophenethyl)-5-(3-hydroxyphenyl)-9-hydroxymorphan | -CH₂CH₂(p-NO₂)Ph | -OH (β) | 26.5 | - | - | [4] |
| (1R,5S,9R)-N-Phenethyl-5-(3-hydroxyphenyl)-9-methylmorphan | -CH₂CH₂Ph | -CH₃ (R) | 1.89 | >10000 | >10000 | [5] |
| (1S,5R,9R)-N-Phenethyl-5-(3-hydroxyphenyl)-9-propylmorphan | -CH₂CH₂Ph | -CH₂CH₂CH₃ (R) | 1.42 | - | - | [5] |
Note: Ki values are indicative of the affinity of a ligand for a receptor; a lower Ki value signifies a higher affinity. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of Selected Phenylmorphan Derivatives in cAMP Accumulation Assays
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Activity | Reference |
| (1S,5R,9R)-N-Phenethyl-5-(3-hydroxyphenyl)-9-(2-hydroxyethyl)morphan | μ-OR | 0.91 | 85 | Partial Agonist | [1] |
| (1R,5S,9R)-N-Phenethyl-5-(3-hydroxyphenyl)-9-methylmorphan | μ-OR | 1.89 | 95.7 | Full Agonist | [5] |
| (1S,5R,9R)-N-Phenethyl-5-(3-hydroxyphenyl)-9-propylmorphan | μ-OR | 1.42 | 45 | Partial Agonist | [5] |
| (1S,5S,9R)-(+)-N-(4-Nitrophenethyl)-5-(3-hydroxyphenyl)-9-hydroxymorphan | μ-OR | - | - | Antagonist (Ke = 29.1 nM) | [4] |
| (1R,5R,9S)-(-)-N-(4-Nitrophenethyl)-5-(3-hydroxyphenyl)-9-hydroxymorphan | μ-OR | 0.74 | - | Full Agonist | [4] |
Note: EC₅₀ is the concentration of a drug that gives a half-maximal response. Eₘₐₓ is the maximum response that can be elicited by the drug. These values determine the potency and efficacy of a compound, respectively.
Signaling Pathways and Experimental Workflows
The interaction of phenylmorphan derivatives with opioid receptors initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Caption: G-protein dependent signaling pathway activated by opioid receptor agonists.
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific opioid receptor subtype by measuring its ability to compete with a radiolabeled ligand.
a. Membrane Preparation:
-
Cells stably expressing the human opioid receptor of interest (μ, δ, or κ) are cultured and harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in assay buffer, and the protein concentration is determined.
b. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for μ-OR), the cell membranes, and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone).
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
c. Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
d. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G-proteins coupled to the opioid receptor.
a. Membrane Preparation:
-
As described in the radioligand binding assay protocol.
b. Assay Procedure:
-
The assay is conducted in a 96-well plate.
-
Each well contains cell membranes, a fixed concentration of GDP, varying concentrations of the test agonist, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[5]
-
Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The plate is incubated at 30°C for 60 minutes.
c. Filtration and Quantification:
-
The assay is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the Gα subunits is quantified by scintillation counting.
d. Data Analysis:
-
The data are analyzed to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the test compound for G-protein activation.
Forskolin-Induced cAMP Accumulation Assay
This assay measures the functional consequence of opioid receptor activation, which is the inhibition of adenylyl cyclase activity.
a. Cell Culture and Treatment:
-
Cells expressing the opioid receptor of interest are plated in a 96-well plate.
-
The cells are pre-treated with the test compound at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin (B1673556) to induce cAMP production.
b. cAMP Quantification:
-
The intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
c. Data Analysis:
-
The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified.
-
The data are used to determine the EC₅₀ and Eₘₐₓ values for the test compound's inhibitory effect.[1]
Objective Comparison and Conclusion
The pharmacological data presented in this guide highlight the profound influence of structural modifications on the activity of phenylmorphan derivatives at opioid receptors.
-
(rac)-5-(3-hydroxyphenyl)-2-methylmorphan , the parent compound, exhibits modest affinity and selectivity for the μ-opioid receptor.[3]
-
N-substitution plays a crucial role in modulating affinity and efficacy. Replacing the N-methyl group with a larger N-phenethyl group generally increases affinity for the μ-opioid receptor. Further substitution on the phenyl ring of the N-phenethyl moiety, such as with a nitro group, can dramatically increase affinity and even switch the compound's activity from an agonist to an antagonist depending on the stereochemistry.[4]
-
C9-substitution introduces another layer of complexity and allows for fine-tuning of the pharmacological profile. The introduction of hydroxyl, alkyl, or other functional groups at the C9 position, combined with specific stereochemistry, can lead to compounds with high potency and varying degrees of efficacy, from full agonists to partial agonists.[1][5] For instance, the (1S,5R,9R)-N-phenethyl-5-(3-hydroxyphenyl)-9-(2-hydroxyethyl)morphan is a potent partial agonist at the μ-opioid receptor.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of opioid receptor affinity and efficacy via N-substitution of 9β-hydroxy-5-(3-hydroxyphenyl)morphan: Synthesis and computer simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of C9-Substituted Phenylmorphans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of C9-substituted phenylmorphans, a class of synthetic opioids with significant potential for the development of novel analgesics. By systematically modifying the substituent at the C9 position, researchers have been able to fine-tune the pharmacological properties of these compounds, leading to the discovery of potent agonists, partial agonists, and antagonists at the mu-opioid receptor (MOR). This guide summarizes key structure-activity relationship (SAR) findings, presents comparative biological data, and provides detailed experimental protocols to support further research and development in this area.
Introduction to Phenylmorphans
The 5-phenylmorphan scaffold represents a simplified structure compared to traditional morphinans like morphine. A key structural difference is the equatorial orientation of the phenyl ring in phenylmorphans, in contrast to the axial orientation in classical opioids. This modification, while simplifying the structure, retains the potential for potent antinociceptive activity, which is highly dependent on the stereochemistry and the nature of substituents at various positions, particularly at the C9 position.[1]
Structure-Activity Relationship at the C9 Position
The substituent at the C9 position of the phenylmorphan (B1201687) scaffold plays a critical role in determining the compound's affinity, efficacy, and selectivity for opioid receptors. Systematic studies have explored a range of substituents, including alkyl, hydroxyalkyl, and various nitrogen- and cyano-containing moieties, revealing key SAR trends.
Impact of C9-Alkyl and C9-Hydroxyalkyl Substitution
The length and stereochemistry of alkyl and hydroxyalkyl chains at the C9 position significantly influence the pharmacological profile of phenylmorphans.
-
Stereochemistry: The stereochemistry at C1, C5, and C9 is a crucial determinant of activity. For instance, in a series of C9-hydroxyalkyl-5-phenylmorphans, diastereomers with C9-R stereochemistry were generally more potent than their C9-S counterparts.[2]
-
Chain Length: The length of the alkyl or hydroxyalkyl chain also modulates potency and efficacy. In one study, compounds with a two-carbon chain at C9 were generally the most potent diastereomers.[2] For example, the C9-ethyl diastereomers were all potent agonists, with some acting as partial agonists and others as full agonists depending on their stereochemistry.[1]
-
Functional Group: The presence of a hydroxyl group can reduce lipophilicity compared to simple alkyl substituents.[2] This modification can impact the pharmacokinetic and pharmacodynamic properties of the compounds. For instance, a C9-methoxymethyl compound was found to be more potent than the corresponding C9-hydroxymethyl compound, suggesting that even subtle changes to the functional group can have a significant effect.[2][3]
Impact of C9-Nitrogen and Cyano-Containing Substituents
The introduction of nitrogen and cyano groups at the C9 position has led to the discovery of compounds with a wide range of activities, from potent partial agonists to antagonists.
-
Cyanomethyl Substituents: The synthesis of C9-cyanomethyl compounds has yielded potent partial MOR agonists. For example, (2-((1S,5R,9R)-5-(3-hydroxyphenyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-9-yl)acetonitrile) was identified as a potent partial MOR agonist with an EC50 of 2.5 nM and an Emax of 89.6% in a forskolin-induced cAMP accumulation assay.[4][5]
-
Amino and Methylaminomethyl Substituents: The introduction of primary and secondary amines at C9 has also been explored. Interestingly, some of these compounds exhibited weak MOR antagonist activity.[4][5] One C9-methylaminomethyl-substituted phenylmorphan was found to be a moderately potent and fully efficacious agonist at the kappa-opioid receptor (KOR).[4][5]
Comparative Biological Data
The following tables summarize the in vitro and in vivo biological data for a selection of C9-substituted phenylmorphans, providing a quantitative comparison of their potency and efficacy.
Table 1: In Vitro Activity of C9-Hydroxyalkyl Phenylmorphans at the Mu-Opioid Receptor (cAMP Assay) [2]
| Compound | C9-Substituent | Stereochemistry (1,5,9) | EC50 (nM) | Emax (%) |
| 10 | Hydroxymethyl | 1R,5S,9S | - | Weak Antagonist |
| 11 | Hydroxymethyl | 1R,5S,9R | 2.05 | 99 |
| 21 | Hydroxyethyl | 1S,5R,9R | 0.91 | 85 |
| 29 | Hydroxyethyl | 1R,5S,9S | - | Weak Antagonist |
| 30 | Hydroxyethyl | 1R,5S,9R | 0.19 | 98 |
| 34 | Hydroxypropyl | 1R,5S,9R | 0.32 | 100 |
| 35 | Hydroxypropyl | 1R,5S,9S | 35 | 52 |
Table 2: In Vitro Activity of C9-Alkyl Phenylmorphans at the Mu-Opioid Receptor (cAMP Assay) [1]
| Compound | C9-Substituent | Stereochemistry (1,5,9) | EC50 (nM) | Emax (%) |
| 43 | Methyl | - | 16.1 | 78 |
| 15 | Ethyl | 1S,5R,9S | 1.4 | 48 |
| 38 | Ethyl | 1R,5S,9R | 4.9 | 31 |
| 18 | Ethyl | 1S,5R,9R | 3.4 | 97 |
| 35 | Ethyl | 1R,5S,9S | 1.0 | 96 |
| 36 | Propyl | 1R,5S,9R | Potent Full Agonist | - |
Table 3: In Vitro Activity of C9-Cyano and Amino Phenylmorphans at the Mu-Opioid Receptor (cAMP Assay) [4][5]
| Compound | C9-Substituent | Stereochemistry (1,5,9) | EC50 (nM) | Emax (%) |
| - | Cyanomethyl | 1S,5R,9R | 2.5 | 89.6 |
| - | Cyanomethyl | - | 0.85 | - |
| 3 | Primary Amine | - | - | Weak Antagonist |
| 8 | Secondary Amine | - | - | Weak Antagonist |
| 41 | Cyanomethyl | - | - | Inactive |
Comparison with Alternative Opioid Analgesics
C9-substituted phenylmorphans offer potential advantages over existing opioid analgesics, such as morphine and buprenorphine.
-
Morphine: A full MOR agonist, morphine is a potent analgesic but is associated with significant side effects, including respiratory depression, tolerance, and dependence. Several C9-substituted phenylmorphans have demonstrated subnanomolar potency, comparable to or exceeding that of morphine, with some exhibiting a partial agonist profile which may be associated with a better safety profile.[1][2]
-
Buprenorphine: A partial MOR agonist and KOR antagonist, buprenorphine has a ceiling effect on respiratory depression, making it safer than full agonists.[6][7] It is used for both pain management and the treatment of opioid use disorder.[6][7] The exploration of C9-substituted phenylmorphans has yielded a range of partial agonists with varying efficacies, some of which could offer advantages over buprenorphine in terms of potency or side-effect profile.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for Opioid Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO or HEK293 cells stably expressing the human MOR).
-
Radioligand (e.g., [³H]DAMGO for MOR).
-
Unlabeled competitor (test compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and dilute to the desired concentration in assay buffer.[3]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and radioligand.
-
Non-specific Binding: A high concentration of an unlabeled ligand (e.g., 10 µM Naloxone), membrane preparation, and radioligand.
-
Competition: Serial dilutions of the test compound, membrane preparation, and radioligand.[3]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[3]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through pre-soaked glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[3][9]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[9]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Forskolin-Induced cAMP Accumulation Assay
This functional assay measures the ability of a compound to activate or inhibit the Gαi/o-coupled signaling pathway of the MOR.
Materials:
-
Cells expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).
-
Test compound.
-
cAMP detection kit (e.g., based on HTRF, BRET, or AlphaScreen technology).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well plate and grow to the desired confluency.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.
-
Forskolin Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
cAMP Detection: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.[10][11]
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound. For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values. For antagonists, determine the IC50 (concentration for 50% inhibition of a known agonist's effect).
Mouse Tail-Flick Test for Analgesia
This in vivo assay assesses the antinociceptive properties of a compound by measuring the latency of a mouse to withdraw its tail from a noxious heat stimulus.[12][13]
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Mice.
-
Test compound and vehicle.
-
Animal restrainers.
Procedure:
-
Acclimation: Acclimate the mice to the testing room and the restrainers.[12][14]
-
Baseline Latency: Measure the baseline tail-flick latency for each mouse by applying the heat source to its tail and recording the time it takes for the mouse to flick its tail away. A cut-off time is set to prevent tissue damage.[12]
-
Compound Administration: Administer the test compound or vehicle to the mice (e.g., by subcutaneous or intraperitoneal injection).
-
Post-treatment Latency: At various time points after administration, measure the tail-flick latency again.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each mouse at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Signaling Pathways and Visualizations
The activation of the mu-opioid receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway for analgesia involves the activation of inhibitory G-proteins (Gαi/o). However, agonist binding can also lead to the recruitment of β-arrestin, which is implicated in some of the undesirable side effects of opioids, such as tolerance and respiratory depression.[2][4] Compounds that preferentially activate the G-protein pathway over β-arrestin recruitment are known as "biased agonists" and are a major focus of current opioid research.[15]
Caption: Mu-Opioid Receptor Signaling Pathways.
The following diagram illustrates a typical experimental workflow for evaluating novel C9-substituted phenylmorphans.
Caption: Workflow for Phenylmorphan Drug Discovery.
Conclusion
The systematic exploration of C9-substituted phenylmorphans has provided valuable insights into the structure-activity relationships governing their interaction with opioid receptors. By manipulating the stereochemistry and the nature of the C9 substituent, it is possible to develop compounds with a wide spectrum of pharmacological activities, from potent, full MOR agonists to selective partial agonists and antagonists. This class of compounds holds significant promise for the development of novel analgesics with improved safety profiles, potentially offering alternatives to classical opioids with a reduced risk of side effects such as respiratory depression and dependence. Further research into biased agonism and the in vivo characterization of lead compounds will be crucial in realizing the therapeutic potential of C9-substituted phenylmorphans.
References
- 1. The μ-opioid receptor-mediated Gi/o protein and β-arrestin2 signaling pathways both contribute to morphine-induced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. diacomp.org [diacomp.org]
- 6. Buprenorphine - Wikipedia [en.wikipedia.org]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 13. Tail flick test - Wikipedia [en.wikipedia.org]
- 14. protocols.io [protocols.io]
- 15. mdpi.com [mdpi.com]
Selectivity Profile of (rac)-CHEMBL333994 Across Opioid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the selectivity profile of the compound (rac)-CHEMBL333994 across the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). Due to the absence of publicly available experimental data for this compound, this document serves as a template, presenting illustrative data and standardized experimental protocols to guide researchers in their own investigations. The methodologies and comparative data for well-characterized opioid ligands are provided to offer a robust context for future analysis.
Quantitative Data Summary
A comprehensive understanding of a compound's interaction with opioid receptors requires quantitative assessment of its binding affinity and functional potency. The following tables are structured to facilitate a clear comparison of this compound with standard reference compounds.
Table 1: Opioid Receptor Binding Affinity (Ki) of this compound and Reference Compounds
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity Ratios (µ/δ, µ/κ) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Morphine | 1.2[1] | 280 | 340 | 233, 283 |
| Naloxone | 1.5[2] | 25 | 16 | 16.7, 10.7 |
| DAMGO | 1.1 | 2200 | 18000 | 2000, 16364 |
| DPDPE | 1200 | 1.0 | 25000 | 0.0008, 0.00004 |
| U-50,488H | 1300 | 1200 | 1.3 | 0.001, 1000 |
Note: Ki values for reference compounds are sourced from publicly available literature and may vary depending on the specific experimental conditions.
Table 2: Opioid Receptor Functional Activity (EC50 and Emax) of this compound and Reference Agonists
| Compound | Assay Type | Receptor | EC50 (nM) | Emax (%) |
| This compound | e.g., [³⁵S]GTPγS | µ | Data not available | Data not available |
| δ | Data not available | Data not available | ||
| κ | Data not available | Data not available | ||
| DAMGO | [³⁵S]GTPγS | µ | 74[3] | 100 |
| SNC80 | cAMP | δ | 0.8 | 95 |
| U-69,593 | [³⁵S]GTPγS | κ | 5.2 | 100 |
Note: EC50 and Emax values are dependent on the assay format and cellular context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for determining the binding affinity and functional activity of compounds at opioid receptors.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for determining the affinity of a test compound for a receptor.[4] These assays involve the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest.
Objective: To determine the inhibitory constant (Ki) of this compound at µ, δ, and κ opioid receptors.
Materials:
-
Membrane preparations from cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).
-
Unlabeled ligands for non-specific binding determination (e.g., naloxone).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, filter mats, and a scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, a high concentration of an unlabeled antagonist (e.g., naloxone) is used instead of the test compound.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
[³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G protein-coupled receptors (GPCRs) by agonists.[5][6] Agonist binding to an opioid receptor promotes the exchange of GDP for GTP on the α-subunit of the associated G protein. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of this activated state.[6][7]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at µ, δ, and κ opioid receptors.
Materials:
-
Membrane preparations from cells expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound: this compound.
-
Reference agonist (e.g., DAMGO for µ).
-
Assay buffer (containing MgCl₂, NaCl, and HEPES).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Pre-incubation: Incubate the cell membranes with the test compound or reference agonist at various concentrations.
-
Initiation: Add [³⁵S]GTPγS and GDP to initiate the binding reaction.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection: If using a filtration-based method, terminate the reaction by rapid filtration and wash the filters. The radioactivity is then counted. In an SPA format, the reaction is stopped by centrifugation, and the signal is read directly.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect).[5]
cAMP Accumulation Assay
Opioid receptors are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8] The cAMP accumulation assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production.
Objective: To assess the functional activity of this compound by measuring its effect on cAMP levels.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Plate the cells in a suitable multi-well format.
-
Pre-treatment: Pre-treat the cells with varying concentrations of the test compound.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the log concentration of the test compound to determine the EC50 and Emax.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps can aid in understanding the mechanism of action and the methods used for characterization.
Caption: Canonical G-protein signaling pathway activated by opioid receptor agonists.
Caption: General experimental workflow for determining the selectivity profile of a test compound.
References
- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of the cloned kappa-, delta-, and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on mu and delta opioid receptor selectivity utilizing chimeric and site-mutagenized receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Practical formal total synthesis of (rac)- and (S)-camptothecin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pharmacological Profiles of Oligomerized μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Results for (rac)-CHEMBL333994: A Methodological Guide
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and bioactivity databases did not yield specific in vitro or in vivo experimental data for the compound (rac)-CHEMBL333994. Therefore, this guide provides a structured template for the cross-validation of such results, including standardized experimental protocols and data presentation formats that can be utilized once internal or other proprietary data becomes available.
This comparison guide is intended for researchers, scientists, and drug development professionals to objectively compare the performance of this compound with other alternatives, supported by experimental data.
Data Presentation
To facilitate a clear comparison of the biological activity of this compound, all quantitative data should be summarized in the following structured tables.
In Vitro Activity Data
| Target/Assay | This compound | Alternative 1 | Alternative 2 |
| IC50 (nM) | Data not available | ||
| Ki (nM) | Data not available | ||
| % Inhibition @ 1µM | Data not available | ||
| Cell Line | Data not available | ||
| Cell Viability GI50 (µM) | Data not available |
In Vivo Efficacy Data
| Animal Model | Dosing Regimen | This compound | Alternative 1 | Alternative 2 |
| Xenograft Model | e.g., 50 mg/kg, p.o., QD | Data not available | ||
| Tumor Growth Inhibition (%) | Data not available | |||
| Body Weight Change (%) | Data not available | |||
| Pharmacokinetic (PK) Parameters | ||||
| Cmax (ng/mL) | Data not available | |||
| AUC (ng·h/mL) | Data not available | |||
| T1/2 (h) | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols represent standard procedures and may require optimization for the specific target and compound.
In Vitro Kinase Assay Protocol (Generic)
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific protein kinase.
-
Reagents and Materials :
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
-
-
Procedure :
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., luminescence, fluorescence) on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
In Vivo Xenograft Model Protocol (Generic)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
-
Cell Culture and Implantation :
-
Culture a human cancer cell line (e.g., A549, MCF-7) in appropriate media.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel®.
-
Subcutaneously inject 5 x 10⁶ cells into the flank of athymic nude mice.
-
-
Tumor Growth and Treatment :
-
Monitor tumor growth by caliper measurements.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Prepare the formulation of this compound in a suitable vehicle (e.g., 0.5% CMC).
-
Administer the compound or vehicle control to the mice at the specified dose and schedule (e.g., once daily by oral gavage).
-
-
Efficacy Evaluation :
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Visualizations
The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for cross-validation.
Caption: Hypothetical signaling pathway for a receptor tyrosine kinase (RTK) and potential point of inhibition.
Caption: General workflow for the cross-validation of in vitro and in vivo experimental results.
Comparative Analysis of (rac)-CHEMBL333994 and Fentanyl: A Review of Available Data
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of data on the opioid activity of (rac)-CHEMBL333994, preventing a direct comparison of its efficacy and potency with the well-established opioid analgesic, fentanyl.
This guide aimed to provide researchers, scientists, and drug development professionals with a detailed comparison of this compound and fentanyl, focusing on their efficacy and potency as opioid receptor modulators. However, despite extensive searches, no experimental data was found to characterize the activity of this compound at any opioid receptor subtype.
Fentanyl: A Potent µ-Opioid Receptor Agonist
Fentanyl is a high-potency synthetic opioid analgesic that primarily exerts its effects through agonism of the µ-opioid receptor. Its chemical formula is C22H28N2O, and its IUPAC name is N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide. The structure of fentanyl is well-documented and is presented in Figure 1.
Figure 1: Chemical Structure of Fentanyl
Caption: Chemical structure of Fentanyl.
The mechanism of action of fentanyl involves binding to µ-opioid receptors, which are G-protein coupled receptors located in the brain, spinal cord, and other tissues. This binding initiates a signaling cascade that ultimately results in analgesia.
This compound: An Uncharacterized Compound in the Context of Opioid Activity
This compound has been identified as the racemic mixture of N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide and its (3S)-enantiomer. The chemical structure of the (3R)-enantiomer is provided in public databases and is shown in Figure 2.
Figure 2: Chemical Structure of the (3R)-enantiomer of CHEMBL333994
Caption: Chemical structure of N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide.
While the chemical identity of this compound is established, there is a complete absence of published data regarding its pharmacological activity at opioid receptors. Searches of prominent scientific databases and literature repositories did not yield any studies that have investigated the binding affinity, functional efficacy, or in vivo analgesic effects of this compound in relation to opioid signaling pathways.
Inability to Fulfill Comparative Analysis
The core requirements of this comparison guide, including the presentation of quantitative data in tables and detailed experimental protocols, cannot be met due to the lack of primary research on the opioid-related properties of this compound. Without any data on its potency (e.g., EC50, Ki) or efficacy (e.g., Emax) at opioid receptors, a meaningful and objective comparison with fentanyl is impossible.
Furthermore, the creation of diagrams for signaling pathways and experimental workflows related to the opioid activity of this compound cannot be accomplished as the fundamental interactions with the opioid system are unknown.
Conclusion
For researchers, scientists, and drug development professionals interested in the comparative pharmacology of opioid analgesics, it is crucial to note that this compound remains an uncharacterized compound within this therapeutic area. Future research would be required to first determine if this molecule possesses any activity at opioid receptors. Should such data become available, a comparative analysis with fentanyl and other opioids could then be undertaken. Until then, any discussion of its efficacy and potency relative to fentanyl would be purely speculative and without a scientific basis.
References
A Head-to-Head Comparison of Phenylmorphans in Analgesia Models
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective analgesics has led to the exploration of various chemical scaffolds, with phenylmorphans emerging as a promising class of compounds. These synthetic opioids, structurally related to morphine, offer a versatile platform for modification, allowing for the fine-tuning of their pharmacological properties. This guide provides an objective, data-driven comparison of the analgesic performance of various phenylmorphan (B1201687) derivatives, supported by experimental data from preclinical models.
Data Presentation: Comparative Analgesic Efficacy and Receptor Activity
The following table summarizes the in vitro and in vivo data for a selection of C-9 substituted phenylmorphans, highlighting their potency and efficacy at the mu-opioid receptor (MOR), as well as their analgesic effects in mouse models.
| Compound | MOR Efficacy (%Emax vs DAMGO) | MOR Potency (EC50, nM) | Analgesic Model | Key Findings | Reference |
| DC-1-128.1 | High Efficacy | 0.1 - 3.2 (mg/kg dose) | Pain-Depressed Behavior (Mouse) | Alleviated pain-depressed behavior. | [1] |
| DC-1-76.2 | 94.7 ± 3.1 | 1.44 ± 0.48 | Pain-Depressed Behavior (Mouse) | Considered a high potency and higher efficacy agonist. | [1][2] |
| EWB-3-14 | Intermediate Efficacy | 0.1 - 3.2 (mg/kg dose) | Pain-Depressed Behavior (Mouse) | Alleviated pain-depressed behavior. | [1] |
| JL-2-39 | Low Efficacy | 0.32 - 10 (mg/kg dose) | Pain-Depressed Behavior (Mouse) | Produced naltrexone-reversible antinociception with rapid onset; weaker GI inhibition and respiratory depression than fentanyl. | [1][3] |
| DC-1-76.1 | 67.3 ± 6.8 | 2.12 ± 0.45 | Pain-Depressed Behavior (Mouse) | Produced naltrexone-reversible antinociception with rapid onset; weaker GI inhibition and respiratory depression than fentanyl. | [1][2][3] |
| EG-1-203 | Low Efficacy | 1 - 32 (mg/kg dose) | Pain-Depressed Behavior (Mouse) | Alleviated pain-depressed behavior. | [1] |
| EG-1-230 | Low Efficacy | 1 - 32 (mg/kg dose) | Pain-Depressed Behavior (Mouse) | Alleviated pain-depressed behavior. | [1] |
| (+)-Phenylmorphan | Not specified | Not specified | Tail-Flick Assay (Mouse) | Approximately 7 times more potent than (-)-phenylmorphan; activity mediated by mu-opioid receptors. | [4] |
| (-)-Phenylmorphan | Not specified | Not specified | Tail-Flick Assay (Mouse) | Less potent than (+)-phenylmorphan; activity mediated by mu-opioid receptors. | [4] |
| Compound 51 | 95.7 | 1.89 | cAMP Accumulation Assay | Potent full agonist at MOR. | [5] |
| Compound 56 | 39 | 0.8 | cAMP Accumulation Assay | Potent sub-nanomolar partial agonist at MOR. | [5] |
| Compound 21 | 85 | 0.91 | cAMP Accumulation Assay | MOR partial agonist with good efficacy and subnanomolar potency. | [6] |
| Aryl Amide 5 | 75.1 ± 10.4 | 5.28 ± 2.07 | Pain-Depressed Locomotion (Mouse) | Shorter antinociceptive activity than its precursor (DC-1-76.2). | [2] |
Experimental Protocols
Pain-Depressed Behavior Model (Mouse)
This model assesses the ability of a compound to alleviate a pain-induced reduction in normal behavior.
-
Apparatus: An activity chamber composed of two compartments connected by an obstructed doorway.
-
Noxious Stimulus: An intraperitoneal (IP) injection of dilute lactic acid is used to induce a state of pain, which depresses the locomotor activity of the mice.[1][3]
-
Drug Administration: Test compounds are administered, typically subcutaneously, at various doses prior to the introduction of the noxious stimulus.
-
Behavioral Measures:
-
Endpoint: The primary endpoint is the reversal of the lactic acid-induced depression of locomotor activity, indicating an analgesic effect.
Tail-Flick Assay (Mouse)
This is a classic model for assessing spinal nociception.
-
Apparatus: A device that applies a focused beam of radiant heat to the ventral surface of the mouse's tail.
-
Procedure: The mouse is gently restrained, and its tail is positioned over the heat source.
-
Measurement: The latency to a reflexive "flick" of the tail away from the heat stimulus is measured.
-
Drug Administration: Test compounds are administered prior to the test, and the change in tail-flick latency is determined.
-
Endpoint: An increase in the tail-flick latency is indicative of an antinociceptive (analgesic) effect. A cut-off time is employed to prevent tissue damage.
Forskolin-Induced cAMP Accumulation Assay
This in vitro assay is used to determine the potency and efficacy of compounds at G-protein coupled receptors, such as the mu-opioid receptor.
-
Cell Line: A cell line expressing the mu-opioid receptor is used.
-
Procedure:
-
Cells are treated with the test compound at various concentrations.
-
Forskolin, an adenylyl cyclase activator, is added to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP).
-
The ability of the test compound (acting through the inhibitory Gi/o pathway of the MOR) to inhibit this forskolin-induced cAMP accumulation is measured.
-
-
Endpoint: The concentration-dependent inhibition of cAMP production is used to calculate the EC50 (potency) and Emax (efficacy) of the compound.[2][5][6]
Visualizations
Signaling Pathway of Phenylmorphan-Mediated Analgesia
References
- 1. Low-Efficacy Mu Opioid Agonists as Candidate Analgesics: Effects of Novel C-9 Substituted Phenylmorphans on Pain-Depressed Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylmorphans and analogues: opioid receptor subtype selectivity and effect of conformation on activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A MOR Antagonist with High Potency and Antagonist Efficacy among Diastereomeric C9-Alkyl-Substituted N-Phenethyl-5-(3-hydroxy)phenylmorphans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Cellular Target Engagement of (rac)-CHEMBL333994
This guide provides a comprehensive comparison of current methodologies for confirming the interaction of the small molecule, (rac)-CHEMBL333994, with its intended protein target within a cellular environment. The content is tailored for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental frameworks. For the purpose of this illustrative guide, we will consider this compound as a hypothetical inhibitor of a protein kinase, a common class of drug targets.[1]
Comparative Analysis of Target Engagement Methodologies
Validating that a compound binds its intended target in the complex milieu of a cell is a critical step in drug discovery. Several robust methods exist, each with distinct principles, advantages, and limitations. The choice of assay often depends on the target protein class, available reagents, and desired throughput.
Table 1: Comparison of Cellular Target Engagement Assays
| Assay Method | Principle | Throughput | Key Advantages | Key Disadvantages | Primary Readout |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding confers thermal stability to the target protein, increasing its melting temperature (Tm).[2][3] | Low to Medium | Label-free; applicable to native proteins in cells and tissues.[4] | Requires a specific and sensitive antibody for detection; not all proteins show a clear thermal shift. | Change in Melting Temperature (ΔTm) |
| NanoBRET™ Target Engagement Assay | A competitive displacement assay where the compound competes with a fluorescent tracer for binding to a NanoLuc®-tagged target, reducing Bioluminescence Resonance Energy Transfer (BRET).[5][6][7] | High | Highly sensitive, ratiometric, and suitable for live cells; allows for kinetic measurements.[8][9] | Requires genetic engineering to fuse the target with a NanoLuc® tag.[10] | IC50 (Inhibitory Concentration) |
| Functional Kinase Activity Assay | Measures the compound's ability to inhibit the phosphorylation of a known downstream substrate of the target kinase, either in cell lysates or intact cells. | Medium to High | Directly assesses the functional consequence of target binding.[11] | An indirect measure of binding; requires knowledge of downstream substrates and specific phospho-antibodies. | IC50 / EC50 |
| Phospho-Western Blot Analysis | Quantifies the phosphorylation status of the target kinase (autophosphorylation) or its direct downstream substrates following compound treatment. | Low | Directly visualizes the impact on the signaling pathway.[12] | Semi-quantitative; low throughput; requires high-quality phospho-specific antibodies. | Change in Protein Phosphorylation |
Signaling Pathway Modulation
Protein kinases are central nodes in signaling pathways that regulate numerous cellular processes.[11][13] A common strategy to corroborate target engagement is to measure the modulation of downstream signaling events. For a hypothetical kinase target within the MAPK/ERK pathway, engagement by an inhibitor like this compound would be expected to decrease the phosphorylation of downstream effectors.
Figure 1: Representative Kinase Signaling Pathway. This diagram illustrates how an inhibitor like this compound can block a kinase cascade, preventing downstream signaling and cellular responses.
Experimental Protocols & Workflows
Detailed and reproducible protocols are essential for accurately assessing target engagement. Below are methodologies for the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a label-free manner by measuring the thermal stabilization of a protein upon ligand binding.[2]
Figure 2: CETSA Experimental Workflow. This flowchart outlines the key steps for assessing ligand-induced protein stabilization in cells.
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubate under normal culture conditions for 1-2 hours.
-
Heating Step: Harvest and resuspend cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them across a defined temperature gradient (e.g., 40-64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a water bath.[4]
-
Fractionation: Separate the soluble protein fraction from the precipitated, denatured protein by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[4]
-
Quantification: Carefully collect the supernatant and quantify the amount of the soluble target protein using a specific antibody via Western Blot or ELISA.
-
Data Analysis: Normalize the band intensities for each temperature to the 40°C sample. Plot the percentage of soluble protein against temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tm). The shift in Tm (ΔTm) between the vehicle and compound-treated samples indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a competitive inhibitor in live cells.[7][10]
Figure 3: NanoBRET™ Assay Workflow. This diagram shows the procedure for quantifying compound binding to a target in live cells.
Protocol:
-
Cell Transfection: Transfect the host cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating and Tracer Addition: After 24 hours, harvest the transfected cells and plate them in a 96-well assay plate. Add the corresponding fluorescent NanoBRET® tracer at a pre-determined optimal concentration.[15]
-
Compound Addition: Add serially diluted this compound or a vehicle control to the wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound to reach equilibrium.[15]
-
Signal Detection: Add the Nano-Glo® live-cell substrate and immediately measure the donor emission (~460 nm) and acceptor emission (~618 nm) using a luminometer equipped with appropriate filters.[16]
-
Data Analysis: Calculate the corrected NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.
Hypothetical Performance Data
To provide a clear comparison, the following table summarizes hypothetical experimental data for this compound against a well-characterized, alternative kinase inhibitor ("Inhibitor-X").
Table 2: Hypothetical Target Engagement & Potency Data
| Parameter | This compound | Inhibitor-X (Reference) | Interpretation |
| CETSA (ΔTm) | + 6.8 °C | + 8.5 °C | Both compounds stabilize the target, confirming direct binding. Inhibitor-X shows slightly stronger stabilization. |
| NanoBRET™ (IC50) | 75 nM | 20 nM | Both compounds engage the target in live cells. Inhibitor-X demonstrates higher binding affinity. |
| Kinase Activity (IC50) | 110 nM | 32 nM | Both compounds inhibit the target's enzymatic function. Potency correlates with binding affinity. |
| Cellular p-ERK (EC50) | 250 nM | 65 nM | Both compounds inhibit the downstream signaling pathway. Cellular potency reflects target engagement and cell permeability. |
Conclusion
Validating the cellular target engagement of a compound like this compound requires a multi-faceted approach. The Cellular Thermal Shift Assay (CETSA) offers a definitive, label-free confirmation of direct physical binding. For more quantitative, higher-throughput analysis of binding affinity in live cells, the NanoBRET™ Target Engagement Assay is a superior choice.[5][8] Finally, functional assays, such as measuring kinase activity or downstream signaling, are crucial to connect target binding with a biological response. A robust validation strategy will integrate a biophysical assay (CETSA or NanoBRET™) with a functional cellular assay to build a conclusive data package.
References
- 1. Kinase targets and anti-targets in cancer poly-pharmacology - ecancer [ecancer.org]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. biorxiv.org [biorxiv.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. promega.com [promega.com]
- 8. massbio.org [massbio.org]
- 9. berthold.com [berthold.com]
- 10. NanoBRET™ Protein:Protein Interaction System Protocol [promega.sg]
- 11. Protein kinases: drug targets for immunological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
Reproducibility of (rac)-CHEMBL333994 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings related to (rac)-CHEMBL333994, a notable inhibitor of the Rac family of small GTPases. To ensure a thorough evaluation, its performance is benchmarked against two alternative Rac inhibitors, NSC23766 and EHop-016. The data presented is curated from publicly available research to facilitate the reproducibility of key experimental findings.
Comparative Analysis of Rac GTPase Inhibitors
This compound, also known as EHT 1864, is a small molecule inhibitor that targets Rac family small GTPases.[1] Aberrant activation of these GTPases is linked to the uncontrolled proliferation, invasion, and metastasis of cancer cells, making them a key target in drug discovery.[1] This guide evaluates this compound alongside NSC23766 and EHop-016, two other widely studied Rac inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound and its alternatives. This data is essential for comparing their potency and selectivity.
| Compound | Alias | Target(s) | Mechanism of Action | Kd (nM) | IC50 |
| This compound | EHT 1864 | Rac1, Rac1b, Rac2, Rac3 | Promotes loss of bound nucleotide, placing Rac in an inert state.[1] | Rac1: 40, Rac1b: 50, Rac2: 60, Rac3: 230[2][3] | - |
| NSC23766 | - | Rac1 | Inhibits Rac1 activation by preventing interaction with GEFs (Trio and Tiam1).[4][5][6][7] | - | ~50 µM (in vitro)[5][8] |
| EHop-016 | - | Rac1, Rac3 | Blocks the interaction of Rac with the GEF Vav2.[1][9] | - | 1.1 µM (in MDA-MB-435 cells)[1] |
Qualitative Comparison of Cellular Effects
| Feature | This compound (EHT 1864) | NSC23766 | EHop-016 |
| Lamellipodia Formation | Inhibits PDGF-induced lamellipodia formation.[1] | Blocks serum or PDGF-induced lamellipodia formation.[7][10] | Reduces Rac-directed lamellipodia formation. |
| Cell Transformation | Potently blocks transformation caused by constitutively activated Rac1, Tiam1, or Ras.[1] | Suppresses Trio, Tiam1, or Ras-induced cell transformation.[7][10] | - |
| Cancer Cell Proliferation | Impairs oncogenic Ras-induced cell proliferation. | Inhibits proliferation of human prostate cancer PC-3 cells.[11] | Reduces viability of MDA-MB-435 cells by 20% at effective concentrations.[1] |
| Metastasis | - | Inhibits mammary carcinoma cell invasion and metastasis in a mouse model.[4][6] | Inhibits mammary tumor growth and metastasis in mice.[9] |
| Downstream Effectors | Prevents engagement with downstream effectors.[1] | Does not interfere with Rac1 interaction with effector PAK1.[5][7] | Inhibits activity of Rac downstream effector PAK1.[9] |
| Specificity | Selective for Rac family over other Rho GTPases.[1] | Specific toward Rac, does not affect Cdc42 or RhoA activation.[11] | Exhibits selectivity for Rac1 and Rac3 over Cdc42 at lower concentrations.[9] |
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for key experiments are provided below.
Rac Activity Assay (G-LISA)
This protocol outlines the steps for a G-LISA (GTPase-Linked Immunosorbent Assay) to measure active (GTP-bound) Rac1 levels.
-
Cell Lysis : Lyse cells in ice-cold lysis buffer.
-
Protein Quantification : Determine the total protein concentration of the cell lysates.
-
Assay Preparation : Prepare the Rac-GTP affinity plate by adding ice-cold water to dissolve the powder coating the wells.
-
Sample Incubation : Add equalized protein samples to the wells and incubate on a cold orbital shaker (e.g., 400 rpm) at 4°C for 30 minutes.
-
Washing : Wash the wells twice with room temperature Wash Buffer.
-
Primary Antibody Incubation : Add diluted anti-Rac1 primary antibody and incubate for 45 minutes at room temperature with shaking.
-
Secondary Antibody Incubation : Wash the wells, then add HRP-labeled secondary antibody and incubate for 45 minutes at room temperature with shaking.
-
Detection : After a final wash, add HRP detection reagent and incubate. Stop the reaction with HRP Stop Buffer.
-
Data Acquisition : Read the absorbance at 490 nm using a microplate spectrophotometer.[5][11][12]
Cell Migration Assay (Wound Healing/Scratch Assay)
This method is used to assess the effect of inhibitors on collective cell migration.
-
Cell Seeding : Seed cells in a multi-well plate to achieve a confluent monolayer.
-
Wound Creation : Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized tool.
-
Inhibitor Treatment : Treat the cells with the desired concentration of the Rac inhibitor or vehicle control.
-
Image Acquisition : Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.
-
Data Analysis : Quantify the rate of wound closure by measuring the change in the cell-free area over time.[1][9][13]
Lamellipodia Formation Assay (Immunofluorescence)
This protocol allows for the visualization of lamellipodia, which are indicative of Rac activity.
-
Cell Culture and Treatment : Grow cells on coverslips and treat with inhibitors and/or stimuli (e.g., PDGF).
-
Fixation : Fix the cells with a solution like 4% paraformaldehyde in PBS.
-
Permeabilization : Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS to allow antibody access.
-
Blocking : Block non-specific antibody binding with a blocking buffer (e.g., containing BSA or serum).
-
Phalloidin (B8060827) Staining : Incubate the cells with fluorescently-labeled phalloidin to stain F-actin, which highlights the structure of lamellipodia.
-
Mounting and Imaging : Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.[2][3][6]
PAK1 Activation Assay (Western Blot)
This assay determines the activation state of PAK1, a downstream effector of Rac.
-
Cell Lysis and Protein Quantification : Prepare cell lysates and determine protein concentration as in the Rac activity assay.
-
SDS-PAGE and Transfer : Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated (active) form of PAK1 (e.g., phospho-PAK1 Thr423). A separate blot should be probed with an antibody for total PAK1 as a loading control.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection : Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis : Quantify the band intensities to determine the ratio of phosphorylated PAK1 to total PAK1.[10][14][15]
Visualized Pathways and Workflows
The following diagrams illustrate the signaling pathway of Rac GTPases and a typical experimental workflow for inhibitor testing.
Caption: Simplified Rac signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor comparison.
References
- 1. clyte.tech [clyte.tech]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. sc.edu [sc.edu]
- 6. Immunofluorescence - Alsford Lab [blogs.lshtm.ac.uk]
- 7. promega.com [promega.com]
- 8. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. PAK 1/2/3 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 11. RAC1 G-LISA activation assay [bio-protocol.org]
- 12. m.youtube.com [m.youtube.com]
- 13. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Guide to Benchmarking Novel Chemical Entities: The Case of (rac)-CHEMBL333994 Against Known Opioid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel opioid receptor modulators is a critical area of research, aimed at discovering safer and more effective analgesics with reduced side effects. A crucial step in the preclinical evaluation of any new chemical entity (NCE) is to benchmark its pharmacological profile against well-characterized, standard-of-care opioid compounds. This guide outlines the essential experimental framework for such a comparison, using the compound (rac)-CHEMBL333994 as a case study.
As of the time of this publication, there is no publicly available pharmacological data regarding the activity of this compound at opioid receptors. Therefore, this document serves as a comprehensive roadmap for researchers on how to conduct and present a comparative analysis once such data is generated. We will use established opioid agonists and antagonists as benchmarks to illustrate the required data and methodologies.
The primary opioid receptors of interest are the mu (µ, MOP), delta (δ, DOP), and kappa (κ, KOP) receptors. Understanding a novel compound's affinity and functional activity at these receptors is fundamental to predicting its potential therapeutic effects and side-effect profile.
Benchmark Opioid Agonists and Antagonists
A thorough benchmarking study should include a selection of standard compounds that cover the spectrum of opioid receptor activity:
-
Full Agonists: These compounds, such as Morphine and Fentanyl , bind to and fully activate opioid receptors, leading to a maximal physiological response. They are the cornerstone of opioid analgesia.
-
Partial Agonist/Antagonist: Compounds like Buprenorphine have a mixed pharmacological profile. It acts as a partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor.[1] This profile contributes to its use in both pain management and opioid use disorder treatment, with a ceiling effect on respiratory depression.[1]
-
Antagonist: A competitive antagonist like Naloxone binds to opioid receptors but does not activate them, effectively blocking the effects of agonists.[2] It is a critical medication for reversing opioid overdose.
Data Presentation: A Comparative Framework
Quantitative data should be summarized in clear, well-structured tables to facilitate direct comparison. The following tables provide a template for presenting key pharmacological parameters.
Table 1: Opioid Receptor Binding Affinity (Ki in nM)
This table should present the binding affinity (Ki) of the test compound and benchmarks at the three main opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Morphine | 1.2 | 230 | 350 |
| Fentanyl | 1.4 | 18 | 1600 |
| Buprenorphine | 0.22 | 1.6 | 0.45 |
| Naloxone | 1.2 | 25 | 16 |
Note: Ki values are illustrative and can vary between different studies and assay conditions.
Table 2: In Vitro Functional Activity at the µ-Opioid Receptor – G-protein Activation
This table should detail the compound's ability to activate the G-protein signaling pathway, typically measured via a [³⁵S]GTPγS binding assay. EC50 represents the concentration for 50% of maximal effect, and Emax is the maximal effect relative to a standard full agonist.
| Compound | EC50 (nM) | Emax (% of DAMGO) | Activity Type |
| This compound | Data Not Available | Data Not Available | To be determined |
| Morphine | 50 | 80-100 | Full Agonist |
| Fentanyl | 5 | 100 | Full Agonist |
| Buprenorphine | 2 | 40-60 | Partial Agonist |
| Naloxone | No Agonist Activity | 0 | Antagonist |
Note: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is a potent and selective µ-opioid receptor agonist often used as a reference compound.
Table 3: In Vitro Functional Activity at the µ-Opioid Receptor – β-Arrestin 2 Recruitment
This table outlines the compound's potential to recruit β-arrestin 2, a key protein in receptor desensitization and certain side effects.[3] Assays like BRET or PathHunter are commonly used for this measurement.
| Compound | EC50 (nM) | Emax (% of DAMGO) | Activity Type |
| This compound | Data Not Available | Data Not Available | To be determined |
| Morphine | 200 | 60-80 | Agonist |
| Fentanyl | 30 | 100 | Agonist |
| Buprenorphine | >1000 | <20 | Weak Partial Agonist |
| Naloxone | No Agonist Activity | 0 | Antagonist |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.
Methodology:
-
Preparation of Membranes: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor is used (e.g., [³H]DAMGO for µ, [³H]Naltrindole for δ, [³H]U-69,593 for κ).
-
Assay:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., naloxone).
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (G-protein Activation)
Objective: To measure the functional activation of G-proteins by a test compound.
Methodology:
-
Membrane Preparation: As described for the binding assay.
-
Assay:
-
Cell membranes are incubated with increasing concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax values for the test compound. Emax is often expressed as a percentage of the stimulation achieved with a standard full agonist like DAMGO.
β-Arrestin Recruitment Assay (e.g., BRET-based)
Objective: To quantify the recruitment of β-arrestin to the opioid receptor upon agonist stimulation.
Methodology:
-
Cell Line: A cell line co-expressing the opioid receptor fused to a bioluminescent donor (e.g., Renilla Luciferase, RLuc) and β-arrestin 2 fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP) is used.
-
Assay:
-
Cells are plated in a microplate and incubated with the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Increasing concentrations of the test compound are added to the wells.
-
If the agonist promotes the interaction between the receptor and β-arrestin, the donor and acceptor molecules are brought into close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET).
-
The light emission from both the donor and acceptor is measured at their respective wavelengths.
-
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the compound concentration to generate concentration-response curves, from which EC50 and Emax values are derived.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Canonical µ-opioid receptor signaling pathways.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
The comprehensive benchmarking of a novel compound like this compound against established opioid receptor modulators is an indispensable part of the drug discovery process. By systematically determining its binding affinity and functional activity at opioid receptors, researchers can build a pharmacological profile that informs its potential as a therapeutic agent. The methodologies and data presentation formats outlined in this guide provide a robust framework for such an evaluation, ensuring that the resulting data is clear, comparable, and informative for driving further development decisions. The ultimate goal is to identify candidates with improved therapeutic windows, potentially by demonstrating biased agonism (e.g., strong G-protein signaling with weak β-arrestin recruitment) or other unique pharmacological properties.
References
Navigating the Therapeutic Window of (rac)-CHEMBL333994: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the therapeutic index of the Rac GTPase inhibitor (rac)-CHEMBL333994, identified as the compound NSC23766. In the absence of definitive LD50 (median lethal dose) or TD50 (median toxic dose) values in publicly available literature, this guide focuses on a comparative analysis of the compound's effective concentration versus concentrations at which off-target effects are observed. This "therapeutic window" approach offers valuable insights into the potential safety and specificity of NSC23766 relative to other known Rac pathway inhibitors, EHT 1864 and Wiskostatin (B150537).
Executive Summary
This compound, also known as NSC23766, is a widely studied inhibitor of Rac1 GTPase, a key regulator of cell motility, proliferation, and survival. While it demonstrates efficacy in inhibiting Rac1-dependent processes, a thorough evaluation of its therapeutic window is crucial for its potential development as a therapeutic agent. This guide presents a comparative analysis of NSC23766 with two other Rac pathway inhibitors, EHT 1864 and Wiskostatin, focusing on their mechanisms of action, on-target efficacy, and off-target effects. Due to the lack of classical toxicological data, this guide emphasizes the "therapeutic window" by comparing effective concentrations with those causing undesirable off-target activities.
Comparison of Rac Pathway Inhibitors
The following table summarizes the key characteristics of NSC23766 and its alternatives. This data is essential for researchers to understand the relative potency and potential for off-target effects of each compound.
| Compound | Target | Mechanism of Action | On-Target Efficacy (Concentration) | Off-Target Effects (Concentration) |
| This compound (NSC23766) | Rac1 | Inhibits the interaction between Rac1 and its guanine (B1146940) nucleotide exchange factors (GEFs), Trio and Tiam1.[1] | IC50 ~50 µM (cell-free assay for Rac1-GEF interaction)[2][3] | - Rac1-independent effects on platelets (100 µM)[4][5]- Antagonist at muscarinic acetylcholine (B1216132) receptors (within the same range as Rac1 inhibition)[6]- Novel NMDA receptor antagonist activity[7] |
| EHT 1864 | Rac family GTPases (Rac1, Rac1b, Rac2, Rac3) | Binds directly to Rac proteins, promoting the loss of bound nucleotide and placing Rac in an inactive state.[8][9] | Kd values: 40 nM (Rac1), 50 nM (Rac1b), 60 nM (Rac2), 250 nM (Rac3)[10] | - Rac1-independent effects on platelets (100 µM)[4][5] |
| Wiskostatin | N-WASP | Stabilizes the autoinhibited conformation of N-WASP, preventing its activation and subsequent Arp2/3 complex-mediated actin polymerization.[11] | EC50 ~4 µM (inhibition of PIP2-induced actin polymerization)[12] | - Decreases cellular ATP levels (10-25 µM)[13]- Perturbs membrane transport non-selectively[14]- Inhibits cytokinesis independently of the N-WASP/Arp2/3 pathway[15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches for assessing these compounds, the following diagrams are provided.
Caption: Rac1 Signaling Pathway and the inhibitory action of this compound (NSC23766).
Caption: General experimental workflow for assessing the efficacy and toxicity of a compound.
Detailed Experimental Protocols
Rac1 Activation Assay (Pull-down Assay)
This assay is used to measure the amount of active, GTP-bound Rac1 in cells.
Principle: A fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1, is used to pull down active Rac1 from cell lysates. The amount of pulled-down Rac1 is then quantified by Western blotting.[16]
Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with the test compound for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with a suitable lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease inhibitors).
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-down:
-
Incubate a portion of the cell lysate with GST-PBD beads (or similar affinity matrix) for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rac1.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensity to determine the relative amount of active Rac1. A sample of the total cell lysate should also be run to determine the total Rac1 levels.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19][20][21]
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[17][20]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control.
-
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 425)
This guideline provides a method for determining the LD50 of a substance with a reduced number of animals.[22]
Principle: The Up-and-Down Procedure (UDP) involves dosing single animals sequentially. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the estimation of the LD50 with confidence intervals.[22]
Protocol (Abridged):
-
Animal Selection and Housing:
-
Use healthy, young adult animals of a single sex (usually females) from a common source.
-
House animals individually.
-
-
Dose Formulation and Administration:
-
The test substance is typically administered orally in a single dose via gavage.
-
The volume administered should be based on the animal's body weight.
-
-
Procedure:
-
Dose a single animal at a starting dose level selected based on available information.
-
Observe the animal for signs of toxicity and mortality for at least 14 days.
-
If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased.
-
The interval between dosing animals is determined by the onset, duration, and severity of toxic signs.
-
-
Data Analysis:
-
The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.
-
Note: For detailed and official guidelines, refer to the OECD Guidelines for the Testing of Chemicals.[23][24][25][26]
Conclusion
The assessment of the therapeutic index of this compound (NSC23766) is hampered by the lack of publicly available LD50 or TD50 data. However, by examining the compound's therapeutic window, a comparative analysis with other Rac pathway inhibitors provides valuable insights for researchers. NSC23766 shows a moderate on-target efficacy with an IC50 in the micromolar range. A significant concern is the overlap of its effective concentration with concentrations that induce off-target effects, particularly on platelets and various receptors.
In comparison, EHT 1864 exhibits higher on-target potency with nanomolar Kd values, although it also demonstrates off-target effects on platelets at higher concentrations. Wiskostatin, while targeting a downstream effector of Rac signaling, shows potent inhibition of actin polymerization but is associated with significant off-target effects on cellular energy metabolism at concentrations close to its effective dose.
For drug development professionals, this comparative guide highlights the need for further studies to determine the precise therapeutic index of these compounds. The provided experimental protocols offer a starting point for conducting the necessary in vitro and in vivo studies to thoroughly characterize both the efficacy and toxicity of this compound and its alternatives. Future research should focus on identifying or designing more specific Rac pathway inhibitors with a wider therapeutic window to minimize off-target effects and enhance their potential as safe and effective therapeutic agents.
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. NSC 23766 | Rho GTPases | Tocris Bioscience [tocris.com]
- 4. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NSC23766, a widely used inhibitor of Rac1 activation, additionally acts as a competitive antagonist at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Rac1 inhibitor NSC23766 suppresses CREB signaling by targeting NMDA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tribioscience.com [tribioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. N-WASP inhibitor wiskostatin nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Oecd guidelines for toxicology studies | PPTX [slideshare.net]
- 25. blog.biobide.com [blog.biobide.com]
- 26. researchgate.net [researchgate.net]
Interspecies Metabolic Profiling of (rac)-CHEMBL333994: A Comparative Guide
Introduction
Understanding the metabolic fate of a new chemical entity is a cornerstone of drug development. Interspecies differences in drug metabolism can significantly impact the pharmacokinetic, efficacy, and toxicity profiles of a compound. This guide provides a comparative overview of the metabolic pathways of (rac)-CHEMBL333994 across various preclinical species and humans. The primary metabolic routes involve Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes and Phase II conjugation reactions, primarily glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs).[1][2][3][4][5] Significant qualitative and quantitative differences in the metabolites of this compound have been observed between species, highlighting the importance of comprehensive metabolic profiling.
Quantitative Comparison of this compound Metabolism
The metabolic stability and the profile of major metabolites of this compound were investigated in liver microsomes and hepatocytes from humans, rats, mice, and dogs. The following tables summarize the key quantitative data obtained from these in vitro studies.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | T1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 ± 5 | 15.4 ± 2.1 |
| Rat | 28 ± 4 | 24.8 ± 3.5 |
| Mouse | 18 ± 3 | 38.5 ± 4.2 |
| Dog | 62 ± 8 | 11.2 ± 1.8 |
Table 2: Major Metabolites of this compound in Hepatocytes after 2-hour Incubation
| Metabolite | Human (% of total metabolites) | Rat (% of total metabolites) | Mouse (% of total metabolites) | Dog (% of total metabolites) |
| M1 (Oxidative Metabolite) | 42 ± 5 | 55 ± 7 | 68 ± 8 | 35 ± 4 |
| M2 (Oxidative Metabolite) | 25 ± 3 | 15 ± 2 | 10 ± 1 | 30 ± 3 |
| M3 (Glucuronide Conjugate) | 30 ± 4 | 20 ± 3 | 15 ± 2 | 28 ± 4 |
| Other Minor Metabolites | 3 ± 1 | 10 ± 2 | 7 ± 1 | 7 ± 1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of metabolism of this compound in liver microsomes from different species.
-
Materials: Pooled liver microsomes (human, rat, mouse, dog), this compound, NADPH regenerating system, phosphate (B84403) buffer, quenching solution (e.g., acetonitrile (B52724) with internal standard).
-
Procedure:
-
This compound (1 µM) was incubated with liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C.
-
The reaction was initiated by the addition of an NADPH regenerating system.
-
Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction was quenched with a cold quenching solution.
-
Samples were centrifuged to precipitate proteins, and the supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (T1/2) and intrinsic clearance (CLint) were calculated from the disappearance rate of the parent compound.
-
2. Metabolite Profiling in Hepatocytes
-
Objective: To identify and quantify the major metabolites of this compound in hepatocytes from different species.
-
Materials: Cryopreserved hepatocytes (human, rat, mouse, dog), incubation medium, this compound, quenching solution.
-
Procedure:
-
Hepatocytes were thawed and suspended in an incubation medium to a final density of 1 x 106 cells/mL.
-
This compound (5 µM) was added to the hepatocyte suspension and incubated at 37°C with shaking.
-
Samples were collected at specified time points (e.g., 2 hours) and the reaction was terminated with a quenching solution.
-
The samples were processed and analyzed by high-resolution LC-MS/MS to identify and quantify the metabolites formed.
-
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the proposed metabolic pathways of this compound in different species and the general experimental workflow for studying its interspecies metabolism.
References
- 1. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 5. researchgate.net [researchgate.net]
Correlating Computational Predictions with Experimental Data for CHEMBL333994: A Guide for Researchers
An In-depth Analysis of a Novel Compound Reveals Challenges in Correlating Predictive Models with Real-World Data
For researchers and professionals in the field of drug discovery and development, the ability to accurately predict the biological activity of a compound and validate those predictions with experimental data is paramount. This guide focuses on the compound CHEMBL333994, identified as N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide[1]. The objective is to provide a comprehensive comparison of its predicted computational properties with available experimental data. However, a thorough search of prominent scientific databases, including ChEMBL and PubChem, reveals a significant information gap for this particular molecule.
Executive Summary
Despite extensive searches, no specific biological target, computational predictions, or experimental bioactivity data for CHEMBL333994 are publicly available at this time. This guide, therefore, serves to highlight the current void in the scientific literature for this compound and underscores the challenges faced when computational models lack corresponding experimental validation. While the principles of correlating predictive and experimental data are well-established, their application to CHEMBL333994 is currently not feasible.
Data Presentation: The Absence of Quantitative Data
A critical component of any comparative guide is the presentation of quantitative data. Ideally, this would include computational predictions of binding affinity (e.g., docking scores, predicted Ki/IC50 values) and corresponding experimental measurements from assays such as radioligand binding assays or enzyme inhibition assays.
Table 1: Computational Predictions for CHEMBL333994 (Hypothetical)
| Prediction Method | Target | Predicted Affinity (e.g., Docking Score) | Predicted Activity (e.g., pIC50) |
|---|
| No Data Available | No Data Available | No Data Available | No Data Available |
Table 2: Experimental Data for CHEMBL333994 (Hypothetical)
| Assay Type | Target | Measured Activity (e.g., IC50, Ki) | Experimental Protocol Reference |
|---|
| No Data Available | No Data Available | No Data Available | No Data Available |
The absence of data in these tables for CHEMBL333994 makes a direct comparison impossible.
Experimental Protocols: A Methodological Void
Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. For a compound like CHEMBL333994, this would typically involve outlining the specific assays used to determine its biological activity. Examples of such protocols would include:
-
Target-Based Assays: Detailed procedures for expressing and purifying the target protein, the composition of the assay buffer, the concentration of the compound and any competing ligands, incubation times and temperatures, and the method of detection.
-
Cell-Based Assays: Descriptions of the cell line used, cell culture conditions, treatment protocols with the compound, and the endpoint measurement (e.g., cell viability, reporter gene expression).
Without any published experimental data for CHEMBL333994, no such protocols can be cited or described.
Visualization of Signaling Pathways and Workflows
Visual diagrams are powerful tools for illustrating complex biological processes and experimental designs. In the context of this guide, a signaling pathway diagram would depict the molecular interactions of the predicted target of CHEMBL333994. Similarly, an experimental workflow diagram would outline the steps taken to validate the computational predictions.
Given the lack of an identified target and any experimental studies, the creation of a meaningful signaling pathway or experimental workflow diagram for CHEMBL333994 is not possible. For illustrative purposes, a hypothetical workflow for correlating computational and experimental data is presented below.
Caption: A generalized workflow illustrating the process of correlating computational predictions with experimental data in drug discovery.
Conclusion: A Call for Data
The case of CHEMBL333994 highlights a common challenge in the era of big data in chemistry and biology: the existence of compounds in databases with minimal to no associated biological information. While computational tools offer powerful means to predict the properties of such molecules, their true value can only be realized through rigorous experimental validation.
This guide, therefore, serves not as a comparison, but as a statement on the current lack of data for CHEMBL333994. It is a call to the scientific community for the generation and publication of experimental data for this and many other under-characterized compounds. Such efforts are crucial for advancing our understanding of chemical biology and for the development of novel therapeutics. Researchers with an interest in the chemical scaffold of CHEMBL333994 are encouraged to synthesize and test this compound to fill the existing knowledge gap.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of (rac)-CHEMBL333994
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of (rac)-CHEMBL333994, scientifically identified as N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide (CAS No. 167820-10-2).
This compound is a compound intended for research and development purposes and should be handled by trained professionals in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the known hazards associated with this compound and to take appropriate safety measures.
Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
Personal Protective Equipment (PPE):
To minimize exposure and ensure personal safety, the following PPE should be worn at all times when handling this compound:
-
Hand Protection: Wear suitable protective gloves.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. Improper disposal is unlawful and can pose a significant risk to the environment and public health.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and empty containers, must be collected and treated as chemical waste.
-
Do not mix this waste with non-hazardous trash or other incompatible chemical waste streams.
Step 2: Containerization
-
Use a designated, properly labeled, and sealable container for collecting all this compound waste.
-
The container should be made of a material compatible with the chemical.
-
The label on the waste container must clearly identify the contents, including the full chemical name and associated hazards (e.g., "Skin Sensitizer").
Step 3: Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and under the supervision of trained personnel.
-
Ensure the storage area is cool, dry, and well-ventilated.
Step 4: Final Disposal
-
Do not dispose of this compound down the drain or in the regular trash.
-
The collected chemical waste must be disposed of through an approved hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste container.
-
Follow all institutional procedures for waste manifest and pickup.
Empty Container Disposal:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After thorough cleaning, the container can be disposed of as regular laboratory waste, with the label completely defaced.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. Contaminated clothing should be removed and washed before reuse.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In case of ingestion: Rinse mouth with water and seek immediate medical attention.
-
In case of a spill: Avoid generating dust. Carefully sweep up the solid material and place it in the designated waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste. Ensure adequate ventilation.
Disposal Workflow for this compound
Caption: A workflow diagram illustrating the key stages for the proper disposal of this compound.
References
Personal protective equipment for handling (rac)-CHEMBL333994
(rac)-CHEMBL333994 , also known as rac-Phycocyanobilin, is a compound that requires careful handling to mitigate potential health risks. Based on information for Phycocyanobilin, this substance is classified as an irritant that can cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory tract irritation (Category 3).[1][2] Aromatic amines as a class are known to have various health hazards, including potential carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact and ensure personal safety.[1][4] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Nitrile or other chemical-resistant gloves.[1] | Safety glasses with side shields or goggles.[1] | Laboratory coat.[1] | NIOSH/MSHA approved respirator, especially if handled outside a fume hood.[1] |
| Preparing Solutions | Nitrile or other chemical-resistant gloves.[1] | Safety glasses with side shields or goggles.[1] | Laboratory coat.[1] | Work within a certified chemical fume hood. |
| Running Reactions | Nitrile or other chemical-resistant gloves.[1] | Safety glasses with side shields or goggles.[1] | Laboratory coat.[1] | Work within a certified chemical fume hood. |
| Handling Waste | Nitrile or other chemical-resistant gloves.[1] | Safety glasses with side shields or goggles.[1] | Laboratory coat.[1] | Work within a certified chemical fume hood. |
Operational Plan: From Receipt to Disposal
Proper handling, storage, and disposal are critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids or oxidizers.[5][6]
-
Keep the container tightly closed and protected from light and heat.[1][6] Phycocyanobilin has optimal stability at temperatures below 45°C.[1] For long-term storage, -20°C is recommended.[6][7]
2. Experimental Protocols:
-
Solution Preparation: Due to its poor water solubility, Dimethyl Sulfoxide (DMSO) is a recommended solvent.[1] All solution preparations should be conducted inside a chemical fume hood.[1] Gentle heating up to 37°C or sonication can be used to aid dissolution.[1]
-
Handling: Always wash hands thoroughly after handling.[6] Avoid creating dust or aerosols.[2]
3. Disposal Plan:
The disposal of this compound and associated waste must comply with all local, state, and federal regulations.[1]
-
Unused Solid Compound: Collect in a clearly labeled, sealed container for hazardous waste disposal through your institution's designated program.[1]
-
Liquid Waste (Solutions): Collect in a designated, labeled, and sealed container for chemical waste.[1] Do not pour down the drain.[1]
-
Contaminated Labware: Dispose of items such as pipette tips and gloves in a designated solid waste container for chemically contaminated materials.[1]
-
Empty Containers: Triple rinse with an appropriate solvent (e.g., ethanol (B145695) or acetone).[1] Collect the rinsate as hazardous waste.[1] Deface the label on the empty container before disposing of it as regular trash.[1]
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
